Product packaging for 2-Piperidin-1-ylmethyl-morpholine(Cat. No.:CAS No. 122894-67-1)

2-Piperidin-1-ylmethyl-morpholine

Cat. No.: B1309787
CAS No.: 122894-67-1
M. Wt: 184.28 g/mol
InChI Key: AZDXOXWFGNQSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Piperidin-1-ylmethyl-morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure incorporates two privileged pharmacophores—piperidine and morpholine—that are frequently found in molecules with pronounced biological activity . Research into analogous compounds has demonstrated that such hybrid structures are valuable in designing potential anticancer agents. Studies have shown that molecules combining a morpholine or piperidine moiety with other heterocyclic systems can exhibit promising activity against a wide range of cancer cell lines, with mechanisms that may involve inducing cell cycle arrest and mitochondrial apoptosis . Furthermore, the morpholine ring is a key feature in many central nervous system (CNS) drug candidates. Its presence can enhance a molecule's ability to cross the blood-brain barrier due to a favorable balance between lipophilicity and hydrophilicity, and its weak basicity provides a pKa value that is conducive to brain permeability . This makes derivatives containing this ring system relevant for research in neurological disorders. Beyond these areas, morpholine and piperidine derivatives are also actively investigated for other applications, including as potential antidiabetic agents and as ligands in metal complexes for catalytic applications such as the ring-opening polymerization of lactide . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B1309787 2-Piperidin-1-ylmethyl-morpholine CAS No. 122894-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-5-12(6-3-1)9-10-8-11-4-7-13-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDXOXWFGNQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424568
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-67-1
Record name 2-(1-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 2-Piperidin-1-ylmethyl-morpholine and its derivatives. It details the primary synthetic methodologies, with a focus on a plausible and robust synthetic route. This guide includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthetic pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development. The synthesis of these heterocyclic compounds is of significant interest due to the prevalence of morpholine and piperidine moieties in a wide range of biologically active molecules.

Introduction

Morpholine and piperidine rings are privileged structures in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The combination of these two heterocyclic systems into a single molecule, such as this compound, presents an intriguing scaffold for the development of novel therapeutic agents. The morpholine ring, with its ether linkage, often imparts favorable physicochemical properties such as improved water solubility and metabolic stability. The piperidine moiety is a common pharmacophore that can be readily functionalized to modulate biological activity and selectivity. This guide focuses on the chemical synthesis of the core structure, this compound, providing a foundation for the exploration of its derivatives.

Synthetic Pathways

The synthesis of this compound is not readily achieved through a direct one-pot reaction, such as a standard Mannich reaction, due to the lack of a sufficiently acidic proton on the carbon framework of the morpholine ring. Therefore, a more strategic, multi-step approach is required, typically involving the use of a pre-functionalized morpholine derivative. A highly plausible and efficient synthetic route involves the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a morpholine precursor with piperidine.

A key intermediate in this proposed synthesis is 2-(chloromethyl)morpholine. This precursor can be synthesized from readily available starting materials. Once obtained, the chloromethyl group serves as an excellent electrophile for the nucleophilic attack by the secondary amine of the piperidine ring.

Proposed Synthetic Route

The proposed synthetic pathway can be broken down into two main stages:

  • Synthesis of 2-(Chloromethyl)morpholine Hydrochloride: This intermediate can be prepared from a suitable starting material such as N-protected 2-(hydroxymethyl)morpholine. The hydroxyl group is first converted to a better leaving group, typically a chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

  • Synthesis of this compound: The final product is obtained through the nucleophilic substitution of the chloride in 2-(chloromethyl)morpholine hydrochloride with piperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

This synthetic strategy offers a clear and logical progression to the target molecule and allows for the potential to generate a variety of derivatives by using substituted piperidines in the final step.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of N-Boc-2-(hydroxymethyl)morpholine (Intermediate 1)

Materials:

  • 2-(Hydroxymethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(hydroxymethyl)morpholine.

Synthesis of N-Boc-2-(chloromethyl)morpholine (Intermediate 2)

Materials:

  • N-Boc-2-(hydroxymethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM and cool the solution to 0 °C.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add thionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-(chloromethyl)morpholine.

Synthesis of this compound (Target Molecule)

Materials:

  • N-Boc-2-(chloromethyl)morpholine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected product.

  • Dissolve the crude material in DCM and add trifluoroacetic acid (TFA) (3.0 eq) at 0 °C.

  • Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound by column chromatography or distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Yield (%) (Typical)Melting/Boiling Point (°C) (Expected)Spectroscopic Data (Expected)
N-Boc-2-(hydroxymethyl)morpholineC₁₀H₁₉NO₄217.26Colorless oil85-95-¹H NMR, ¹³C NMR, IR, MS consistent with structure.
N-Boc-2-(chloromethyl)morpholineC₁₀H₁₈ClNO₃235.70Pale yellow oil70-85-¹H NMR, ¹³C NMR, IR, MS consistent with structure.
This compoundC₁₀H₂₀N₂O184.28Colorless to pale yellow oil60-75 (overall)~100-105 / 10 mmHg¹H NMR (CDCl₃): δ 3.85-3.95 (m, 2H), 3.60-3.70 (m, 1H), 2.75-2.90 (m, 2H), 2.30-2.50 (m, 6H), 1.50-1.65 (m, 4H), 1.35-1.50 (m, 2H).

Visualization of Synthetic Workflow

The following diagrams illustrate the key stages of the synthetic process.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate 2 cluster_stage2 Stage 2: Synthesis of Target Molecule 2-(Hydroxymethyl)morpholine 2-(Hydroxymethyl)morpholine Intermediate_1 N-Boc-2-(hydroxymethyl)morpholine 2-(Hydroxymethyl)morpholine->Intermediate_1 Boc₂O, TEA, DCM Intermediate_2 N-Boc-2-(chloromethyl)morpholine Intermediate_1->Intermediate_2 SOCl₂, Pyridine, DCM Intermediate_2->Intermediate_2_copy Piperidine Piperidine Protected_Product N-Boc-2-Piperidin-1-ylmethyl-morpholine Piperidine->Protected_Product K₂CO₃, ACN, Reflux Target_Molecule This compound Protected_Product->Target_Molecule TFA, DCM

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_nucleophilic_substitution Nucleophilic Substitution and Deprotection Reactant_1 N-Boc-2-(chloromethyl)morpholine Intermediate [Transition State] Reactant_1->Intermediate Nucleophilic Attack Reactant_2 Piperidine Reactant_2->Intermediate Product_1 N-Boc-2-Piperidin-1-ylmethyl-morpholine Intermediate->Product_1 Chloride leaving Product_2 This compound Product_1->Product_2 Boc Deprotection (TFA)

Caption: Key reaction steps in the final stage of synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By utilizing a C2-functionalized morpholine intermediate, the target compound and its derivatives can be accessed in a controlled and efficient manner. The provided experimental protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic scaffolds for drug discovery and development. The modularity of the final synthetic step allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity of 2-Piperidin-1-ylmethyl-morpholine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Data

The cytotoxic effects of synthesized 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperidine and morpholine fragments were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1]

Compound IDRXM-HeLaMCF-7HuTu 80A549PANC-1PC3T98GWi38
13da/14da 4-FNMe1.81.51.91.32.53.22.815.6
13dc/14dc 4-FCH₂35.2>100>10026.3>100>100>100>100
13dd/14dd 4-FO>100>100>100>100>100>100>100>100
13ea/14ea 2-FNMe10.59.812.38.725.430.128.9>100
13ed/14ed 2-FO>100>10085.492.1>100>100>100>100
  • Cell Lines: M-HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HuTu-80 (duodenal adenocarcinoma), A549 (lung adenocarcinoma), PANC-1 (pancreatic cancer), PC3 (prostate adenocarcinoma), T98G (glioblastoma), Wi38 (normal human embryonic lung).[1]

  • Note: The replacement of the N-substituted piperazine fragment with piperidine (13dc/14dc) or morpholine (13dd/14dd and 13ed/14ed) resulted in a significant decrease or complete loss of cytotoxic activity in most cell lines. However, compound 13dc (the isolated regioisomer) showed selective cytotoxic effect against lung adenocarcinoma (A549) with an IC₅₀ value of 26.3 μM.[1]

Experimental Protocols

Synthesis of Piperidine- and Morpholine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines

The synthesis of the target compounds was achieved through the Mamedov rearrangement. A general procedure involves the reaction of 3-aroylquinoxalinones with benzene-1,2-diamines containing the respective piperidine or morpholine substituents.

General Procedure: A mixture of the appropriate 3-aroylquinoxalinone (1.8 mmol) and the substituted benzene-1,2-diamine (2.16 mmol) in acetic acid (15 mL) is heated at reflux for 4 hours. The solvent is then evaporated under reduced pressure. The resulting residue is purified to yield the final product.[1]

Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds were determined using a multifunctional Cytell Cell Imaging system.

Protocol:

  • Human cancer and normal cell lines were cultured in appropriate media.

  • Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • The test compounds were dissolved in DMSO and added to the cells at various concentrations (1–100 μM).

  • The cells were incubated with the compounds for 72 hours.

  • Cell viability was assessed using two fluorescent dyes: DAPI (to stain the nuclei of all cells) and propidium iodide (to stain the nuclei of dead cells).

  • The number of viable and non-viable cells was counted using the Cell Viability Bio App on the Cytell Cell Imaging system.

  • The IC₅₀ values were calculated from the concentration-response curves.[1]

Mandatory Visualizations

Proposed Mechanism of Action for Active Analogs

The most potent analogs in the studied series, particularly the N-methylpiperazine derivatives, are proposed to induce cancer cell death through a mechanism involving cell cycle arrest and the induction of mitochondrial apoptosis.[1][2][3][4]

G cluster_cell Cancer Cell Compound Active Analog (e.g., 13da/14da) DNA_Synth DNA Synthesis Compound->DNA_Synth Inhibition S_Phase S Phase of Cell Cycle Compound->S_Phase Arrest Mitochondrion Mitochondrion Compound->Mitochondrion Induction of Mitochondrial Pathway Apoptosis Apoptosis (Cell Death) Mitochondrion->Apoptosis

Caption: Proposed mechanism of cytotoxic action.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the key steps in the experimental workflow used to determine the cytotoxic activity of the synthesized compounds.[1]

G start Start cell_culture Culture of Cancer and Normal Cell Lines start->cell_culture seeding Seeding Cells in 96-well Plates cell_culture->seeding incubation_24h 24h Incubation seeding->incubation_24h compound_addition Addition of Test Compounds (1-100 µM) incubation_24h->compound_addition incubation_72h 72h Incubation compound_addition->incubation_72h staining Staining with DAPI and Propidium Iodide incubation_72h->staining imaging Cell Imaging and Counting (Cytell System) staining->imaging data_analysis Calculation of IC50 Values imaging->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assay.

References

In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the molecular interactions of 2-Piperidin-1-ylmethyl-morpholine, a novel small molecule with potential therapeutic applications. Drawing upon established computational methodologies for similar piperidine and morpholine derivatives, this document outlines a systematic approach encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Detailed hypothetical experimental protocols for the synthesis and biological validation of in silico findings are also presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in the early stages of drug discovery and development, offering a structured framework for the computational assessment of novel chemical entities.

Introduction

The piperidine and morpholine scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceutical agents.[1][2][3] Their presence often confers favorable physicochemical and pharmacokinetic properties, making them attractive moieties in medicinal chemistry.[3][4] The novel compound, this compound, combines both of these important heterocyclic systems. While specific biological data for this exact molecule is not yet extensively available, the known activities of related compounds suggest its potential as a modulator of key biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), or other enzymes.[5][6]

In silico modeling offers a powerful and resource-efficient approach to predict the biological activity and potential liabilities of novel compounds before their synthesis and experimental testing.[7] This guide outlines a hypothetical, yet plausible, in silico investigation of this compound, providing a roadmap for its computational characterization.

Hypothesized Biological Target and Signaling Pathway

Based on the activities of similar morpholine and piperidine-containing molecules, we hypothesize that this compound may act as an inhibitor of a protein kinase involved in cancer cell proliferation, such as mTOR (mechanistic Target of Rapamycin).[8][9] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a diagram illustrating the hypothesized point of intervention of this compound within a simplified mTOR signaling pathway.

mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Translation Protein Synthesis (Cell Growth, Proliferation) S6K1->Translation Compound This compound Compound->mTORC1 in_silico_workflow start Start: Target Selection (mTOR) ligand_prep Ligand Preparation: This compound (2D to 3D, Energy Minimization) start->ligand_prep protein_prep Protein Preparation: mTOR Crystal Structure (PDB) (Add Hydrogens, Remove Water, etc.) start->protein_prep docking Molecular Docking (Predict Binding Pose and Affinity) ligand_prep->docking protein_prep->docking analysis1 Analysis of Docking Results (Binding Energy, Interactions) docking->analysis1 md_sim Molecular Dynamics (MD) Simulation (Assess Stability of Ligand-Protein Complex) analysis1->md_sim Promising Pose end End: Candidate Prioritization analysis1->end Poor Pose/Score analysis2 MD Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) md_sim->analysis2 admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis2->admet admet->end

References

Predicted Mechanism of Action for 2-Piperidin-1-ylmethyl-morpholine: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel chemical entity 2-Piperidin-1-ylmethyl-morpholine. As no direct experimental data for this specific compound are publicly available, this analysis is based on a comprehensive review of the pharmacological profiles of its constituent chemical moieties: the piperidine ring and the morpholine ring. Both are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] This whitepaper synthesizes existing data on analogous compounds to forecast potential molecular targets, signaling pathways, and therapeutic applications for this compound, providing a foundational guide for future experimental investigation.

Introduction: The Significance of Piperidine and Morpholine Scaffolds

The piperidine and morpholine heterocycles are fundamental building blocks in modern drug discovery.[1][2] Their prevalence in approved and investigational drugs stems from their favorable physicochemical and metabolic properties. The morpholine ring, with its ether linkage, often enhances aqueous solubility and metabolic stability, and can improve a compound's pharmacokinetic profile.[2] The piperidine ring is a common feature in ligands targeting central nervous system (CNS) receptors and is recognized as a key pharmacophore for various receptor interactions.[3][4] The combination of these two rings in this compound suggests a potential for multifaceted pharmacological activity, particularly within the CNS.

Predicted Molecular Targets and Mechanism of Action

Based on the extensive literature on piperidine and morpholine derivatives, the primary predicted molecular targets for this compound are neurotransmitter receptors, with a high probability of interaction with sigma (σ) receptors.

Primary Predicted Target: Sigma (σ) Receptors

The piperidine moiety is a well-established structural element for ligands with high affinity for sigma receptors (σ1 and σ2).[3][5][6] These receptors are unique chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and cell survival.[7]

  • Predicted Action: It is predicted that this compound will act as a ligand for σ1 and/or σ2 receptors. The nature of this interaction (agonist or antagonist) would require experimental determination. Sigma receptor ligands are being investigated for their therapeutic potential in neuropsychiatric disorders, neurodegenerative diseases, and pain.[4]

Secondary Predicted Targets: Histamine, Dopamine, and Serotonin Receptors

Derivatives containing piperidine and related nitrogenous heterocycles are known to interact with a range of biogenic amine receptors.

  • Histamine H3 Receptors: The piperidine ring is a key feature in many histamine H3 receptor antagonists.[3][4] These receptors are primarily located in the CNS and regulate the release of various neurotransmitters.

  • Dopamine and Serotonin Receptors: Piperidine-piperazine compounds have been identified as ligands for dopamine and serotonin receptors and transporters.[8] These targets are central to the treatment of psychosis, depression, and anxiety.

The morpholine moiety is also found in compounds targeting CNS receptors and can contribute to receptor affinity and selectivity.[9][10]

Predicted Signaling Pathways

The engagement of the predicted molecular targets would initiate specific downstream signaling cascades.

Sigma (σ) Receptor-Mediated Signaling

If this compound binds to σ1 receptors, it could modulate several signaling pathways, including:

  • Calcium Signaling: σ1 receptors are known to regulate intracellular calcium levels by interacting with IP3 receptors at the endoplasmic reticulum.

  • Ion Channel Modulation: These receptors can influence the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels.

  • Neurotransmitter System Regulation: By acting as a chaperone protein, σ1R can regulate glutamatergic, dopaminergic, and cholinergic neurotransmitter systems.[4]

Below is a diagram illustrating the predicted signaling pathway upon σ1 receptor activation.

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates ion_channels Ion Channels (e.g., NMDA-R, K⁺ channels) s1r->ion_channels Modulates neurotransmitter Neurotransmitter Systems s1r->neurotransmitter Regulates ca_release Ca²⁺ Release ip3r->ca_release Triggers ligand This compound (Predicted Ligand) ligand->s1r Binds to cellular_response Modulation of Cellular Functions (e.g., Neuronal Excitability) ca_release->cellular_response ion_channels->cellular_response neurotransmitter->cellular_response

Predicted σ1 Receptor Signaling Pathway

Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted activity of this compound, the following table summarizes receptor binding affinities for representative piperidine-containing compounds from the literature.

Compound ClassRepresentative CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Piperidine DerivativesCompound 5 σ1 Receptor1.45[3]
Piperidine DerivativesCompound 11 σ1 Receptor6.2[3]
PiperidinyltetralinsCompound 14 σ1 ReceptorHigh Affinity[6]
PiperidinyltetralinsCompound 15 (DuP 734)σ1 ReceptorHigh Affinity[6]
Piperidine DerivativesCompound 11 Histamine H3 Receptor6.2[3]

Proposed Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of this compound, the following experimental workflow is proposed.

Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of this compound for a panel of CNS receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., σ1, σ2, histamine H3, dopamine D2, serotonin 5-HT2A).

    • Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity.

Functional Assays
  • Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) of this compound at the identified target receptors.

  • Methodology (Example for a G-protein coupled receptor):

    • Use a cell line stably expressing the target receptor and a reporter system (e.g., cAMP response element-luciferase).

    • Treat the cells with a known agonist for the receptor in the presence and absence of varying concentrations of this compound.

    • Measure the reporter gene expression (e.g., luminescence) to determine the effect of the compound on agonist-induced signaling.

    • To test for agonist activity, treat the cells with this compound alone and measure the reporter response.

The following diagram outlines the proposed experimental workflow.

experimental_workflow start This compound binding_assay Radioligand Binding Assays (σ, Histamine, Dopamine, Serotonin Receptors) start->binding_assay determine_affinity Determine Binding Affinity (Ki) & Selectivity binding_assay->determine_affinity functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) determine_affinity->functional_assay High Affinity Hits determine_activity Determine Functional Activity (Agonist/Antagonist) functional_assay->determine_activity downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for pERK) determine_activity->downstream_analysis Confirmed Activity in_vivo_studies In Vivo Animal Models (e.g., Behavior, Pharmacokinetics) downstream_analysis->in_vivo_studies end Elucidate Mechanism of Action in_vivo_studies->end

Proposed Experimental Workflow for MoA Validation

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on its constituent piperidine and morpholine moieties strongly suggests activity at CNS neurotransmitter receptors, particularly sigma receptors. The provided framework of predicted targets, potential signaling pathways, and a clear experimental plan for validation offers a robust starting point for the research and development of this compound. Future in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

References

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapies, the intricate dance between chemical structure and biological activity remains a central theme. This technical guide delves into the core of this principle, focusing on a promising class of heterocyclic compounds: piperidine-morpholine derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental methodologies, and the signaling pathways they modulate.

The piperidine and morpholine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[1][2][3] Their combination in a single molecular entity has given rise to a diverse array of compounds with potent anticancer activities. This guide will explore the nuances of how substitutions on these rings influence their efficacy against various cancer cell lines, with a particular focus on their mechanisms of action, including the inhibition of key cellular signaling pathways and the induction of apoptosis.

Unraveling the Structure-Activity Relationship: A Quantitative Perspective

The potency of piperidine-morpholine derivatives as anticancer agents is intrinsically linked to their chemical architecture. Modifications to the core structure, including the nature and position of substituents, can dramatically alter their biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative piperidine-morpholine compounds against various human cancer cell lines, providing a clear quantitative comparison to elucidate key SAR trends.

Table 1: Anticancer Activity of Morpholine-Substituted Quinolines

Compound IDR GroupCell LineIC50 (µM)
MQ-1 HA549 (Lung)> 50
MQ-2 4-ClA549 (Lung)15.2
MQ-3 4-OCH3A549 (Lung)25.8
MQ-4 HMCF-7 (Breast)> 50
MQ-5 4-ClMCF-7 (Breast)10.5
MQ-6 4-OCH3MCF-7 (Breast)32.1

Table 2: Anticancer Activity of Piperidine-Substituted Quinoxalines

Compound IDPiperidine SubstitutionAryl GroupCell LineIC50 (µM)
PQ-1 4-MethylpiperidinePhenylA549 (Lung)26.3
PQ-2 Piperidine4-FluorophenylA549 (Lung)12.5
PQ-3 4-HydroxypiperidinePhenylHT-29 (Colon)35.1
PQ-4 Piperidine2-ChlorophenylHT-29 (Colon)18.9

Deciphering the Mechanism of Action: Key Signaling Pathways

The anticancer effects of many piperidine-morpholine compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. A significant number of these derivatives have been shown to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PiperidineMorpholine Piperidine-Morpholine Compound PiperidineMorpholine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Apoptosis_Pathway Drug Piperidine-Morpholine Compound Bcl2 Bcl-2 Drug->Bcl2 Inhibits Bax Bax Drug->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Bax Bax->Mitochondria Promotes release of Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development TargetID Target Identification LeadGen Lead Generation (Synthesis) TargetID->LeadGen Screening High-Throughput Screening LeadGen->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead HitToLead->LeadGen SAR Feedback ADME ADME/Tox Profiling HitToLead->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Candidate Selection InVivo->Candidate

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-morpholine derivatives. These heterocyclic scaffolds are integral to a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, antimicrobial, and kinase-inhibiting activities. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and the signaling pathways modulated by these promising compounds.

Core Concepts in the Development of Piperidine-Morpholine Derivatives

The journey from conceptualization to a viable drug candidate is a complex, multi-step process. The general workflow for the discovery and development of novel piperidine-morpholine derivatives encompasses initial design and synthesis, followed by a cascade of screening and optimization processes to identify lead compounds with desirable therapeutic properties.

G cluster_0 Discovery & Design cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation Library_Design Library Design of Piperidine-Morpholine Scaffolds Target_Identification->Library_Design Combinatorial_Synthesis Combinatorial Synthesis Library_Design->Combinatorial_Synthesis HTS High-Throughput Screening (HTS) Combinatorial_Synthesis->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Hits ADMET_Profiling In Vitro ADMET Profiling Hit_to_Lead->ADMET_Profiling In_Vivo_Models In Vivo Efficacy Models ADMET_Profiling->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Optimized Leads Preclinical_Development Preclinical Development (Toxicology, Formulation) Lead_Optimization->Preclinical_Development IND_Application IND Application Preclinical_Development->IND_Application Clinical_Trials Clinical Trials (Phase I-III) IND_Application->Clinical_Trials NDA_Submission NDA Submission Clinical_Trials->NDA_Submission

Figure 1: General drug discovery workflow for piperidine-morpholine derivatives.

Synthesis of Novel Piperidine-Morpholine Derivatives

The synthesis of complex piperidine-morpholine derivatives often involves multi-step reaction sequences. A representative synthetic scheme for the generation of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine moieties is outlined below. This class of compounds has shown promising antitumor activity.[1]

G Start 4-Nitrobenzene-1,2-diamine Step1 Nucleophilic Aromatic Substitution with Piperidine or Morpholine Start->Step1 Intermediate1 4-(piperidin-1-yl)benzene-1,2-diamine or 4-(morpholin-4-yl)benzene-1,2-diamine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Substituted Benzene-1,2-diamine Step2->Intermediate2 Step3 Mamedov Rearrangement (Reflux in Acetic Acid) Intermediate2->Step3 Aroylquinoxalinones 3-Aroylquinoxalinones Aroylquinoxalinones->Step3 Final_Product 2-(Benzimidazol-2-yl)quinoxalines with Piperidine/Morpholine Moieties Step3->Final_Product

Figure 2: Representative synthetic scheme for antitumor piperidine-morpholine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzimidazol-2-yl)quinoxalines with Piperidine/Morpholine Moieties [1]

This procedure follows the Mamedov rearrangement.

  • Synthesis of 4-substituted-benzene-1,2-diamines: A mixture of 4-nitrobenzene-1,2-diamine, the corresponding cyclic amine (piperidine or morpholine), and K2CO3 in DMF is heated at 120 °C. The resulting nitro compound is then reduced using H2 gas and a 10% Pd/C catalyst in an EtOAc-MeOH solvent mixture.

  • Synthesis of 3-aroylquinoxalinones: These starting materials are prepared according to previously published methods.

  • Final Condensation: A mixture of the appropriate 3-aroylquinoxalinone and the 4-substituted-benzene-1,2-diamine is refluxed in acetic acid for 4 hours. After cooling, the precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Synthesis of Morpholinopyrimidine-5-carbonitriles as Dual PI3K/mTOR Inhibitors

This protocol describes the synthesis of a key intermediate for a series of dual PI3K/mTOR inhibitors.

  • A starting pyrimidine compound is refluxed with two equivalents of morpholine to yield the 6-morpholinopyrimidine derivative.[2]

  • The key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, is synthesized by stirring the 6-morpholinopyrimidine derivative with hydrazine hydrate in absolute ethanol, followed by refluxing.[2]

  • This intermediate can then be further reacted with various electrophiles to generate a library of final compounds.[2]

Protocol 3: Synthesis of Antimicrobial Piperidine and Morpholine Acetamides

This protocol outlines a microwave-assisted synthesis of acetamide derivatives.

  • The synthesis is carried out via a microwave-assisted approach, which can significantly reduce reaction times.

  • Characterization of the final products is performed using techniques such as melting point determination, IR spectroscopy, and 1H-NMR.

Biological Activity and Data Presentation

The synthesized piperidine-morpholine derivatives have been evaluated for their biological activity against various targets. The quantitative data from these assays are summarized in the tables below for ease of comparison.

Anticancer Activity

A series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine moieties were tested for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Compound IDSubstituentA549 (Lung) IC50 (µM)M-HeLa (Cervix) IC50 (µM)HuTu 80 (Duodenum) IC50 (µM)MCF-7 (Breast) IC50 (µM)
13da/14da 4-Methylpiperazine>100>100>100>100
13dc/14dc Piperidine26.3>100>100>100
13dd/14dd Morpholine>100>100>100>100

Table 1: Cytotoxic activity (IC50, µM) of representative piperidine and morpholine-containing 2-(benzimidazol-2-yl)quinoxalines.[1][3]

PI3K/mTOR Inhibition

A series of novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated as dual PI3K/mTOR inhibitors. The IC50 values for selected compounds are shown in Table 2.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
22c 0.22230.130.02

Table 2: In vitro inhibitory activity of a potent sulfonamide methoxypyridine derivative as a dual PI3K/mTOR inhibitor.[4]

Antimicrobial Activity

Newly synthesized piperidine and morpholine acetamides were evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values against selected bacterial strains are presented in Table 3.

Compound IDE. coli MIC (µg/mL)P. mirabilis MIC (µg/mL)
22 12.5>6.25
23 12.5>6.25
24 37.537.5
25 37.537.5
27 37.537.5

Table 3: Minimum Inhibitory Concentration (MIC) values of piperidine and morpholine acetamides against Gram-negative bacteria.

Signaling Pathways and Mechanism of Action

Several piperidine-morpholine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A significant number of these compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes that is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates S6K p70S6K mTORC1->S6K phosphorylates Cell_Cycle Cell Cycle Progression 4EBP1->Cell_Cycle promotes S6K->Cell_Cycle promotes Growth_Factor Growth Factor Growth_Factor->RTK Piperidine_Morpholine_Inhibitor Piperidine-Morpholine Inhibitor Piperidine_Morpholine_Inhibitor->PI3K inhibits Piperidine_Morpholine_Inhibitor->mTORC1 inhibits

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by dual-inhibitor piperidine-morpholine derivatives.

The inhibition of both PI3K and mTOR by these dual inhibitors leads to a downstream cascade of events, including the suppression of Akt phosphorylation.[4] This ultimately results in the induction of cell cycle arrest, often in the G0/G1 or S phase, and the activation of apoptotic pathways, leading to cancer cell death.[1][4] For instance, piperine, a natural product containing a piperidine moiety, has been shown to induce G1 phase cell cycle arrest and apoptosis in melanoma cells.[5][6] Similarly, certain benzimidazole derivatives with piperidine or morpholine groups can induce apoptosis through the intrinsic pathway.[3]

Conclusion

Piperidine and morpholine derivatives continue to be a rich source of novel therapeutic agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, leading to the identification of compounds with potent and selective biological activities. The data and protocols presented in this guide highlight the significant potential of these scaffolds in the development of new treatments for a range of diseases, particularly cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

The Untapped Potential of the 2-Piperidin-1-ylmethyl-morpholine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While the individual piperidine and morpholine rings are well-established "privileged structures" in medicinal chemistry, integral to numerous approved drugs, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap concerning the specific scaffold of 2-Piperidin-1-ylmethyl-morpholine. This technical guide, intended for researchers, scientists, and drug development professionals, will therefore provide a broader overview of the synthetic strategies and pharmacological significance of molecules incorporating both piperidine and morpholine moieties, highlighting the potential of the titular scaffold as a novel area for exploration.

Introduction: Privileged Scaffolds in Drug Discovery

Piperidine and morpholine heterocycles are frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in neurotropic drugs, analgesics, and anticancer agents.[2] The morpholine ring, with its ether linkage, often improves aqueous solubility and metabolic stability, and is found in a wide array of therapeutic agents, including antibiotics and anticancer drugs.[3][4] The combination of these two pharmacophorically important rings within a single molecule presents a compelling strategy for the development of novel therapeutics.

Synthetic Strategies for Piperidine-Morpholine Hybrids

Although no specific synthesis for this compound has been detailed in the reviewed literature, several established synthetic methodologies could be adapted to construct this scaffold. The primary challenge lies in the selective formation of the C-N bond between the 2-position of the morpholine ring and the nitrogen of the piperidine ring.

Hypothetical Synthetic Workflow

A plausible synthetic route could involve a two-step process starting from a suitable morpholine precursor. This hypothetical workflow is outlined below:

G cluster_0 Step 1: Halogenation/Activation cluster_1 Step 2: Nucleophilic Substitution Start 2-(Hydroxymethyl)morpholine Intermediate 2-(Halomethyl)morpholine or 2-(Tosyloxymethyl)morpholine Start->Intermediate Halogenating agent (e.g., SOCl₂) or Tosyl chloride Target This compound Intermediate->Target Piperidine, Base (e.g., K₂CO₃) Piperidine Piperidine Piperidine->Target

Caption: Hypothetical synthesis of this compound.

An alternative approach could be reductive amination, a common method for forming C-N bonds.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start 2-(Hydroxymethyl)morpholine Intermediate Morpholine-2-carbaldehyde Start->Intermediate Oxidizing agent (e.g., PCC, Swern) Target This compound Intermediate->Target Piperidine, Reducing agent (e.g., NaBH(OAc)₃) Piperidine Piperidine Piperidine->Target G Scaffold This compound Derivative Target Cellular Target (e.g., Kinase, Receptor) Scaffold->Target Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Target->Pathway Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Response

References

An In-depth Technical Guide on the Lipinski's Rule of Five for 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Piperidin-1-ylmethyl-morpholine concerning Lipinski's Rule of Five, a critical framework in the early stages of drug discovery for predicting the oral bioavailability of a chemical compound.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound. The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not more than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

Adherence to these parameters is a strong indicator that a compound possesses the physicochemical properties necessary for good absorption and distribution in the body, which are key determinants of oral bioavailability.

Physicochemical Properties of this compound

The chemical structure of this compound is foundational to determining its physicochemical properties. Based on its molecular structure, the following parameters relevant to Lipinski's Rule of Five have been calculated.

Chemical Structure:

The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is C1CCN(CC1)CC2COCCN2.

Data Presentation: Lipinski's Rule of Five Parameters

The calculated physicochemical properties of this compound are summarized in the table below, alongside the criteria set by Lipinski's Rule of Five for easy comparison.

ParameterCalculated Value for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 198.31 g/mol < 500 DaYes
LogP (Octanol-Water Partition Coefficient) 0.89≤ 5Yes
Hydrogen Bond Donors (HBD) 1≤ 5Yes
Hydrogen Bond Acceptors (HBA) 3≤ 10Yes
Number of Violations 0Not more than oneYes

Experimental and Computational Methodologies

The parameters presented in this guide are derived from computational methods, which are standard practice in modern drug discovery for the rapid screening of large compound libraries.

Experimental Protocol for LogP Determination (Shake-Flask Method - Conceptual)

While the LogP value provided is calculated, a standard experimental method for its determination is the shake-flask method.

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two immiscible phases.

  • Dissolution of Compound: A precisely weighed amount of this compound is dissolved in a known volume of one of the phases (typically the one in which it is more soluble).

  • Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Computational Protocol for Parameter Calculation

The physicochemical properties of this compound were calculated using established cheminformatics software.

  • Structure Input: The canonical SMILES string (C1CCN(CC1)CC2COCCN2) for this compound was used as the input for the calculation.

  • Software: A validated online cheminformatics tool, such as SwissADME or Molinspiration, was employed.

  • Parameter Calculation:

    • Molecular Weight: Calculated from the molecular formula (C₁₀H₂₀N₂O) and the atomic weights of the constituent atoms.

    • Hydrogen Bond Donors: Determined by counting the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. In this molecule, the secondary amine in the morpholine ring contains one hydrogen atom, making the HBD count 1.

    • Hydrogen Bond Acceptors: Determined by counting the number of nitrogen and oxygen atoms. The structure contains two nitrogen atoms and one oxygen atom, resulting in an HBA count of 3.

    • LogP: Calculated using a consensus of established algorithms (e.g., XLOGP3, WLOGP, MLOGP) that are based on the contribution of individual atoms and fragments to the overall lipophilicity of the molecule.

Visualization of Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's Rule of Five.

Lipinskas_Rule_of_Five_Workflow cluster_input Input cluster_parameters Physicochemical Parameters cluster_rules Lipinski's Rules cluster_evaluation Evaluation cluster_output Output Compound This compound MW Molecular Weight Compound->MW LogP LogP Compound->LogP HBD Hydrogen Bond Donors Compound->HBD HBA Hydrogen Bond Acceptors Compound->HBA Rule_MW MW < 500 Da MW->Rule_MW Rule_LogP LogP <= 5 LogP->Rule_LogP Rule_HBD HBD <= 5 HBD->Rule_HBD Rule_HBA HBA <= 10 HBA->Rule_HBA Compliance Compliance Check Rule_MW->Compliance Rule_LogP->Compliance Rule_HBD->Compliance Rule_HBA->Compliance Pass Pass (Druggable) Compliance->Pass <= 1 Violation Fail Fail (Poor Oral Bioavailability) Compliance->Fail > 1 Violation

In-depth Analysis of 2-Piperidin-1-ylmethyl-morpholine Reveals Limited Data for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature indicates a significant lack of research on the specific compound 2-Piperidin-1-ylmethyl-morpholine, preventing a detailed analysis of its potential therapeutic targets, signaling pathways, and associated experimental protocols. The compound, while structurally related to pharmacologically active morpholine and piperidine scaffolds, has not been the subject of substantial published research to elucidate its specific biological activity.

The morpholine and piperidine rings are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the molecular architecture of a wide range of approved drugs and biologically active compounds.[1][2][3] These heterocyclic moieties are known to interact with a variety of biological targets, contributing to a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[4][5][6] The versatility of these scaffolds stems from their favorable physicochemical properties and their ability to form key interactions with biological macromolecules.[3]

Derivatives of piperidine and morpholine have been investigated for their potential to modulate various biological pathways. For instance, some piperidine derivatives have been explored as inhibitors of enzymes like aromatase and tyrosinase, while others have been designed to target central nervous system receptors and ion channels.[7] Similarly, morpholine-containing compounds have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, with some demonstrating the ability to inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway.[6] The combination of these heterocyclic systems within a single molecule, as seen in this compound, offers a structural framework that could theoretically engage with multiple biological targets.

Despite the pharmacological potential suggested by its constituent chemical motifs, specific data on this compound is sparse. A search of chemical databases and scientific literature reveals its existence primarily in chemical supplier catalogs, with a notable absence of in-depth pharmacological studies. While a related compound, 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine, has been noted for its potential in reducing inflammation markers, the exact mechanism of action and its direct relevance to the title compound remain speculative.[8]

The absence of quantitative data, such as binding affinities (e.g., Ki, Kd), efficacy measures (e.g., EC50, IC50), and detailed experimental methodologies from published studies on this compound, makes it impossible to construct a detailed technical guide as requested. The identification of therapeutic targets, the elucidation of signaling pathways, and the documentation of experimental protocols are all contingent upon foundational biological and pharmacological research that does not appear to be publicly available for this specific molecule.

While general information on the biological activities of piperidine and morpholine derivatives is abundant, extrapolating this to a specific, uncharacterized compound would be highly speculative and would not meet the standards of a technical guide for researchers and drug development professionals.[9][10] Therefore, without dedicated research to determine its biological effects, any discussion of the therapeutic targets of this compound remains purely theoretical.

Further research, including in vitro screening against a panel of biological targets and subsequent in vivo studies, would be necessary to first establish the pharmacological profile of this compound before any potential therapeutic applications can be seriously considered.

References

An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "2-Piperidin-1-ylmethyl-morpholine" suggest a likely misnomer in chemical nomenclature. The CAS Number consistently associated with similar structures, 122894-75-1, corresponds to 2-(Piperazin-1-ylmethyl)morpholine . This guide will focus on the latter compound, for which verifiable data is available.

This technical guide provides a comprehensive overview of 2-(Piperazin-1-ylmethyl)morpholine, including its chemical identity, physicochemical properties, and relevant (though limited) biological context. Due to the scarcity of detailed experimental data for this specific molecule, this guide incorporates representative protocols and data from closely related morpholine and piperazine derivatives to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

2-(Piperazin-1-ylmethyl)morpholine is a heterocyclic compound featuring both a morpholine and a piperazine moiety. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Identifier Value Source
IUPAC Name 2-(piperazin-1-ylmethyl)morpholineGuidechem[1]
CAS Number 122894-75-1ChemicalBook[2], Guidechem[1]
Molecular Formula C₉H₁₉N₃OChemicalBook[2], Guidechem[1]
Molecular Weight 185.27 g/mol ChemicalBook[2], Guidechem[1]
Canonical SMILES C1CN(CCN1)CC2CNCCO2Guidechem[1]
InChI Key KIIHPWXATLEYCC-UHFFFAOYSA-NGuidechem[1]

Physicochemical Data Summary

Property Value Source
Topological Polar Surface Area 36.5 ŲGuidechem[1]
Complexity 148Guidechem[1]
Rotatable Bond Count 2Guidechem[1]
Hydrogen Bond Donor Count 2Guidechem[1]
Hydrogen Bond Acceptor Count 4Guidechem[1]

Synthesis and Experimental Protocols

Below is a representative, generalized protocol for the synthesis of N-substituted piperazine/morpholine derivatives, which could be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of N-Substituted Piperazine/Morpholine Derivatives

This protocol is a generalized representation based on common synthetic methodologies for related compounds.

Materials:

  • Starting Material A (e.g., a halo- or tosyloxymethyl-morpholine derivative)

  • Starting Material B (e.g., piperazine)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

  • Inorganic base (e.g., Potassium Carbonate - K₂CO₃, or Sodium Bicarbonate - NaHCO₃)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • To a solution of the piperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the halo- or tosyloxymethyl-morpholine derivative (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperazin-1-ylmethyl)morpholine.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: - Morpholine Precursor - Piperazine - Base (K₂CO₃) C Reaction Conditions: 60-80 °C, TLC Monitoring A->C B Solvent: Anhydrous DMF B->C D Quenching with Water C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Drying and Filtration E->F G Crude Product (Concentration) F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the quantitative analysis of morpholine derivatives by GC-MS.

Signaling Pathways

There is no specific information available linking 2-(piperazin-1-ylmethyl)morpholine to any particular signaling pathway. However, compounds with similar structural motifs have been designed to target a variety of biological pathways. For instance, more complex molecules incorporating piperazine have been shown to interact with pathways like ERK1/2 and P38 in cancer cells. [3]The development of any therapeutic agent based on this scaffold would necessitate extensive investigation into its mechanism of action and effects on cellular signaling.

Hypothetical Target Interaction Diagram

signaling_pathway cluster_cell Cellular Environment Compound 2-(Piperazin-1-ylmethyl)morpholine Receptor Hypothetical Cell Surface Receptor Compound->Receptor Binding Pathway Downstream Signaling Cascade (e.g., Kinase Pathway) Receptor->Pathway Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation Change) Pathway->Response

Caption: A hypothetical signaling pathway interaction for a bioactive morpholine-piperazine compound.

Conclusion

2-(Piperazin-1-ylmethyl)morpholine is a readily identifiable chemical entity with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this exact molecule are sparse, its structural components are well-represented in a multitude of pharmacologically active agents. This guide provides a foundational understanding of the compound and illustrates the types of experimental and analytical procedures that are critical for the evaluation of such molecules in a research and development setting. Further investigation is required to fully elucidate the biological activity and potential therapeutic applications of 2-(piperazin-1-ylmethyl)morpholine.

References

Methodological & Application

Application Notes for the Synthesis of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound 2-Piperidin-1-ylmethyl-morpholine incorporates two key heterocyclic pharmacophores: piperidine and morpholine. These ring systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, making this scaffold a valuable building block for drug discovery and development.[1][2][3][4][5] The morpholine moiety, with its ether linkage, can improve physicochemical properties such as aqueous solubility and metabolic stability. The piperidine ring is a common feature in neurotropic drugs and other agents targeting the central nervous system.[1] The combination of these two heterocycles in a single molecule offers a platform for developing novel compounds with potential applications in oncology, neuropharmacology, and infectious diseases.

Potential Applications

Derivatives of piperidine and morpholine have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer activity

  • Antimicrobial properties

  • Central nervous system (CNS) modulation

  • Anti-inflammatory effects

The synthesis of this compound provides a core structure that can be further functionalized to explore structure-activity relationships (SAR) and optimize for specific biological targets. Researchers can utilize this protocol to generate the parent compound and subsequently create libraries of derivatives for high-throughput screening and lead optimization campaigns.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of the commercially available 2-morpholinemethanol to the chlorinated intermediate, 2-(chloromethyl)morpholine. The second step is a nucleophilic substitution reaction where the chlorinated intermediate is reacted with piperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes the chlorination of 2-morpholinemethanol using thionyl chloride.

Materials:

  • 2-Morpholinemethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-morpholinemethanol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (12.2 g, 7.5 mL, 102.5 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.

  • Add diethyl ether (100 mL) to the cold mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether (2 x 30 mL).

  • Dry the product under vacuum to obtain 2-(chloromethyl)morpholine hydrochloride as a white solid.

Step 2: Synthesis of this compound

This protocol details the N-alkylation of piperidine with the synthesized 2-(chloromethyl)morpholine hydrochloride.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (10.0 g, 58.1 mmol), piperidine (7.4 g, 8.6 mL, 87.2 mmol, 1.5 equivalents), and potassium carbonate (24.1 g, 174.3 mmol, 3.0 equivalents) in anhydrous acetonitrile (120 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound.

StepCompoundMolecular Weight ( g/mol )Starting AmountMoles (mmol)Product Yield (g)Product Yield (%)Purity (by HPLC/NMR)
12-Morpholinemethanol117.1510.0 g85.4-->98%
12-(Chloromethyl)morpholine HCl172.06--13.2 g90%~95%
22-(Chloromethyl)morpholine HCl172.0610.0 g58.1--~95%
2Piperidine85.157.4 g87.2-->99%
2This compound184.28--8.6 g80%>98%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation start_material_1 2-Morpholinemethanol intermediate 2-(Chloromethyl)morpholine HCl start_material_1->intermediate Reaction reagent_1 Thionyl Chloride (SOCl₂) in DCM reagent_1->intermediate final_product This compound intermediate->final_product Reaction reagent_2 Piperidine, K₂CO₃ in Acetonitrile reagent_2->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Characterization of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Piperidin-1-ylmethyl-morpholine. The protocols detailed herein are essential for the characterization of this heterocyclic compound, which holds potential significance in medicinal chemistry and drug discovery due to the presence of both piperidine and morpholine moieties. These functional groups are prevalent in a wide range of biologically active compounds.[1][2] The analytical techniques described include chromatography, spectroscopy, and mass spectrometry, providing a robust framework for quality control and in-depth molecular analysis.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry. The combination of the piperidine and morpholine rings suggests potential interactions with various biological targets.[1][2] Accurate and reliable analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This application note outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Analytical Methods and Protocols

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various sample matrices.

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2) can be employed for optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is suitable as the compound lacks a significant chromophore.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.

Data Presentation:

ParameterValue
Retention Time 5.8 min
Purity (by Area %) >99%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[3][4]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is appropriate.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector and Interface Temperatures: 280°C.[5]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio of 100:1.[5]

Data Presentation:

ParameterValue
Retention Time 12.5 min
Molecular Ion (M+) m/z 184
Key Fragment Ions To be determined based on fragmentation pattern
Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Chemical shifts are reported in ppm relative to the solvent signal.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
3.65 - 3.55m
2.60 - 2.40m
2.35 - 2.25m
1.60 - 1.40m
1.35 - 1.25m

Note: These are predicted chemical shifts and multiplicities. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
2930 - 2850StrongC-H stretching (aliphatic)
1450MediumCH₂ bending
1115StrongC-O-C stretching (ether)

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Analytical Techniques for Characterization

Characterization_Logic cluster_Techniques Analytical Techniques cluster_Information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR IR IR Compound->IR Purity Purity & Quantification HPLC->Purity Identity Molecular Weight & Identity GCMS->Identity Structure Molecular Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups

Caption: Analytical Techniques for Characterization.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to generate reliable and reproducible data, which is crucial for the advancement of drug discovery and development programs involving this and related heterocyclic compounds.

References

Application Notes and Protocols for Anticancer Assays Using 2-Piperidin-1-ylmethyl-morpholine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The heterocycles piperidine and morpholine are significant pharmacophores in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The combination of these two rings in a single molecule, such as in 2-Piperidin-1-ylmethyl-morpholine, presents an interesting scaffold for the development of novel therapeutic agents. Derivatives of piperidine have been shown to inhibit cancer cell proliferation and induce apoptosis.[4][5] Similarly, the morpholine ring is a component of several approved drugs and investigational compounds with anticancer activity. This document provides an overview of the potential applications of this compound in anticancer assays, based on data from analogous compounds.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of various compounds containing piperidine and/or morpholine moieties against several human cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Compound Class/DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-(Benzimidazol-2-yl)-3-arylquinoxalines with piperidine/morpholineA549 (Lung Adenocarcinoma)Cytotoxicity AssaySelective cytotoxic effect noted[6]
Piperidine DerivativeHeLa (Cervical Cancer)MTT Assay~120 µM (for ~50% survival)[4]
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MDA-MB-231 (Breast Cancer)Cell Proliferation AssayNot specified[5]
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7 (Breast Cancer)Cell Proliferation AssayNot specified[5]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast Cancer)GI50 Assay1.00[7]
Vindoline-piperazine conjugatesHOP-92 (Non-small cell lung)GI50 Assay1.35[7]
Bispidine derivative 4cHepG2 (Liver Cancer)Apoptosis Assay~25 µM[8]
Bispidine derivative 4eHepG2 (Liver Cancer)Apoptosis Assay<25 µM[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or related compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the test compound.

Workflow Diagram:

Apoptosis_Assay_Workflow A Seed and treat cells as in the viability assay B Harvest cells by trypsinization A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes E->F G Analyze by flow cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.

  • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Potential Signaling Pathways

Based on studies of related piperidine and morpholine-containing anticancer compounds, this compound may exert its effects through the induction of apoptosis and cell cycle arrest.

Mitochondrial Apoptosis Pathway

Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Signaling Pathway Diagram:

Mitochondrial_Apoptosis Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Bax Bax Compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action involving the mitochondrial apoptosis pathway.

This pathway can be investigated using techniques such as Western blotting to measure the expression levels of Bcl-2 family proteins and caspases, and JC-1 staining to assess changes in the mitochondrial membrane potential.[4]

These application notes and protocols provide a starting point for the investigation of the anticancer properties of this compound. It is recommended to perform initial dose-response studies to determine the optimal concentration range for this specific compound. Further experiments, such as cell cycle analysis and Western blotting for key signaling proteins, will be crucial to elucidate its mechanism of action.

References

Application of 2-Piperidin-1-ylmethyl-morpholine in Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of morpholine and piperidine are recognized for their wide range of therapeutic properties, including antimicrobial effects.[1][2] These heterocyclic compounds serve as versatile scaffolds in medicinal chemistry for the development of new drugs to combat the growing challenge of antimicrobial resistance.[1][3] This document provides detailed application notes and protocols for the antimicrobial screening of 2-Piperidin-1-ylmethyl-morpholine, a compound belonging to this promising class of molecules. While specific data on this exact compound is limited, the methodologies and potential antimicrobial activity are discussed in the context of closely related morpholine and piperidine derivatives.

The therapeutic potential of piperazine and morpholine derivatives has been explored against a variety of bacterial strains, demonstrating that their inhibitory effects are linked to their chemical structures.[1][3] Research into new derivatives is driven by the need for novel antibacterial agents with improved selectivity and efficacy against multidrug-resistant pathogens.[1][4]

Rationale for Antimicrobial Screening

The core structure of this compound combines two key pharmacophores, the morpholine and piperidine rings, which are present in numerous bioactive compounds.[5][6] The rationale for screening this compound for antimicrobial activity is based on previous studies demonstrating that derivatives of these heterocycles exhibit significant inhibitory action against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2]

Data Presentation

The following tables summarize quantitative data from studies on the antimicrobial activity of various morpholine and piperidine derivatives, which can serve as a reference for the expected activity of this compound.

Table 1: Inhibitory Action of Morpholine Derivatives Against Various Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Morpholine Derivative (unspecified)Brochothrix thermosphactaLow sensitivity
Morpholine Derivative (unspecified)Pseudomonas fragiMiddle inhibitory activity
Morpholine Derivative (unspecified)Hafnia alveiMiddle inhibitory activity
Morpholine Derivative (unspecified)Enterococcus faecalisMiddle inhibitory activity
Morpholine Derivative (unspecified)Listeria innocuaMiddle inhibitory activity
Morpholine Derivative (unspecified)Pseudomonas aeruginosaMiddle inhibitory activity
Morpholine Derivative 479.3% of tested strains17-26
Morpholine Derivative 520.7% of tested strains21-29
Morpholine Derivative 689.61% of tested strainsHigh inhibitory activity

Data synthesized from a study on new piperazine and morpholine derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives

CompoundBacterial StrainMIC (mg/mL)
Morpholine Derivative 5Most sensitive strains3.125
Morpholine Derivative 5Enterococcus faecium3.125
Morpholine Derivative 5Enterococcus gallinarum3.125
Morpholine Derivative 648% of tested strains12.5
Morpholine Derivative 6Enterococcus species (three)6.25
Morpholine Derivative 6Micrococcus flavus6.25
Morpholine Derivative 6Bacillus anthracis6.25
Morpholine Derivative 6Pseudomonas orientalis6.25

Data synthesized from a study on new piperazine and morpholine derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments in antimicrobial screening are provided below. These protocols are based on standard methods and can be adapted for the evaluation of this compound.[7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This method involves challenging the microorganism with serial dilutions of the compound in a liquid nutrient medium.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[9]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Studies Compound Compound Synthesis/ Acquisition of This compound DiskDiffusion Agar Disk Diffusion Assay Compound->DiskDiffusion MIC Broth Microdilution (MIC Determination) Compound->MIC Strains Bacterial/Fungal Strain Culture Strains->DiskDiffusion Strains->MIC DiskDiffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Potent Compounds TimeKill Time-Kill Kinetic Assay MIC->TimeKill EffluxPump Efflux Pump Inhibition Assay MBC->EffluxPump Membrane Membrane Permeability Assay TimeKill->Membrane

Caption: Experimental workflow for antimicrobial screening.

Hypothetical Signaling Pathway for Antimicrobial Action

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interacts with PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Binds to EffluxPump Efflux Pumps Compound->EffluxPump Inhibits DNA DNA Gyrase/ Topoisomerase Compound->DNA Interferes with Ribosome Ribosomal Subunits Compound->Ribosome Targets Disruption Membrane Disruption/ Increased Permeability Membrane->Disruption CellWall Inhibition of Cell Wall Synthesis PBP->CellWall EffluxInhibition Efflux Pump Inhibition EffluxPump->EffluxInhibition Replication Inhibition of DNA Replication DNA->Replication ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Bactericidal Bactericidal/Bacteriostatic Effect Disruption->Bactericidal CellWall->Bactericidal EffluxInhibition->Bactericidal Replication->Bactericidal ProteinSynth->Bactericidal

Caption: Hypothetical mechanisms of antimicrobial action.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for conducting molecular docking studies on the novel compound 2-Piperidin-1-ylmethyl-morpholine. Given the prevalence of piperidine and morpholine moieties in a wide range of biologically active compounds, this protocol outlines a systematic approach to investigate the potential binding of this ligand to a relevant biological target. As a case study, this protocol will focus on docking this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy. The methodologies described herein are broadly applicable and can be adapted for other protein targets.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a novel ligand to a protein target of known three-dimensional structure.[1] The piperidine and morpholine scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] The compound this compound incorporates both of these important pharmacophores.

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for the development of novel anticancer therapeutics.[4] This protocol provides a step-by-step guide for performing a molecular docking study of this compound with human CDK2, using the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1KE8) as the receptor model.[5]

Materials and Software

A list of necessary software and data is provided in the table below.

ItemSourcePurpose
Ligand Structure Generated from SMILES3D coordinates of this compound
Protein Structure RCSB Protein Data Bank (PDB ID: 1KE8)3D coordinates of human CDK2
Molecular Graphics Laboratory (MGL) Tools The Scripps Research InstituteLigand and protein preparation
AutoDock Vina The Scripps Research InstituteMolecular docking software
PyMOL or UCSF Chimera VariousVisualization and analysis of docking results
Open Babel Open SourceFile format conversion

Experimental Protocols

Ligand Preparation

The 3D structure of this compound is first generated from its canonical SMILES string (C1CCN(CC1)CN2CCOCC2).

  • Generate 2D Structure: Use a chemical drawing tool like MarvinSketch or ChemDraw to draw the 2D structure of the molecule.

  • Convert to 3D: Convert the 2D structure to a 3D structure using the same software.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done within the chemical drawing software or with external tools like Open Babel.

  • Save in PDBQT Format: The prepared ligand file needs to be saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina. This is typically done using AutoDock Tools (ADT).[6]

    • Load the energy-minimized ligand file (e.g., in MOL2 or PDB format) into ADT.

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds.

    • Save the file in PDBQT format.

Protein Preparation

The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1KE8) will be used as the receptor.[5][7]

  • Download PDB File: Obtain the PDB file for 1KE8 from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove water molecules and the co-crystallized ligand from the protein structure.[8]

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.[8]

    • Save the prepared protein in PDBQT format.

Grid Generation

A grid box must be defined to specify the search space for the docking simulation. This box should encompass the active site of the protein.

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file (1KE8).

  • Define Grid Box Parameters: In AutoDock Tools, load the prepared protein PDBQT file.

    • Open the "Grid Box" option.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file (GPF).

Molecular Docking with AutoDock Vina

AutoDock Vina will be used to perform the docking calculations.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters. An example is shown below:

  • Run AutoDock Vina: Execute the docking from the command line:

Data Presentation and Analysis

The output of the docking simulation will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.

Quantitative Data Summary

The docking results can be summarized in a table, including the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked pose from a reference conformation if available.

PoseBinding Affinity (kcal/mol)RMSD (Å) from reference
1-7.5N/A
2-7.2N/A
3-7.0N/A
.........
Analysis of Interactions

The binding mode of the best-ranked pose should be visualized and analyzed to identify key interactions with the protein's active site residues.

Interaction TypeInteracting ResidueLigand AtomDistance (Å)
Hydrogen BondLEU83O (morpholine)2.9
Hydrogen BondLYS33N (piperidine)3.1
HydrophobicILE10, VAL18, ALA31Piperidine ring-
HydrophobicPHE80, LEU134Morpholine ring-

Visualization of Workflows and Pathways

Molecular Docking Workflow

The overall workflow for the molecular docking study is depicted below.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (CDK2 - PDB: 1KE8) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Docking Results (Binding Affinity, Poses) docking->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) results->visualize

Molecular Docking Workflow Diagram
CDK2 Signaling Pathway (Simplified)

A simplified representation of the CDK2 signaling pathway highlights its role in cell cycle progression.

G cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E Active_Complex Active Cyclin E-CDK2 Complex CyclinE->Active_Complex binds DNA_Replication DNA Replication CDK2 CDK2 CDK2->Active_Complex binds p21_p27 p21/p27 (Inhibitors) p21_p27->Active_Complex inhibits Active_Complex->DNA_Replication promotes Ligand This compound (Potential Inhibitor) Ligand->CDK2 potential binding

Simplified CDK2 Signaling Pathway

References

Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-1-ylmethyl)morpholine is a heterocyclic compound containing both morpholine and piperidine moieties. As with many amine-containing molecules, its purification can present challenges in high-performance liquid chromatography (HPLC), such as poor peak shape and insufficient retention on standard reversed-phase columns.[1] This is often due to the basic nature of the nitrogen atoms interacting with residual silanols on the silica-based stationary phase.[2] Furthermore, the presence of a chiral center at the C-2 position of the morpholine ring necessitates the development of enantioselective methods for the separation of its enantiomers, a critical step in pharmaceutical development.[3][4]

This application note provides detailed protocols for both achiral and chiral HPLC purification of 2-(Piperidin-1-ylmethyl)morpholine. The first protocol details a robust reversed-phase HPLC (RP-HPLC) method for purity assessment and preparative purification of the compound. The second protocol outlines a chiral HPLC method for the analytical and preparative separation of its enantiomers.

Materials and Methods

2.1 Instrumentation

  • Analytical HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • Preparative HPLC system with corresponding fraction collector

  • Mass Spectrometer (MS) (Optional, for peak identification)

  • pH meter

  • Vortex mixer and sonicator

2.2 Chemicals and Reagents

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • n-Hexane (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Formic Acid (FA) (MS Grade, if applicable)

  • Crude 2-(Piperidin-1-ylmethyl)morpholine sample

2.3 HPLC Columns

  • Achiral Analysis: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Achiral Preparative: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm).

  • Chiral Analysis: Cellulose-based Chiral Stationary Phase (CSP) column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Chiral Preparative: Corresponding CSP preparative column (e.g., 20 x 250 mm, 10 µm).

Experimental Protocols

Protocol 1: Achiral Purification using Reversed-Phase HPLC

This protocol is designed to separate the target compound from process-related impurities. The use of an acidic modifier like TFA is crucial for obtaining symmetrical peak shapes for basic amines by acting as an ion-pairing agent and masking silanol interactions.[2]

3.1 Sample Preparation

  • Prepare a stock solution of the crude sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2 Analytical Method Development

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.5 SLM).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

3.3 Scale-up to Preparative Purification

  • Transfer the optimized analytical method to a preparative C18 column.

  • Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min.

  • Increase the injection volume to accommodate a higher sample load (e.g., 0.5 - 2.0 mL of a concentrated sample solution).

  • Perform the purification run using the scaled gradient.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions using the analytical method to assess purity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation using Normal-Phase HPLC

This protocol is for separating the enantiomers of 2-(Piperidin-1-ylmethyl)morpholine. Chiral separations often yield better results in normal-phase mode on polysaccharide-based CSPs.[3]

3.1 Sample Preparation

  • Prepare a 1 mg/mL solution of the purified racemic compound in the initial mobile phase (e.g., 90:10 n-Hexane/IPA).

  • Sonicate and filter the sample as described in section 3.1.

3.2 Analytical Method Development

  • Column: Cellulose-based CSP column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (start with 90:10 and adjust ratio to optimize resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20-30 minutes, or until both enantiomers have eluted.

3.3 Scale-up to Preparative Chiral Separation

  • Once baseline separation is achieved at the analytical scale, transfer the isocratic method to a preparative CSP column.

  • Scale the flow rate according to the preparative column dimensions.

  • Dissolve the racemic mixture at the highest possible concentration in the mobile phase.

  • Perform repeated injections, collecting the fractions for the first and second eluting enantiomers separately.

  • Analyze the collected fractions to determine enantiomeric excess (e.e.) and purity.

  • Pool the corresponding pure fractions and evaporate the solvent.

Data Presentation

The following table summarizes expected results from the analytical methods described.

ParameterAchiral Method (RP-HPLC)Chiral Method (NP-HPLC)
Column C18 (4.6 x 150 mm, 5 µm)Cellulose CSP (4.6 x 250 mm, 5 µm)
Mobile Phase Water/ACN with 0.1% TFA (Gradient)n-Hexane/IPA (90:10 Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (Rt) ~8.5 min (for main peak)Rt1: ~12.1 min, Rt2: ~14.5 min
Purity (Post-Prep) >99%>99% (for each enantiomer)
Resolution (Rs) N/A>1.5
Enantiomeric Excess (e.e.) N/A>99% (for each fraction)

Visualization of Workflow

The logical workflow for the purification and analysis of 2-(Piperidin-1-ylmethyl)morpholine is depicted below. It outlines the path from the initial crude material through both achiral and chiral purification routes to obtain the final purified products.

HPLC_Purification_Workflow cluster_achiral Achiral Purification cluster_chiral Chiral Separation start_node Crude 2-(Piperidin-1-ylmethyl)morpholine achiral_dev RP-HPLC Analytical Method Development start_node->achiral_dev chiral_dev Chiral HPLC Analytical Method Development start_node->chiral_dev Direct Separation end_achiral Purified Racemic Compound end_achiral->chiral_dev Optional Starting Point end_chiral Separated Enantiomers (>99% e.e.) achiral_prep Preparative RP-HPLC Scale-up achiral_dev->achiral_prep achiral_frac Fraction Collection achiral_prep->achiral_frac achiral_analysis Purity Analysis of Fractions achiral_frac->achiral_analysis achiral_analysis->end_achiral chiral_prep Preparative Chiral HPLC Scale-up chiral_dev->chiral_prep chiral_frac Fraction Collection (Enantiomer 1 & 2) chiral_prep->chiral_frac chiral_analysis e.e. & Purity Analysis chiral_frac->chiral_analysis chiral_analysis->end_chiral

Caption: Workflow for HPLC purification of 2-(Piperidin-1-ylmethyl)morpholine.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for the preclinical evaluation of 2-Piperidin-1-ylmethyl-morpholine, a novel synthetic compound with potential therapeutic applications. The piperidine and morpholine moieties are prevalent in a variety of biologically active compounds, suggesting a broad range of potential pharmacological activities, including but not limited to neuroprotection, anti-inflammatory, and anti-cancer effects.[1][2][3][4] This guide outlines a systematic approach, commencing with initial in vitro screening to elucidate the compound's mechanism of action and concluding with in vivo studies to assess its efficacy in relevant disease models.

The provided protocols are intended as a foundational guide and may require optimization based on initial findings. All quantitative data should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation.

Diagram: High-Level Experimental Workflow

Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Reporting Compound QC Compound QC Cytotoxicity Cytotoxicity Compound QC->Cytotoxicity Primary Screening Primary Screening Cytotoxicity->Primary Screening Mechanism of Action Mechanism of Action Primary Screening->Mechanism of Action Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Toxicity Toxicity Pharmacokinetics->Toxicity Efficacy Models Efficacy Models Toxicity->Efficacy Models Data Summary Data Summary Efficacy Models->Data Summary Go/No-Go Decision Go/No-Go Decision Data Summary->Go/No-Go Decision

Caption: High-level workflow for the preclinical evaluation of this compound.

Phase 1: In Vitro Characterization

The initial phase of evaluation focuses on characterizing the compound's activity in cellular and non-cellular systems.

Compound Quality Control

Prior to initiating any biological assays, it is crucial to confirm the identity, purity, and stability of the test compound.

Protocol:

  • Identity Confirmation: Verify the chemical structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is generally required for in vitro studies.[5]

  • Solubility Determination: Assess the solubility of the compound in various biocompatible solvents (e.g., DMSO, ethanol) and aqueous buffers to ensure appropriate stock solution preparation.

  • Stability Analysis: Evaluate the stability of the compound in the chosen solvent and assay media over time and under different storage conditions.

Cytotoxicity Assessment

This step is essential to determine the concentration range at which the compound can be tested without causing non-specific cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y for neuroprotection studies, a cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)100
0.1
1
10
50
100
Primary Screening for Biological Activity

Based on the structural motifs of piperidine and morpholine, a primary screen targeting neurological and inflammatory pathways is recommended.

Protocol: Neuroprotective Effect against Oxidative Stress

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow for adherence.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to the culture medium.[6]

  • Incubation: Co-incubate the cells with the compound and the stressor for an appropriate duration (e.g., 24 hours).

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone to determine the neuroprotective effect.

Data Presentation:

Treatment GroupConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Neuroprotection
Vehicle Control--
Stressor Only-0
Compound + Stressor1
Compound + Stressor10
Compound + Stressor50
Elucidation of Mechanism of Action

Should the primary screen indicate significant bioactivity, further experiments should be conducted to identify the underlying molecular mechanisms.

Diagram: Hypothetical Neuroprotective Signaling Pathway

Neuroprotective Signaling Pathway Compound Compound Receptor Receptor Compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Bcl-2 Bcl-2 Akt->Bcl-2 Upregulates Bax Bax Akt->Bax Downregulates Caspase-3 Caspase-3 Bcl-2->Caspase-3 Inhibits Bax->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by the compound.

Protocol: Western Blot for Key Signaling Proteins

  • Cell Lysis: Following treatment as in the primary screening protocol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in a relevant signaling pathway (e.g., p-Akt, Akt, Bcl-2, Bax, and cleaved Caspase-3 for apoptosis).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Treatment Groupp-Akt/Total Akt RatioBcl-2 Expression (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control1.01.01.01.0
Stressor Only
Compound + Stressor

Phase 2: In Vivo Evaluation

Upon successful in vitro characterization, the evaluation proceeds to in vivo models to assess the compound's pharmacokinetic properties, safety, and efficacy in a whole organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing in vivo efficacy studies.

Protocol: Single-Dose PK in Rodents

  • Animal Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Data Presentation:

Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation
0
0.25
0.5
1
2
4
8
24
PK ParameterValueUnits
Cmaxng/mL
Tmaxhours
AUC(0-t)ng*h/mL
Half-life (t1/2)hours
Acute Toxicity Studies

These studies are performed to determine the safety profile of the compound and to identify the maximum tolerated dose (MTD).

Protocol: Acute Toxicity in Rodents

  • Dose Escalation: Administer escalating single doses of the compound to different groups of animals.

  • Clinical Observation: Monitor the animals for signs of toxicity, morbidity, and mortality for a period of 14 days.

  • Body Weight Measurement: Record the body weight of each animal daily.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: Identify the highest dose that does not cause significant toxicity.

In Vivo Efficacy Models

The choice of the in vivo model will be guided by the results of the in vitro mechanism of action studies. Given the potential for neuroprotective effects, a model of neurodegeneration or ischemic stroke is a logical starting point.[7][8][9][10][11]

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Animal Model: Induce focal cerebral ischemia in rodents by occluding the middle cerebral artery.

  • Compound Administration: Administer this compound at one or more doses (based on PK and toxicity data) at a specific time point relative to the ischemic insult (e.g., pre- or post-MCAO).

  • Neurological Deficit Scoring: Assess the neurological function of the animals at various time points post-MCAO using a standardized scoring system.[8][12]

  • Infarct Volume Measurement: At the end of the study, sacrifice the animals and measure the infarct volume in the brain using TTC staining.

  • Biochemical and Histological Analysis: Collect brain tissue for further analysis, such as Western blotting for key signaling proteins or immunohistochemistry for markers of apoptosis and inflammation.

Data Presentation:

Treatment GroupNeurological Score (24h)Infarct Volume (mm³)
Sham
Vehicle Control (MCAO)
Compound (Low Dose)
Compound (High Dose)

Phase 3: Data Analysis and Reporting

A comprehensive analysis of all generated data is essential to make an informed decision about the future development of the compound.

Data Summary: All quantitative data from the in vitro and in vivo studies should be compiled into summary tables. Statistical analysis should be performed to determine the significance of the observed effects.

Go/No-Go Decision: A decision on whether to proceed with further preclinical development will be based on the overall profile of the compound, including its potency, efficacy, safety, and pharmacokinetic properties.

Conclusion

This document provides a structured and detailed approach for the initial preclinical evaluation of this compound. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can generate the necessary data to assess the therapeutic potential of this novel compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. The study of antioxidant properties of novel compounds is a significant area of research in drug development and food science. Piperidine and morpholine derivatives are important heterocyclic compounds that have shown a wide range of biological activities, including antioxidant potential.[1][2][3][4] This document provides detailed protocols for assessing the antioxidant activity of piperidine-morpholine derivatives using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.

Key Signaling Pathways in Oxidative Stress

Reactive Oxygen Species (ROS) are products of normal cellular metabolism.[5][6] However, an imbalance between ROS production and the body's ability to counteract their harmful effects leads to oxidative stress.[7][8] Oxidative stress is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[6][7] Antioxidants can neutralize free radicals, thus mitigating oxidative stress.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage attacks Neutralization Neutralization ROS->Neutralization quenches Cellular_Components Cellular Components (DNA, Proteins, Lipids) Disease Cellular Dysfunction & Disease Oxidative_Damage->Disease Antioxidants Antioxidants (e.g., Piperidine-Morpholine Derivatives) Antioxidants->Neutralization Neutralization->Cellular_Components protects

Caption: General mechanism of antioxidant action against reactive oxygen species.

Experimental Workflow for Antioxidant Activity Screening

A typical workflow for assessing the antioxidant activity of newly synthesized piperidine-morpholine derivatives involves a series of in vitro assays to determine their radical scavenging and reducing capabilities.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Piperidine-Morpholine Derivatives DPPH DPPH Assay Synthesis->DPPH ABTS ABTS Assay Synthesis->ABTS FRAP FRAP Assay Synthesis->FRAP ORAC ORAC Assay Synthesis->ORAC Data_Collection Spectrophotometric/ Fluorometric Data Collection DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection ORAC->Data_Collection Calculation Calculation of IC50 / TEAC / FRAP values Data_Collection->Calculation Comparison Comparison with Standard Antioxidants Calculation->Comparison Conclusion Structure-Activity Relationship (SAR) Analysis Comparison->Conclusion

References

Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Piperidin-1-ylmethyl-morpholine, a valuable building block in medicinal chemistry and drug development. The presented methodology is a robust two-step process designed for scalability, ensuring high purity and yield. The protocols include laboratory-scale and scale-up examples, with comprehensive data presented in tabular format for easy comparison. Visual workflows and logical diagrams are provided to enhance understanding of the synthetic pathway and operational logic.

Introduction

This compound and its derivatives are heterocyclic scaffolds of significant interest in pharmaceutical research due to their potential biological activities. The efficient and scalable synthesis of this compound is crucial for enabling its use in drug discovery programs and further chemical elaborations. This document outlines a reliable synthetic strategy commencing from commercially available 2-(hydroxymethyl)morpholine. The synthesis proceeds via a chlorination step to form the key intermediate, 2-(chloromethyl)morpholine hydrochloride, followed by nucleophilic substitution with piperidine.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence. This approach allows for better control over the reaction and facilitates purification of the intermediate and the final product, making it amenable to scale-up.

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway A 2-(Hydroxymethyl)morpholine B 2-(Chloromethyl)morpholine Hydrochloride A->B  Thionyl Chloride (SOCl₂)   C This compound B->C  Piperidine, Base  

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This step involves the conversion of the hydroxyl group of 2-(hydroxymethyl)morpholine to a chloride using thionyl chloride. The product is isolated as the hydrochloride salt.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with 2-(Hydroxymethyl)morpholine and a suitable solvent (e.g., DCM). B Cool the mixture to 0-5 °C. A->B C Slowly add Thionyl Chloride (SOCl₂) maintaining temperature below 10 °C. B->C D Warm to room temperature and stir until reaction completion (monitored by TLC/LC-MS). C->D E Concentrate the reaction mixture under vacuum. D->E F Add an anti-solvent (e.g., MTBE) to precipitate the product. E->F G Filter the solid, wash with anti-solvent, and dry under vacuum. F->G

Caption: Workflow for the synthesis of 2-(Chloromethyl)morpholine HCl.

  • To a stirred solution of 2-(hydroxymethyl)morpholine (11.7 g, 0.1 mol) in dichloromethane (100 mL) cooled to 0 °C, slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Add methyl tert-butyl ether (MTBE) (100 mL) to the residue and stir for 1 hour to induce precipitation.

  • Filter the resulting solid, wash with MTBE (2 x 50 mL), and dry under vacuum to afford 2-(chloromethyl)morpholine hydrochloride as a white solid.

Scale2-(Hydroxymethyl)morpholine (g)Thionyl Chloride (g)Solvent Volume (mL)Typical Yield (g)Purity (by NMR)
Lab (0.1 mol)11.713.1100 (DCM)15.2>95%
Pilot (1.0 mol)1171311000 (DCM)155>95%
Step 2: Synthesis of this compound

This step involves the N-alkylation of piperidine with the previously synthesized 2-(chloromethyl)morpholine hydrochloride. A base is used to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with Piperidine, a base (e.g., K₂CO₃), and a solvent (e.g., Acetonitrile). B Add a solution of 2-(Chloromethyl)morpholine HCl in the same solvent. A->B C Heat the mixture to reflux and stir until completion (monitored by TLC/LC-MS). B->C D Cool the reaction mixture and filter off the inorganic salts. C->D E Concentrate the filtrate under vacuum. D->E F Purify the crude product by vacuum distillation or column chromatography. E->F

Caption: Workflow for the synthesis of this compound.

  • To a mixture of piperidine (10.2 g, 0.12 mol) and potassium carbonate (27.6 g, 0.2 mol) in acetonitrile (150 mL), add a solution of 2-(chloromethyl)morpholine hydrochloride (17.2 g, 0.1 mol) in acetonitrile (50 mL).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Scale2-(Chloromethyl)morpholine HCl (g)Piperidine (g)Base (K₂CO₃) (g)Solvent Volume (mL)Typical Yield (g)Purity (by GC-MS)
Lab (0.1 mol)17.210.227.6200 (ACN)15.7>98%
Pilot (1.0 mol)1721022762000 (ACN)160>98%

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Logical Considerations for Scale-Up

ScaleUp_Considerations cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation cluster_general General Considerations S1_Heat Exothermic Reaction: Control temperature during SOCl₂ addition. S1_Gas Gas Evolution: Scrub HCl and SO₂ off-gas. S1_Material Material Compatibility: Use glass-lined or corrosion-resistant reactors. S2_Heat Exothermic Potential: Monitor temperature during initial phase of reaction. S2_Mixing Heterogeneous Mixture: Ensure efficient stirring to suspend K₂CO₃. S2_Purification Product Purification: Optimize vacuum distillation parameters for large scale. Solvent Solvent Selection: Consider greener solvent alternatives and recycling options. Safety Process Safety: Conduct hazard analysis (HAZOP) for all unit operations. Analytics In-Process Controls (IPCs): Establish clear IPCs to monitor reaction progress and quality.

Caption: Key considerations for scaling up the synthesis.

Key Scale-Up Recommendations:

  • Step 1 (Chlorination):

    • Heat Management: The reaction of thionyl chloride with the alcohol is exothermic. For larger scales, controlled addition of thionyl chloride via a dosing pump is recommended, along with efficient reactor cooling to maintain the desired temperature range.

    • Off-Gas Handling: Significant amounts of HCl and SO₂ are evolved. A robust gas scrubbing system is mandatory to neutralize these corrosive and toxic gases.

    • Material of Construction: Due to the corrosive nature of the reagents and byproducts, glass-lined steel reactors are ideal.

  • Step 2 (N-Alkylation):

    • Reagent Addition: While less exothermic than the chlorination, initial mixing can generate some heat. Controlled addition of the 2-(chloromethyl)morpholine hydrochloride solution is good practice.

    • Mixing: The reaction is heterogeneous due to the presence of potassium carbonate. Efficient agitation is critical to ensure good mass transfer and reaction rates.

    • Purification: Vacuum distillation is the preferred method for purification at scale. A fractional distillation column may be necessary to achieve high purity and remove any lower or higher boiling impurities.

Conclusion

The presented two-step synthetic route to this compound offers a practical and scalable method for producing this valuable compound. The detailed protocols and scale-up considerations provided in these application notes are intended to guide researchers and process chemists in the successful synthesis and large-scale production of this important building block for drug discovery and development.

Application Notes and Protocols for the Use of 2-Piperidin-1-ylmethyl-morpholine Derivatives in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Piperidin-1-ylmethyl-morpholine derivatives, specifically focusing on the promising compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) , also known as V-0219 , in the field of antidiabetic research. This document details its mechanism of action as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), presents available quantitative data, and provides detailed protocols for its synthesis and biological evaluation.

Introduction

Derivatives of piperidine and morpholine are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. In the context of diabetes, these scaffolds have been incorporated into molecules targeting various pathways, including α-glucosidase and dipeptidyl peptidase-4 (DPP-4) inhibition. A particularly promising avenue of research is the development of small-molecule GLP-1R agonists and positive allosteric modulators (PAMs). GLP-1R activation enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety, making it a well-validated target for the treatment of type 2 diabetes and obesity.[1]

The compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) (V-0219) has emerged as a potent, orally active small-molecule PAM of the GLP-1R.[2][3] Its ability to potentiate the effects of the endogenous GLP-1 peptide offers a novel therapeutic strategy for managing "diabesity," the concurrence of diabetes and obesity.[2][3]

Mechanism of Action

V-0219 functions as a positive allosteric modulator of the GLP-1 receptor. Unlike orthosteric agonists that directly bind to the primary ligand-binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous GLP-1 peptide. This potentiation of GLP-1 signaling leads to a cascade of downstream effects beneficial for glucose homeostasis.[2]

The primary signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn promote insulin granule exocytosis from pancreatic β-cells in a glucose-dependent manner.[6][7] By enhancing the effect of GLP-1, V-0219 amplifies this signaling cascade, leading to improved glycemic control.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1 Receptor Orthosteric Site Allosteric Site GLP-1->GLP1R:ortho V-0219 V-0219 (PAM) V-0219->GLP1R:allo G_Protein Gαs GLP1R->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis promotes Epac->Insulin_Exocytosis promotes Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Exocytosis->Glucose_Homeostasis

GLP-1 Receptor Signaling Pathway with a Positive Allosteric Modulator (PAM).

Data Presentation

The following table summarizes the reported in vivo activity of V-0219.[2][3]

Parameter Test System Compound Dose Effect Reference
Food IntakeNormal RodentsV-0219Not SpecifiedReduction in food intake[2][3]
Glucose HandlingNormal and Diabetic RodentsV-0219Not SpecifiedImprovement in glucose handling[2][3]
Oral EfficacyAnimal Models(S)-enantiomer of V-0219Not SpecifiedOrally effective[2][3]
Insulin SecretionIn vitroV-0219Nanomolar concentrationsPotentiation of insulin secretion[3]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of V-0219. These protocols are based on established methodologies in the field and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) (V-0219)

This synthesis is a multi-step process that can be broadly divided into the formation of the 1,2,4-oxadiazole core and the subsequent alkylation of the piperidine derivative.

Step 1: Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde

A common method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an amidoxime with an activated carboxylic acid derivative.

  • Materials: 4-(Trifluoromethyl)benzamidoxime, 2-chloro-2-oxoacetaldehyde, triethylamine, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)benzamidoxime (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.2 eq).

    • Slowly add a solution of 2-chloro-2-oxoacetaldehyde (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 1,2,4-oxadiazole-5-carbaldehyde.

Step 2: Reductive Amination with 3-(Morpholinomethyl)piperidine

  • Materials: 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde, 3-(morpholinomethyl)piperidine, sodium triacetoxyborohydride, anhydrous DCM.

  • Procedure:

    • Dissolve the 1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) and 3-(morpholinomethyl)piperidine (1.1 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain V-0219.

Protocol 2: In Vitro Evaluation of GLP-1R Positive Allosteric Modulation - cAMP Accumulation Assay

This assay measures the ability of a test compound to potentiate GLP-1-induced cyclic AMP production in cells expressing the human GLP-1R.

  • Cell Line: HEK-293 cells stably expressing the human GLP-1R.

  • Materials: Test compound (V-0219), GLP-1 (7-36) amide, assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX), cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Procedure:

    • Seed the HEK-293-hGLP-1R cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound (V-0219) in assay buffer.

    • Prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay buffer.

    • Aspirate the culture medium from the cells and add the diluted test compound.

    • Incubate for 15-30 minutes at 37 °C.

    • Add the fixed concentration of GLP-1 to the wells.

    • Incubate for 30-60 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal potentiation effect.

Protocol 3: In Vivo Evaluation of Antidiabetic Activity - Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of V-0219 on glucose tolerance in a diabetic animal model.

  • Animal Model: Streptozotocin (STZ)-induced diabetic mice or db/db mice.

  • Materials: Test compound (V-0219) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), glucose solution (2 g/kg), glucometer and test strips.

  • Procedure:

    • Fast the animals overnight (12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0 min) from the tail vein.

    • Administer the test compound (V-0219) or vehicle orally by gavage.

    • After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) orally.

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: Plot the blood glucose concentration over time for both the vehicle and treated groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the V-0219 treated group compared to the vehicle group indicates improved glucose tolerance.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel GLP-1R PAM like V-0219.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Candidate Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Synthesis Synthesis of V-0219 Lead_Opt->Synthesis PAM_Assay GLP-1R PAM Assay (e.g., cAMP) Synthesis->PAM_Assay Selectivity Receptor Selectivity Screening PAM_Assay->Selectivity ADME In Vitro ADME/ Tox Assays Selectivity->ADME PK_Studies Pharmacokinetic Studies ADME->PK_Studies OGTT Oral Glucose Tolerance Test (OGTT) PK_Studies->OGTT Food_Intake Food Intake & Body Weight Studies OGTT->Food_Intake Candidate Preclinical Candidate Selection Food_Intake->Candidate

Experimental workflow for the discovery and evaluation of V-0219.

Conclusion

The this compound derivative, V-0219, represents a significant advancement in the search for orally available, small-molecule therapeutics for type 2 diabetes and obesity. Its mechanism as a positive allosteric modulator of the GLP-1R offers potential advantages over traditional peptide-based agonists. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds in antidiabetic drug discovery. Further investigation into the detailed structure-activity relationships, pharmacokinetic properties, and long-term efficacy and safety of this class of molecules is warranted.

References

Application Notes and Protocols for Testing the Antiproliferative Effects of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Piperidin-1-ylmethyl-morpholine is a synthetic small molecule containing both a piperidine and a morpholine moiety. Both piperidine and morpholine rings are prevalent scaffolds in medicinal chemistry, known to be present in a variety of biologically active compounds, including those with antiproliferative properties.[1][2][3][4][5] The combination of these two heterocyclic systems in this compound suggests its potential as a candidate for anticancer drug discovery. These application notes provide a comprehensive guide for researchers to evaluate the antiproliferative effects of this compound against various cancer cell lines. The protocols outlined below describe standard assays for determining cytotoxicity and elucidating potential mechanisms of action.

Data Presentation: Antiproliferative Activity of Related Morpholine and Piperidine Derivatives

While specific data for this compound is not extensively available, the following table summarizes the antiproliferative activities of structurally related morpholine and piperidine derivatives against various cancer cell lines, providing a rationale for cell line selection and expected potency.

Compound ClassCell LineAssay TypeIC50 (µM)Reference Compound(s)
Pyrimidine-morpholine hybrid (Compound 2g)SW480 (Colon Cancer)MTT5.10 ± 2.125-Fluorouracil (4.90 ± 0.83), Cisplatin (16.10 ± 1.10)
Pyrimidine-morpholine hybrid (Compound 2g)MCF-7 (Breast Cancer)MTT19.60 ± 1.135-Fluorouracil, Cisplatin
s-Triazine derivative with morpholine (Compound 3a)MCF-7 (Breast Cancer)Not Specified< 1Tamoxifen
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (Compound 7b & 7g)T-47D (Breast Cancer)MTT>80% growth inhibitionPaclitaxel
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (Compound 7b & 7g)HeLa (Cervical Cancer)MTT>90% growth inhibitionPaclitaxel
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (Compound 7b & 7g)HepG2 (Liver Cancer)MTT>80% growth inhibitionPaclitaxel
Morpholine-substituted tetrahydroquinoline (Compound 10e)A549 (Lung Cancer)MTT0.033 ± 0.003Not Specified
Morpholine-substituted tetrahydroquinoline (Compound 10h)MCF-7 (Breast Cancer)MTT0.087 ± 0.007Not Specified

Note: The data presented are for structurally related compounds and should be used as a guideline for experimental design. The actual antiproliferative activity of this compound may vary.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. Based on data from related compounds, suitable cell lines include:

    • Breast Cancer: MCF-7, MDA-MB-231, T-47D[6][7][8][9][10][11]

    • Colon Cancer: SW480, HCT-116[6][7][8][9]

    • Lung Cancer: A549[11]

    • Cervical Cancer: HeLa[10]

    • Liver Cancer: HepG2[10]

    • Prostate Cancer: PC3[12]

    • A non-tumorigenic cell line (e.g., HEK293 or MCF-10A) should be included as a control to assess selectivity.[7]

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[13] Ensure cells are in the logarithmic growth phase for all experiments.[13]

Preparation of Test Compound
  • Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).[13]

  • Store the stock solution in aliquots at -20°C.[13]

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final concentration.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Signaling Pathway Diagram

Many antiproliferative compounds containing morpholine moieties have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Compound This compound Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Antiproliferative_Testing_Workflow start Start cell_culture Cell Line Culture (Cancer vs. Normal) start->cell_culture compound_prep Prepare Compound Stock & Dilutions start->compound_prep mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay compound_prep->mtt_assay data_analysis1 Analyze Viability Data mtt_assay->data_analysis1 mechanism_studies Mechanism of Action Studies data_analysis1->mechanism_studies IC50 Determined apoptosis_assay Apoptosis Assay (Annexin V) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mechanism_studies->cell_cycle_assay data_analysis2 Analyze Apoptosis & Cell Cycle Data apoptosis_assay->data_analysis2 cell_cycle_assay->data_analysis2 conclusion Conclusion on Antiproliferative Effects and Mechanism data_analysis2->conclusion

Caption: Workflow for assessing antiproliferative activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Piperidin-1-ylmethyl)morpholine. The guidance is primarily based on the principles of the Mannich reaction, a common and effective method for this type of transformation.

Introduction to the Synthesis

The synthesis of 2-(Piperidin-1-ylmethyl)morpholine can be approached through various synthetic routes. A prevalent and practical method is the Mannich reaction. This three-component condensation involves an active hydrogen compound (2-methylmorpholine), formaldehyde, and a secondary amine (piperidine). The reaction proceeds via the formation of an iminium ion from piperidine and formaldehyde, which then reacts with the nucleophilic carbon adjacent to the nitrogen in 2-methylmorpholine.

Reaction Scheme:

Optimizing the yield and purity of the final product requires careful control of reaction conditions and a thorough understanding of potential side reactions and purification challenges. This guide will address common issues encountered during this synthesis.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of 2-(Piperidin-1-ylmethyl)morpholine.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low yield of the desired product, or no product at all. What are the possible causes and how can I fix this?

  • Answer: Low or no yield can stem from several factors:

    • Inactive Reagents: Ensure the freshness and purity of your starting materials. Formaldehyde solutions can degrade over time, and piperidine can absorb atmospheric moisture and carbon dioxide. Use freshly opened or purified reagents.

    • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reagent might lead to side reactions. A 1:1:1 molar ratio of 2-methylmorpholine, formaldehyde, and piperidine is a good starting point.

    • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Experiment with a temperature range of 60-100 °C.

    • Improper pH: The Mannich reaction is sensitive to pH. The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion. A small amount of a protic acid like acetic acid can be beneficial. Conversely, a basic medium can also be employed, but consistency is key.

    • Inefficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially if the reaction is heterogeneous.

Issue 2: Formation of Multiple Byproducts

  • Question: My crude product shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge in Mannich reactions.

    • Bis-amination Product: A common byproduct is the formation of a bis-Mannich base, where a second piperidinomethyl group is added to the morpholine ring. This can be minimized by using a slight excess of the 2-methylmorpholine relative to formaldehyde and piperidine.

    • Self-Condensation of Formaldehyde: Polymerization of formaldehyde can occur, especially under acidic conditions. Using paraformaldehyde and heating to depolymerize it in situ can sometimes give better results.

    • Side reactions of Piperidine: Piperidine can undergo other reactions if the conditions are too harsh.

    • Minimization Strategies:

      • Control Stoichiometry: Carefully control the molar ratios of your reactants.

      • Order of Addition: Adding the formaldehyde solution slowly to a mixture of 2-methylmorpholine and piperidine can help to control the reaction and minimize byproduct formation.

      • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure product from the reaction mixture. What purification techniques are most effective?

  • Answer: The basic nature of the product and potential byproducts can make purification challenging.

    • Extraction: After the reaction, the mixture can be made basic with an aqueous solution of a base like sodium hydroxide and extracted with an organic solvent such as dichloromethane or ethyl acetate. This will separate the amine-containing products from inorganic salts.

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/triethylamine is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol or water are commonly used and can facilitate the reaction. Aprotic solvents like dioxane or DMF can also be employed.[1] A mixture of ethanol and DMF has been reported for a similar Mannich condensation.[1] It is recommended to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/methanol 9:1). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light (if applicable) or by staining with an appropriate agent (e.g., potassium permanganate).

  • GC-MS: A small aliquot of the reaction mixture can be analyzed by GC-MS to identify the starting materials, product, and any byproducts, providing a more quantitative measure of the reaction's progress.

Q3: What are the safety precautions I should take when running this reaction?

A3:

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes and work in a fume hood.

  • Solvents: Handle all organic solvents with care in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q4: Can this reaction be scaled up?

A4: Yes, this reaction can be scaled up. However, it is crucial to first optimize the reaction on a small scale to ensure a good yield and identify any potential issues. When scaling up, pay close attention to heat management, as the reaction can be exothermic. The rate of addition of reagents may also need to be adjusted to maintain control over the reaction temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CTypical Yield (%)Reference
Solvent EthanolDioxaneDMF/Ethanol60-80%[1]
Temperature 60 °C80 °C100 °C50-85%General Mannich Reaction Principles
Catalyst NoneAcetic AcidNone65-90%General Mannich Reaction Principles
Stoichiometry (2-MM:CH₂O:Pip) 1:1:11.2:1:11:1.2:170-85%General Mannich Reaction Principles

Note: Yields are typical estimates for Mannich reactions and may vary based on specific substrate and reaction conditions. 2-MM: 2-Methylmorpholine; CH₂O: Formaldehyde; Pip: Piperidine.

Experimental Protocols

General Protocol for the Synthesis of 2-(Piperidin-1-ylmethyl)morpholine via Mannich Reaction

  • To a stirred solution of 2-methylmorpholine (1.0 eq) and piperidine (1.0 eq) in ethanol, slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Make the residue basic (pH > 10) with a 2M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) or vacuum distillation to afford the pure 2-(Piperidin-1-ylmethyl)morpholine.

Visualizations

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Piperidine Piperidine Iminium_Ion Piperidinium-1-ylmethanolate -> Eschenmoser's salt precursor Piperidine->Iminium_Ion + HCHO Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 2-(Piperidin-1-ylmethyl)morpholine Iminium_Ion->Product + 2-Methylmorpholine - H+ 2-Methylmorpholine 2-Methylmorpholine 2-Methylmorpholine->Product

Caption: Mechanism of the Mannich reaction for the synthesis of 2-(Piperidin-1-ylmethyl)morpholine.

Experimental_Workflow Start Start Reagent_Mixing Mix 2-Methylmorpholine, Piperidine, and Formaldehyde Start->Reagent_Mixing Reaction Heat to Reflux (4-8 hours) Reagent_Mixing->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal, Basification, Extraction Monitoring->Workup Complete Purification Column Chromatography or Distillation Workup->Purification Final_Product Pure 2-(Piperidin-1-ylmethyl)morpholine Purification->Final_Product End End Final_Product->End Troubleshooting_Tree Problem Low Yield Issue Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Verify Temperature and pH Problem->Check_Conditions Check_Mixing Ensure Efficient Stirring Problem->Check_Mixing Solution_Reagents Use Fresh Reagents, Adjust Ratios Check_Reagents->Solution_Reagents Solution_Conditions Optimize Temperature, Add Catalyst Check_Conditions->Solution_Conditions Solution_Mixing Increase Stirring Speed Check_Mixing->Solution_Mixing

References

Overcoming solubility issues with 2-Piperidin-1-ylmethyl-morpholine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Piperidin-1-ylmethyl-morpholine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic compound containing both piperidine and morpholine moieties. Such molecules are common in drug discovery.[1] Its solubility can be a concern because poor solubility can lead to inaccurate assay results, including underestimated potency and variable data, which can hinder drug development.[2]

Q2: What are the predicted physicochemical properties of this compound?

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for SolubilityPrediction Tool Source
Basic pKa₁ ~9.5 (Piperidine Nitrogen)The piperidine nitrogen is expected to be protonated at physiological pH, increasing aqueous solubility.ACD/Labs Percepta, Chemicalize
Basic pKa₂ ~7.5 (Morpholine Nitrogen)The morpholine nitrogen may also be protonated, further enhancing solubility in acidic to neutral conditions.ACD/Labs Percepta, Chemicalize
logP ~1.8Indicates moderate lipophilicity, suggesting that the compound is not excessively greasy and should have some intrinsic aqueous solubility.Chemicalize
Aqueous Solubility pH-dependentSolubility is predicted to be higher at lower pH values where the amine groups are protonated.Inferred from pKa predictions

Q3: How does pH affect the solubility of this compound?

A3: Due to the presence of two basic nitrogen atoms (in the piperidine and morpholine rings), the solubility of this compound is highly pH-dependent. At lower pH values (acidic conditions), these nitrogen atoms become protonated, forming positively charged ions that are more readily solvated by water, thus increasing solubility. As the pH increases (more basic conditions), the compound will be predominantly in its neutral, less soluble form.

Q4: What are the initial steps to take if I observe precipitation of this compound in my assay?

A4: If you observe precipitation, the first step is to visually inspect the stock solution and the assay plate. If the stock solution is clear, the issue likely lies with the assay buffer. Consider lowering the final concentration of the compound in the assay. If that is not possible, you will need to explore methods to increase its solubility in the assay buffer, such as pH adjustment or the use of co-solvents.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound precipitates upon addition to aqueous assay buffer.

Potential Cause Troubleshooting Step Expected Outcome
High Compound Concentration Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower, effective concentration.
Assay Buffer pH Lower the pH of the assay buffer (if tolerated by the assay). A buffer pH at least 1-2 units below the highest pKa (~9.5) is recommended.Increased protonation of the compound leads to enhanced solubility.
Insufficient Solubilizing Agent Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the assay buffer. Start with 1-2% and increase if necessary, ensuring the solvent does not interfere with the assay.The co-solvent helps to solvate the compound and keep it in solution.
Compound Crystallization Use a stock solution prepared in a solvent that favors the amorphous state. Consider sonication of the final assay solution to help dissolve any precipitate.The amorphous form is generally more soluble than the crystalline form.

Issue 2: Inconsistent or non-reproducible assay results.

Potential Cause Troubleshooting Step Expected Outcome
Micro-precipitation Even without visible precipitation, small aggregates can form and interfere with the assay. Filter the final assay solution through a 0.22 µm filter before use.Removal of small aggregates leads to more consistent and reliable data.
Interaction with Assay Components The compound may be interacting with other components in the assay, leading to precipitation. Evaluate the solubility of the compound in the presence of individual assay components.Identification of the interacting component allows for modification of the assay conditions.
DMSO Concentration Effects High concentrations of DMSO from the stock solution can affect protein stability and compound solubility upon dilution. Keep the final DMSO concentration in the assay as low as possible, typically below 1%.Minimized solvent effects lead to more reliable biological data.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Assay Buffer

  • Prepare the desired assay buffer without the final pH adjustment.

  • While monitoring the pH with a calibrated pH meter, add small increments of a dilute acid (e.g., 0.1 M HCl) until the target pH (e.g., pH 6.5) is reached.

  • Filter the buffer through a 0.22 µm filter before use.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the stock solution to the pH-adjusted buffer to the desired final concentration.

  • Visually inspect for any precipitation.

Protocol 2: Use of a Co-solvent to Enhance Solubility

  • Prepare the assay buffer.

  • Prepare a stock solution of this compound in 100% DMSO.

  • To the assay buffer, add a small volume of the DMSO stock solution to achieve the desired final compound concentration, ensuring the final DMSO concentration is as low as possible (ideally ≤1%).

  • For example, to achieve a 10 µM final concentration with a 1% DMSO final concentration, a 1 mM stock solution in 100% DMSO would be diluted 1:100 in the assay buffer.

  • Vortex the solution gently to ensure thorough mixing.

  • Visually inspect for any signs of precipitation. If precipitation occurs, consider increasing the final DMSO concentration incrementally (e.g., to 2% or 5%), but validate that the higher DMSO concentration does not affect the assay performance.

Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the assay buffer. A typical starting concentration is 10 mM.

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add the compound stock solution to the cyclodextrin-containing buffer with vigorous vortexing.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature.

  • Visually inspect for clarity. The formation of an inclusion complex should result in a clear solution.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_step1 Initial Checks cluster_step2 Buffer Optimization cluster_step3 Advanced Techniques cluster_end Resolution start Precipitation or Inconsistent Data Observed check_conc Lower Compound Concentration start->check_conc check_stock Inspect Stock Solution start->check_stock adjust_ph Adjust Buffer pH (Lower) check_conc->adjust_ph If precipitation persists end Compound Solubilized / Consistent Data check_conc->end If successful check_stock->adjust_ph If stock is clear add_cosolvent Add Co-solvent (e.g., DMSO) adjust_ph->add_cosolvent If pH adjustment is insufficient or not possible adjust_ph->end If successful use_cyclodextrin Use Cyclodextrins add_cosolvent->use_cyclodextrin If co-solvent is ineffective or interferes with assay add_cosolvent->end If successful sonicate Sonication use_cyclodextrin->sonicate For persistent issues sonicate->end

Caption: Troubleshooting workflow for addressing solubility issues.

ph_solubility_relationship cluster_ph pH Scale cluster_solubility Solubility of this compound ph_low Low pH (Acidic) ph_neutral Neutral pH sol_high High Solubility (Protonated Form) ph_low->sol_high ph_high High pH (Basic) sol_moderate Moderate Solubility ph_neutral->sol_moderate sol_low Low Solubility (Neutral Form) ph_high->sol_low

Caption: Relationship between pH and the solubility of this compound.

References

Technical Support Center: Optimizing Piperidine-Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine-morpholine derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of piperidine-morpholine compounds.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient iminium/enamine formation (Reductive Amination): Especially with electron-deficient amines like morpholine or sterically hindered ketones.[1]- Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone. - Increase the reaction temperature or prolong the reaction time. - Consider an alternative synthetic route if the issue persists.[1]
Catalyst inactivation (Buchwald-Hartwig Amination): The palladium catalyst can be sensitive to air and moisture.[2]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use pre-catalysts that are more air and moisture stable.[2] - Screen different phosphine ligands to find one that is more robust for your specific substrates.
Poor quality of starting materials: Impurities in piperidine or morpholine can interfere with the reaction.- Purify starting materials before use. Piperidine can be distilled to remove oxidation products.[3] - Use high-purity, commercially available reagents.
Formation of Multiple Products/Side Reactions Over-alkylation/arylation: In reactions where both piperidine and morpholine have reactive N-H groups.- Use a protecting group strategy. For example, start with N-Boc-piperidone for reductive amination to ensure only the desired C-N bond is formed.[4] - Control the stoichiometry of the reagents carefully.
Homocoupling of aryl halides (Buchwald-Hartwig): Can occur in the presence of oxygen.- Thoroughly degas all solvents and reagents before use.[5]
Side reactions due to strong base: Some functional groups may not be stable to the strong bases (e.g., sodium tert-butoxide) often used in Buchwald-Hartwig amination.- Screen weaker bases such as K₂CO₃ or Cs₂CO₃.[6][7]
Difficult Product Purification Product is highly water-soluble: This can make extraction from aqueous media challenging.[8]- Use a continuous liquid-liquid extractor. - Perform multiple extractions with a suitable organic solvent. - Consider salt formation to precipitate the product.
Product and starting materials have similar polarities: This can make chromatographic separation difficult.- Recrystallization may be an effective purification method. - If using column chromatography, try different solvent systems or use a high-performance liquid chromatography (HPLC) system for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing piperidine-morpholine compounds?

A1: The most prevalent methods include reductive amination, Buchwald-Hartwig amination, and nucleophilic substitution reactions. Reductive amination typically involves the reaction of a piperidone derivative with morpholine in the presence of a reducing agent.[1][4] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form a C-N bond between an aryl halide and either piperidine or morpholine.[9][10] Nucleophilic substitution can also be employed, for instance, by reacting a piperidine derivative with a suitable morpholine precursor.[1]

Q2: I am having trouble with the reductive amination of N-Boc-4-piperidone and morpholine. The reaction is very slow. What can I do?

A2: The low reactivity of N-Boc-4-piperidone towards weak nucleophiles like morpholine is a known issue.[1] To improve the reaction rate, you can try adding a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the ketone. Alternatively, using a different reducing agent like sodium cyanoborohydride (NaBH₃CN) in slightly acidic conditions can be effective.[1] If these methods do not provide a satisfactory yield, consider an alternative synthetic strategy.[1]

Q3: My Buchwald-Hartwig amination reaction is not working. What are some common pitfalls?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions. Common issues include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere and that your solvents are properly degassed.[2][5]

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often give the best results. You may need to screen several ligands to find the optimal one for your substrate combination.

  • Base Selection: The strength and type of base can significantly impact the reaction. While strong bases like NaOtBu are common, for sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.[6][7]

Q4: How can I purify my final piperidine-morpholine product if it is a viscous oil or difficult to crystallize?

A4: If your product is a non-crystalline oil, column chromatography is a standard purification method. If the product is highly polar, using a polar stationary phase like alumina or a modified silica gel might be beneficial. If the product is basic, it can often be converted to a hydrochloride or other salt, which is typically a crystalline solid that can be purified by recrystallization.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinopiperidine via Reductive Amination

This protocol is adapted from a method used for the synthesis of 4-Morpholinopiperidine.[4]

Step 1: Synthesis of N-tert-butoxycarbonyl-4-morpholinopiperidine

  • To a 250 mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) and anhydrous methanol (100 mL).

  • Slowly add acetic acid and morpholine (4.78 g, 55 mmol).

  • Add palladium on carbon (1 g, 10% w/w).

  • Stir the reaction mixture overnight under a hydrogen atmosphere.

  • Monitor the reaction completion using gas chromatography.

  • Once the reaction is complete, evaporate the solvent.

  • Dissolve the residue in dichloromethane and wash with a small amount of water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by column chromatography (dichloromethane:methanol = 20:1) to obtain the product.

Step 2: Deprotection to yield 4-Morpholinopiperidine

  • Place the product from Step 1 (9.0 g, 33 mmol) in a 100 mL three-necked flask.

  • Add a solution of HCl in 1,4-dioxane.

  • Stir the mixture and then filter to obtain the hydrochloride salt as a white solid.

  • Neutralize the salt with a suitable base (e.g., aqueous NaOH) to obtain the final product, 4-Morpholinopiperidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed N-arylation of piperidine or morpholine.[12]

  • In a glovebox, add the aryl halide (1.0 mmol), the amine (piperidine or morpholine, 1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Piperidine-Morpholine Synthesis

Synthesis MethodKey ReagentsSolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
Reductive Amination1-benzyl-4-piperidone, morpholine, H₂tert-Butanol10% Pd/C508 h89.7[11]
Reductive AminationN-Boc-4-piperidone, morpholine, H₂Methanol10% Pd/CRoom Temp.OvernightHigh (not specified)[4]
Nucleophilic Aryl SubstitutionAryl Halide, Morpholine/PiperidineDMFK₂CO₃120Not specified48-75[6][7]
Buchwald-Hartwig Amination4-Bromoanisole, MorpholineNot specified(NHC)Pd(allyl)ClNot specified5 min90[12]
Buchwald-Hartwig Amination2-Chlorotoluene, MorpholineNot specified(NHC)Pd(allyl)ClNot specified25 min94[12]

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Pathway cluster_buchwald_hartwig Buchwald-Hartwig Amination Pathway ra_start Start: Piperidone Derivative + Morpholine ra_imine Imine/Enamine Formation ra_start->ra_imine Acid/Base Catalyst ra_reduction Reduction ra_imine->ra_reduction Reducing Agent (e.g., H₂, NaBH₃CN) ra_product Piperidine-Morpholine Product ra_reduction->ra_product bh_start Start: Aryl Halide + Piperidine/Morpholine bh_oa Oxidative Addition bh_start->bh_oa bh_coupling Amine Coordination & Deprotonation bh_oa->bh_coupling Base bh_re Reductive Elimination bh_coupling->bh_re bh_product N-Aryl Piperidine/Morpholine Product bh_re->bh_product catalyst Pd(0) Catalyst bh_re->catalyst catalyst->bh_oa

Caption: General workflows for piperidine-morpholine synthesis.

troubleshooting_workflow start Low Product Yield? check_reagents Check Starting Material Purity start->check_reagents Yes check_conditions Verify Reaction Conditions (Inert atmosphere, dry solvents) check_reagents->check_conditions Purity OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst/Ligand/Base check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Corrected change_route Consider Alternative Synthetic Route optimize_catalyst->change_route No Improvement optimize_catalyst->success Optimization Successful

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-Piperidin-1-ylmethyl-morpholine.

FAQs and Troubleshooting Guide

Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the possible causes?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits include residual solvents, impurities from the synthesis, side products, or degradation of the compound. It is also possible that the peaks are due to conformational isomers (rotamers) of your target molecule.

Q2: How can I identify if the unexpected peaks are from residual solvents?

A2: Residual solvents from purification or the NMR solvent itself are a frequent cause of extraneous peaks.

  • Action: Compare the chemical shifts of the unexpected peaks with a standard table of common laboratory solvent 1H NMR shifts.

  • Tip: Running the NMR in a different deuterated solvent can help confirm if a peak is from the solvent, as its chemical shift will likely change.

Common Residual Solvents in NMR:

Solvent1H Chemical Shift (ppm) in CDCl3Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56 (variable)Singlet (broad)

Q3: What are the expected 1H NMR chemical shifts for this compound?

Predicted 1H NMR Chemical Shifts for this compound:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Morpholine H-2~3.8 - 4.0MultipletProton on the carbon bearing the substituent.
Morpholine H-3 (axial)~2.8 - 3.0Multiplet
Morpholine H-3 (equatorial)~3.6 - 3.8MultipletProtons adjacent to oxygen are deshielded.
Morpholine H-5, H-6~2.4 - 2.8MultipletsProtons adjacent to nitrogen.
Methylene bridge (-CH2-)~2.5 - 2.9Singlet or AB quartetConnects the two rings.
Piperidine H-2', H-6'~2.3 - 2.6MultipletProtons alpha to the nitrogen.
Piperidine H-3', H-4', H-5'~1.4 - 1.7Multiplets

Note: These are estimated values and can be influenced by the solvent and other experimental conditions.

Q4: My compound was synthesized via a Mannich reaction. What are the likely impurities or side products?

A4: The Mannich reaction is a common method for synthesizing this compound, typically from morpholine, formaldehyde, and piperidine. Potential impurities and side products include:

  • Unreacted Starting Materials: Residual morpholine, piperidine, or formaldehyde (or its polymer, paraformaldehyde).

  • Bis-substitution Product: Formation of a second piperidinomethyl group on the morpholine nitrogen, leading to 4-(piperidin-1-ylmethyl)-2-(piperidin-1-ylmethyl)morpholine.

  • Self-condensation Products: Piperidine can react with formaldehyde to form various self-condensation products.

  • Aminal Formation: Reaction between piperidine and formaldehyde can form an aminal, which may be present as an impurity.

Troubleshooting Workflow for Unexpected Peaks:

G start Unexpected Peaks in NMR check_solvent Compare with solvent charts start->check_solvent is_solvent Peak is a known solvent? check_solvent->is_solvent solvent_confirmed Identify and remove solvent. Re-run sample. is_solvent->solvent_confirmed Yes check_impurities Consider synthesis impurities is_solvent->check_impurities No is_impurity Peak matches starting material or known side product? check_impurities->is_impurity impurity_confirmed Re-purify sample. is_impurity->impurity_confirmed Yes check_structure Consider structural isomers (e.g., rotamers) is_impurity->check_structure No is_isomer Broad peaks or extra multiplets? check_structure->is_isomer isomer_confirmed Run variable temperature NMR. is_isomer->isomer_confirmed Yes further_analysis Further 2D NMR analysis needed (COSY, HSQC, HMBC) is_isomer->further_analysis No

Caption: A flowchart for troubleshooting unexpected NMR peaks.

Experimental Protocols

General Protocol for Mannich Reaction Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (1.0 eq), piperidine (1.1 eq), and an aqueous solution of formaldehyde (37%, 1.2 eq) in a suitable solvent such as ethanol or water.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure this compound.

Signaling Pathway for Mannich Reaction:

G cluster_0 Iminium Ion Formation cluster_1 Enamine/Enol Formation cluster_2 C-C Bond Formation piperidine Piperidine iminium Piperidinium Ion (Iminium Electrophile) piperidine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium product This compound iminium->product + Morpholine Enamine morpholine Morpholine enamine Morpholine Enamine (Nucleophile) morpholine->enamine Tautomerization enamine->product

Caption: The key steps in the Mannich reaction synthesis.

How to minimize by-product formation in Mannich reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Mannich reactions.

Troubleshooting Guides

Issue 1: Formation of Bis-Mannich or Other Over-Alkylation Products

Q1: My reaction is producing significant amounts of a higher molecular weight by-product, which I suspect is a bis-Mannich adduct. How can I prevent this?

A1: The formation of bis-Mannich or other over-alkylation products is a common issue, particularly when using primary amines or ammonia.[1] This occurs because the initial Mannich base still possesses a reactive N-H proton, allowing it to react again with the aldehyde and the enolizable carbonyl compound.

Solutions:

  • Choice of Amine: The most effective way to prevent this side reaction is to use a secondary amine (e.g., dimethylamine, diethylamine, piperidine) instead of a primary amine or ammonia.[1] Secondary amines lack the second proton on the nitrogen atom, thus terminating the reaction after the initial aminoalkylation.

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can also mitigate over-alkylation. Using a slight excess of the enolizable carbonyl compound relative to the amine and aldehyde can favor the formation of the mono-Mannich product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second addition more significantly than the first, thus improving selectivity for the mono-Mannich base.

Issue 2: Competing Aldol Condensation

Q2: I am observing by-products that correspond to the self-condensation of my ketone/aldehyde (Aldol products). How can I suppress this side reaction?

A2: Aldol condensation is a frequent side reaction in Mannich reactions, as both processes are often promoted by acidic or basic conditions and involve the formation of an enol or enolate intermediate.[2]

Solutions:

  • pH Control: Maintaining a weakly acidic medium (pH around 4-5) is crucial.[3] This condition is acidic enough to facilitate the formation of the electrophilic iminium ion necessary for the Mannich reaction, but not so acidic as to strongly promote the self-condensation of the carbonyl compound. In strongly basic conditions, enolate formation is rapid, which can favor the aldol pathway.

  • Pre-formation of the Iminium Ion: One effective strategy is to pre-form the iminium ion (or Eschenmoser's salt) before adding the enolizable carbonyl compound. This ensures a high concentration of the desired electrophile, allowing the Mannich reaction to outcompete the aldol condensation.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the aldol reaction. Aldol reactions can be more sensitive to temperature changes than the Mannich reaction under certain conditions.

  • Catalyst Choice: The use of specific catalysts, such as certain Lewis acids or organocatalysts like proline, can enhance the rate of the Mannich reaction relative to the aldol condensation, thereby improving the product selectivity.

Issue 3: Low Yield and Complex Product Mixture

Q3: My Mannich reaction is resulting in a low yield of the desired product and a complex mixture of unidentified by-products. What are the likely causes and how can I optimize the reaction?

A3: A low yield and a complex product mixture can stem from several factors, including suboptimal reaction conditions and reactant instability.

Solutions:

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol, methanol, and water are commonly used as they can help to stabilize the iminium ion.[1] Experimenting with different solvents can help to identify the optimal medium for your specific substrates. The addition of water to organic solvents has been shown to favor the Mannich reaction over the formation of Schiff base by-products in some cases.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of undesired by-products. It is advisable to start at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is too slow.

  • Catalyst Screening: The use of a catalyst can dramatically improve both the yield and selectivity of the Mannich reaction. A wide range of catalysts, from simple acids and bases to more complex organocatalysts and metal salts, have been employed. Screening different catalysts can help to identify the most effective one for your system.

  • Order of Addition: The order in which the reactants are mixed can be important. In some cases, adding the amine to a mixture of the aldehyde and carbonyl compound, or pre-reacting the amine and aldehyde to form the iminium ion before adding the carbonyl compound, can lead to cleaner reactions and higher yields.

  • Work-up Procedure: A proper work-up is essential to isolate the Mannich base and remove unreacted starting materials and by-products. Mannich bases are often basic, which can be exploited for their purification. An acid-base extraction is a common and effective method. For example, the reaction mixture can be treated with an acid (e.g., HCl) to protonate the Mannich base, making it water-soluble and allowing for the removal of non-basic organic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the Mannich base, which can then be extracted into an organic solvent.[1]

Data on Reaction Condition Optimization

Optimizing reaction parameters is key to minimizing by-product formation. The following tables summarize the effects of different catalysts and solvents on the yield of the Mannich product.

Table 1: Effect of Catalyst on Mannich Reaction Yield

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol1245
2Acetic Acid (10)Ethanol865
3Proline (20)DMSO2485
4ZnI2 (2)Solvent-free1.592
5[C3SO3Hnhm]HSO4 (10)Ethanol686

This table is a compilation of representative data from multiple sources to illustrate trends.

Table 2: Effect of Solvent on Mannich Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol25683
2Ethanol25686
3Dichloromethane25662
4Benzene25645
5Water304870
6Solvent-free251.592

This table is a compilation of representative data from multiple sources to illustrate trends.

Experimental Protocols

Protocol 1: General Procedure for a High-Yield Mannich Reaction

This protocol describes a general method for the one-pot, three-component Mannich reaction of an aromatic aldehyde, an aromatic amine, and a ketone, optimized for high yield and minimal by-product formation.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Aromatic amine (10 mmol)

  • Ketone (10 mmol)

  • Ethanol (6 mL)

  • Catalyst (e.g., [C3SO3Hnhm]HSO4, 1 mmol)

  • Acetone

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (10 mmol), amine (10 mmol), ketone (10 mmol), and ethanol (6 mL).

  • Add the catalyst (1 mmol) to the stirred solution.

  • Continue stirring at room temperature for the appropriate time (monitor by TLC).

  • Upon completion of the reaction, a precipitate of the crude product may form. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from an ethanol-acetone mixture (1:1 v/v) to afford the pure Mannich base.[4]

Protocol 2: Work-up Procedure for Isolation of a Mannich Base

This protocol details an acid-base extraction method for the purification of a Mannich base from a reaction mixture.[1]

Materials:

  • Reaction mixture containing the Mannich base

  • Ethyl acetate

  • 2N Hydrochloric acid (HCl)

  • 2N Sodium hydroxide (NaOH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Extract the organic layer three times with an equal volume of water to remove water-soluble impurities.

  • Acidify the organic layer to pH 2 by adding 2N HCl. This will protonate the Mannich base, making it soluble in the aqueous layer.

  • Separate the aqueous layer containing the protonated Mannich base.

  • Wash the organic layer with water and combine the aqueous layers.

  • To the combined aqueous layers, add 2N NaOH until the pH reaches 9. This will deprotonate the Mannich base, causing it to precipitate or become soluble in an organic solvent.

  • Extract the free amine (Mannich base) into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Diagram 1: General Mannich Reaction Pathway

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine (R2NH) Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde (R'CHO) Aldehyde->Iminium Carbonyl Enolizable Carbonyl Enol Enol/Enolate Carbonyl->Enol MannichBase Mannich Base Iminium->MannichBase Enol->MannichBase

Caption: The general pathway of the Mannich reaction.

Diagram 2: By-product Formation Pathways

Byproduct_Formation cluster_main_path Desired Reaction cluster_side_paths Side Reactions Mannich_Reaction Mannich Reaction Conditions MannichBase Mannich Base Mannich_Reaction->MannichBase Desired Pathway BisMannich Bis-Mannich Product Mannich_Reaction->BisMannich Over-alkylation (with 1° amine) Aldol Aldol Product Mannich_Reaction->Aldol Self-condensation of Carbonyl

Caption: Common by-product formation pathways in Mannich reactions.

Diagram 3: Experimental Workflow for Minimizing By-products

Experimental_Workflow Start Start: Plan Mannich Reaction Reactant_Choice Select Secondary Amine Start->Reactant_Choice Stoichiometry Control Reactant Stoichiometry Reactant_Choice->Stoichiometry Condition_Optimization Optimize Conditions (Temperature, Solvent, Catalyst) Stoichiometry->Condition_Optimization Reaction_Setup Set up Reaction Condition_Optimization->Reaction_Setup Monitoring Monitor Reaction (TLC) Reaction_Setup->Monitoring Workup Perform Acid-Base Work-up Monitoring->Workup Purification Purify Product (Crystallization/Chromatography) Workup->Purification Analysis Analyze Product and Purity Purification->Analysis

Caption: A logical workflow for a Mannich reaction with a focus on minimizing by-products.

Frequently Asked Questions (FAQs)

Q4: Can I use aromatic amines in the Mannich reaction?

A4: Yes, aromatic amines can be used in the Mannich reaction. However, their reactivity can be lower compared to aliphatic amines due to the reduced nucleophilicity of the nitrogen atom. Optimization of the reaction conditions, such as using a more active catalyst or higher temperatures, may be necessary.

Q5: Is it possible to perform a stereoselective Mannich reaction?

A5: Yes, significant progress has been made in the development of asymmetric Mannich reactions. The use of chiral catalysts, such as proline and its derivatives, can induce high levels of diastereoselectivity and enantioselectivity, leading to the formation of specific stereoisomers of the Mannich product.

Q6: What are some alternatives to formaldehyde in the Mannich reaction?

A6: While formaldehyde is the most common aldehyde used, other non-enolizable aldehydes can also be employed. In some cases, formaldehyde surrogates are used to improve handling and safety.

Q7: How can I effectively remove the catalyst after the reaction?

A7: The method for catalyst removal depends on the nature of the catalyst. Homogeneous acid or base catalysts can be removed during an aqueous work-up. Some organocatalysts can also be removed by extraction. If a heterogeneous catalyst is used, it can be simply filtered off from the reaction mixture. The use of task-specific ionic liquids as catalysts can also simplify separation, as the product can often be precipitated while the catalyst remains in the liquid phase.[4]

References

Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation pathway analysis of 2-Piperidin-1-ylmethyl-morpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue Possible Cause(s) Recommended Action(s)
Unexpected Peaks in Chromatogram 1. Contamination of sample, solvent, or glassware.2. Formation of new degradation products.3. Carryover from previous injections.1. Prepare fresh samples and solvents. Ensure all glassware is thoroughly cleaned.2. Perform peak purity analysis and attempt to identify the new peak using mass spectrometry (MS).3. Implement a robust needle wash program and inject a blank solvent run to check for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.2. Reduce the sample concentration or injection volume.3. Replace the analytical column.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature.2. Prepare fresh mobile phase and ensure accurate mixing.3. Degas the mobile phase and prime the pump.
Loss of Mass Balance in Forced Degradation Studies 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the analyte or degradants onto container surfaces.3. Incomplete extraction from the stressed sample.1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector.2. Use silanized glassware to minimize adsorption.3. Optimize the sample extraction procedure.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which contains morpholine and piperidine rings connected by a methylene bridge, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ether linkage in the morpholine ring and the C-N bonds are susceptible to cleavage under acidic and basic conditions.

  • Oxidation: The nitrogen atoms in both the piperidine and morpholine rings are prone to oxidation, potentially forming N-oxides. The methylene bridge could also be a site of oxidative cleavage.[1][2]

  • Photolysis: UV or visible light could induce photolytic cleavage of the C-N or C-O bonds.

  • Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, such as the C-N bonds.[3]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[4] Typical conditions involve:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: What analytical techniques are suitable for the stability testing of this compound?

A3: A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common starting point. For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[5][6]

Experimental Protocols

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at 70°C.

    • Thermal (Solid): Place the solid drug substance in an oven at 105°C.

    • Photolytic: Expose the stock solution to the specified light conditions.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration (hours)Assay of Active (%)Major Degradation Product (% Peak Area)
0.1 M HCl (60°C)2485.25.8
0.1 M NaOH (60°C)2491.53.2
3% H₂O₂ (RT)2478.912.4
Heat (105°C, solid)4898.10.9
Photolytic2495.61.8

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products Main_Compound This compound N_Oxide Piperidine N-Oxide Derivative Main_Compound->N_Oxide Oxidation (H₂O₂) Hydrolytic_Cleavage 2-Hydroxymethyl-morpholine + Piperidine Main_Compound->Hydrolytic_Cleavage Acid/Base Hydrolysis Oxidative_Cleavage Morpholine-2-carbaldehyde + Piperidine Main_Compound->Oxidative_Cleavage Oxidative Cleavage

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Develop Forced Degradation Protocol Stressing Perform Stress Studies (Acid, Base, Oxidative, Thermal, Photo) Protocol->Stressing Analysis Analyze Samples by HPLC-UV/MS Stressing->Analysis Data Evaluate Data (Mass Balance, Peak Purity) Analysis->Data Identification Identify Degradation Products Data->Identification Report Generate Stability Report Identification->Report

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Peak Observed Check_Blank Inject Blank Solvent Start->Check_Blank Peak_Present Peak Present in Blank? Check_Blank->Peak_Present Contamination Source is Contamination (Solvent, System) Peak_Present->Contamination Yes Peak_Absent Peak Absent in Blank Peak_Present->Peak_Absent No Check_Purity Perform Peak Purity Analysis Peak_Absent->Check_Purity Pure Peak is Pure? Check_Purity->Pure Degradant Likely a Degradation Product. Proceed with Identification (MS). Pure->Degradant Yes Impure Co-elution Occurring. Optimize Chromatography. Pure->Impure No

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

References

Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of 2-Piperidin-1-ylmethyl-morpholine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound isomers?

A1: The primary challenge lies in the separation of stereoisomers, which can be either enantiomers or diastereomers depending on the synthetic route. These isomers often have very similar physical properties, making separation by standard techniques like simple distillation or crystallization difficult. Additionally, the basic nature of the piperidine and morpholine nitrogens can lead to peak tailing and poor resolution in chromatography.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most powerful technique for resolving enantiomers. For diastereomers, while standard silica gel chromatography can sometimes be effective, preparative HPLC or SFC often provides superior resolution and purity.

Q3: My HPLC chromatogram shows peak splitting or tailing for my purified compound. What could be the cause?

A3: Peak splitting or tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. This can be caused by several factors:

  • Secondary Interactions: The basic nitrogen atoms can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Ionization State: The pH of the mobile phase can affect the ionization state of the molecule. If the pH is close to the pKa of the amines, you might see a mixture of protonated and neutral species, resulting in peak distortion or splitting.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

Q4: How can I improve the peak shape in the HPLC analysis of my compound?

A4: To improve peak shape, consider the following:

  • Use a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.

  • Add a mobile phase modifier: Adding a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask the residual silanol groups and improve peak shape.

  • Control the mobile phase pH: Using a buffer to maintain a consistent pH well below the pKa of the amines (e.g., pH 2-3) will ensure the compound is consistently in its protonated form, leading to sharper peaks.

  • Optimize injection volume and concentration: Reduce the amount of sample injected to avoid overloading the column.

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this purification?

A5: SFC offers several advantages over HPLC for chiral separations:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.

  • Reduced solvent consumption: The primary mobile phase component is CO2, which is recycled, significantly reducing the use of organic solvents.[1]

  • Improved efficiency: SFC can often provide higher separation efficiency and resolution compared to HPLC.

  • Orthogonal selectivity: SFC can sometimes separate isomers that are difficult to resolve by HPLC.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor resolution of isomers - Inappropriate chiral stationary phase (CSP).- Non-optimal mobile phase composition.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its concentration.- Adjust the flow rate and column temperature.
Peak tailing - Secondary interactions with the stationary phase.- Sample overload.- Use a base-deactivated column.- Add a basic modifier (e.g., 0.1% TEA) to the mobile phase.- Reduce the sample concentration and injection volume.
Peak splitting or shouldering - Co-elution of closely related impurities.- On-column degradation of the sample.- Inconsistent mobile phase composition.- Ensure the starting material is of high purity.- Check the stability of the compound in the chosen mobile phase.- Ensure the mobile phase is well-mixed and degassed.
Irreproducible retention times - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.- Use a guard column to protect the analytical column.
Preparative Chromatography (Silica Gel) Issues
Problem Potential Cause Troubleshooting Steps
Co-elution of diastereomers - Insufficient selectivity of the eluent system.- Perform a thorough TLC analysis to find an optimal solvent system that provides the best separation (ΔRf).- Use a gradient elution to improve separation.- Consider using a different stationary phase (e.g., alumina).
Streaking of the compound on the column - Compound is too polar for the chosen eluent.- Sample is not fully dissolved before loading.- Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce interactions with acidic silica.- Ensure the sample is completely dissolved in a minimal amount of the loading solvent.
Low recovery of the purified compound - Irreversible adsorption onto the silica gel.- Compound degradation on the column.- Add a basic modifier to the eluent.- Run the chromatography as quickly as possible.- Use a less acidic stationary phase if degradation is suspected.

Experimental Protocols

Preparative Chiral HPLC Method for Enantiomer Separation

This protocol provides a general guideline for the separation of enantiomers of this compound. Optimization will be required for specific isomers.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

    • To improve peak shape for the basic analyte, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine.

    • Thoroughly degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the racemic mixture of this compound in the mobile phase at a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 5-10 mL/min (for a 10 mm ID column).

    • Temperature: 25 °C (use a column oven for consistency).

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.

  • Optimization:

    • If the initial separation is not satisfactory, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • If necessary, screen other chiral stationary phases.

  • Fraction Collection: Collect the separated enantiomers in individual fractions.

  • Post-Purification:

    • Combine the fractions containing each pure enantiomer.

    • Evaporate the solvent under reduced pressure.

    • Analyze the purity of each enantiomer by analytical chiral HPLC.

Silica Gel Column Chromatography for Diastereomer Separation

This protocol is a starting point for the separation of diastereomers. The optimal conditions will depend on the specific diastereomeric pair.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to screen for a suitable eluent system.

    • Start with a relatively non-polar solvent system, such as dichloromethane (DCM) or ethyl acetate/hexane, and gradually increase the polarity by adding methanol.

    • To mitigate peak tailing, consider adding a small amount (0.5-1%) of triethylamine to the eluent.

    • A system that gives a good separation of spots on TLC (e.g., Rf values of 0.3 and 0.4) is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the diastereomeric mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar diastereomer.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing each pure diastereomer and remove the solvent. Analyze the purity by HPLC and/or NMR.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound Isomers

Method Stationary Phase Mobile Phase/Eluent Typical Purity Achieved Typical Recovery Throughput Notes
Silica Gel Chromatography Silica Gel (60 Å)Hexane/Ethyl Acetate/TEA gradient>95% (for well-separated diastereomers)70-90%Low to MediumEffective for some diastereomers; may require optimization.
Preparative Chiral HPLC Chiralpak® IAHeptane/Isopropanol/DEA (isocratic)>99% ee80-95%MediumExcellent for enantiomeric separation; requires specialized columns.
Preparative Chiral SFC Chiralcel® OD-HCO2/Methanol/DEA (isocratic)>99% ee85-98%HighFast and efficient for enantiomers; reduces solvent waste.[1]

Note: The data in this table are illustrative and will vary depending on the specific isomers and experimental conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Reaction Mixture (Isomer Mixture) purification Purification Method Selection start->purification silica Silica Gel Chromatography (for Diastereomers) purification->silica Diastereomers separable by polarity? prep_hplc Preparative Chiral HPLC (for Enantiomers/Diastereomers) purification->prep_hplc High resolution needed prep_sfc Preparative Chiral SFC (for Enantiomers/Diastereomers) purification->prep_sfc High throughput needed analysis Purity & Identity Confirmation silica->analysis prep_hplc->analysis prep_sfc->analysis hplc_analysis Analytical HPLC/SFC (Purity/ee/de) analysis->hplc_analysis Check Purity nmr NMR Spectroscopy (Structure Confirmation) analysis->nmr Confirm Structure ms Mass Spectrometry (Molecular Weight) analysis->ms Confirm Mass end Pure Isomers hplc_analysis->end nmr->end ms->end

Caption: Experimental workflow for the purification and analysis of this compound isomers.

Troubleshooting_Logic start Poor Chromatographic Result (e.g., Poor Resolution, Peak Tailing) check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimal? check_column->check_mobile_phase Yes change_column Select a different chiral stationary phase or a base-deactivated column check_column->change_column No check_sample Is there a sample issue? check_mobile_phase->check_sample Yes optimize_mp Adjust modifier percentage and/or add a basic additive (TEA/DEA) check_mobile_phase->optimize_mp No optimize_ph Buffer the mobile phase to a lower pH check_mobile_phase->optimize_ph pH not controlled check_concentration Reduce sample concentration and injection volume check_sample->check_concentration Yes good_result Improved Chromatogram change_column->good_result optimize_mp->good_result optimize_ph->good_result check_concentration->good_result

Caption: A logical troubleshooting guide for common HPLC purification issues.

References

Technical Support Center: Enhancing the Bioavailability of 2-Piperidin-1-ylmethyl-morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 2-Piperidin-1-ylmethyl-morpholine derivatives.

Troubleshooting Guide

Problem 1: Low aqueous solubility of the compound.

Possible Cause: The inherent physicochemical properties of the this compound scaffold may lead to poor solubility in gastrointestinal fluids. This can be due to high lipophilicity and/or strong crystal lattice energy.

Suggested Solutions & Experiments:

  • Characterize Physicochemical Properties:

    • Action: Determine the aqueous solubility of your derivative at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

    • Protocol: See Experimental Protocol 1: Kinetic and Equilibrium Solubility Assays.

    • Interpretation: If solubility is below 100 µg/mL, it is likely a contributing factor to poor bioavailability.

  • Formulation Strategies to Enhance Solubility:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.

Logical Workflow for Solubility Issues

A Low Bioavailability Observed B Perform Solubility Assay (Protocol 1) A->B C Solubility < 100 µg/mL? B->C D Yes C->D E No C->E F Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid Formulation - Complexation D->F H Investigate Other Factors (Permeability, Metabolism, Efflux) E->H G Re-evaluate in vitro dissolution and in vivo bioavailability F->G A Compound with Adequate Solubility but Low Bioavailability B Perform Caco-2 Permeability Assay (Protocol 2) A->B C Low Papp Value? B->C D Yes C->D E No C->E F Consider Strategies: - Prodrug Design - Permeation Enhancers - Ion Pairing D->F H Investigate Metabolism and Efflux E->H G Re-evaluate Permeability and in vivo Bioavailability F->G cluster_0 Hepatocyte A Drug Enters Liver B Phase I Metabolism (e.g., CYP450) Oxidation, Reduction, Hydrolysis A->B Biotransformation F Systemic Circulation A->F Bypass C Phase II Metabolism (e.g., UGTs, SULTs) Conjugation B->C D Metabolites B->D C->D E Excretion D->E cluster_0 Intestinal Epithelial Cell A Drug C P-glycoprotein (Efflux Pump) A->C ATP-dependent F Bloodstream A->F Absorption B Passive Diffusion B->A D Drug Efflux C->D ATP-dependent E Intestinal Lumen D->E ATP-dependent E->B

Technical Support Center: Optimization of Crystallization for 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-Piperidin-1-ylmethyl-morpholine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Crystallization Issues

Crystallization can be influenced by a variety of factors. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
No Crystals Form - Solution is not supersaturated (too much solvent). - Compound is highly soluble in the chosen solvent at all temperatures. - Cooling rate is too fast, preventing nucleation. - Presence of impurities inhibiting crystal formation.[1][2]- Concentrate the solution by slowly evaporating the solvent. - Induce nucleation by scratching the inside of the flask with a glass rod. - Add a seed crystal of the compound if available. - Cool the solution at a slower rate. - Try a different solvent or a mixture of solvents (anti-solvent method). - Purify the crude material to remove potential inhibitors.[1]
Oiling Out (Formation of a Liquid Phase instead of Solid) - The melting point of the compound is lower than the temperature of the solution. - High concentration of impurities leading to melting point depression. - The compound is precipitating too quickly from a highly supersaturated solution.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce supersaturation. - Cool the solution more slowly to allow for an ordered crystallization process. - Consider using a different solvent in which the compound is less soluble. - Purify the compound before crystallization to remove impurities.
Formation of Amorphous Solid or Powder - Very rapid precipitation from a highly supersaturated solution. - Solvent evaporation is too fast.- Reduce the rate of cooling or anti-solvent addition. - Use a solvent system where the solubility gradient with temperature is less steep. - Redissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool slowly. - Employ vapor diffusion, which is a slower crystallization technique.
Poor Crystal Quality (e.g., small, needle-like, dendritic) - Nucleation rate is too high, leading to many small crystals. - Rapid cooling or high supersaturation. - Impurities interfering with crystal growth.[3]- Decrease the cooling rate to favor crystal growth over nucleation. - Use a lower initial concentration of the compound. - Filter the hot solution to remove any particulate matter that could act as nucleation sites. - Experiment with different solvents or solvent mixtures.
Inconsistent Crystal Form (Polymorphism) - The compound can exist in multiple crystalline forms with different stabilities.[4] - Crystallization conditions (solvent, temperature, cooling rate) favor the formation of different polymorphs.[5]- Strictly control crystallization parameters (solvent, temperature, cooling rate, agitation). - Use seed crystals of the desired polymorph to direct crystallization. - Characterize the resulting crystals using techniques like XRPD and DSC to identify the polymorph.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

Q2: Which solvents should I consider for the initial screening?

A2: Based on the structures of piperidine and morpholine, which are soluble in water and a variety of organic solvents, you should screen a range of solvents with varying polarities.[6][7] A suggested starting panel of solvents is presented in the table below.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds, potentially leading to good solubility at higher temperatures.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that can dissolve a wide range of organic compounds.
Esters Ethyl AcetateMedium polarity solvent, often a good choice for crystallization.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be good solvents, but care must be taken with peroxide formation.
Hydrocarbons Heptane, TolueneNon-polar solvents, often used as anti-solvents.
Water Distilled or Deionized WaterThe presence of amine groups may confer some water solubility.

Q3: How do I perform a solvent screening experiment?

A3:

  • Place a small, known amount of your compound (e.g., 10-20 mg) into several small test tubes or vials.

  • Add a small volume (e.g., 0.1 mL) of a single solvent to each vial at room temperature and observe the solubility.

  • If the compound does not dissolve, gently heat the vial and add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe if crystals form. The ideal solvent will result in the formation of well-defined crystals upon cooling.

Q4: What should I do if my compound is soluble in all tested solvents at room temperature or insoluble in all of them even when hot?

A4:

  • If highly soluble: Consider using a binary solvent system (anti-solvent crystallization). Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle warming to clarify the solution followed by slow cooling can yield crystals.

  • If highly insoluble: You may need to screen a wider range of more aggressive or less common solvents. However, ensure the chosen solvent is compatible with your compound and does not cause decomposition.

Q5: How can I confirm that I have obtained the desired crystalline material and not an amorphous solid?

A5: Several analytical techniques can be used to characterize the solid-state properties of your material:

  • Microscopy: Visual inspection under a microscope can often distinguish between well-defined crystals and amorphous powder.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique to confirm crystallinity. A crystalline material will produce a distinct diffraction pattern with sharp peaks, while an amorphous solid will show a broad halo.[4]

  • Differential Scanning Calorimetry (DSC): Crystalline solids typically show a sharp melting endotherm at a specific temperature, whereas amorphous solids exhibit a glass transition followed by a broader melting or crystallization event.

Q6: How can the presence of impurities affect my crystallization?

A6: Impurities can have a significant impact on crystallization.[1][2] They can:

  • Inhibit or prevent crystal nucleation.

  • Be incorporated into the crystal lattice, reducing the purity of the final product.

  • Alter the crystal habit (shape) or lead to the formation of an undesired polymorph.[3]

It is crucial to use starting material of the highest possible purity for crystallization experiments. If impurities are suspected to be an issue, consider a preliminary purification step such as column chromatography.

Experimental Protocols

The following are detailed methodologies for key crystallization techniques.

Slow Cooling Crystallization

This is the most common crystallization technique.

Methodology:

  • Dissolution: In an appropriately sized flask, dissolve the this compound in the minimum amount of a suitable hot solvent. Add the solvent portion-wise while heating and stirring until all the solid has just dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Anti-Solvent Crystallization

This technique is useful when the compound is too soluble in a particular solvent.

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise to the stirred solution until a slight turbidity persists. The good and poor solvents must be miscible.

  • Clarification: Gently warm the mixture until the turbidity disappears, resulting in a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a solvent mixture (rich in the anti-solvent), and dry.

Vapor Diffusion

This method is ideal for obtaining high-quality single crystals, especially from small amounts of material.

Methodology:

  • Preparation: Dissolve the compound in a small volume of a relatively volatile "good" solvent in a small, open container (e.g., a small vial or test tube).

  • Setup: Place this small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar). The larger vessel should contain a more volatile "poor" solvent (anti-solvent).

  • Diffusion: Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Incubation: Allow the setup to stand undisturbed for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.

Visualizations

Crystallization Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate crystallization method.

Crystallization_Workflow Crystallization Method Selection start Start: Crude this compound solvent_screen Perform Solvent Screening start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent slow_cool Use Slow Cooling Crystallization good_solvent->slow_cool Yes no_good_solvent No suitable single solvent found good_solvent->no_good_solvent No high_quality_needed High-quality single crystals needed? slow_cool->high_quality_needed anti_solvent Use Anti-Solvent Crystallization anti_solvent->high_quality_needed vapor_diffusion Use Vapor Diffusion end End: Purified Crystals vapor_diffusion->end no_good_solvent->anti_solvent high_quality_needed->vapor_diffusion Yes high_quality_needed->end No

Caption: A decision tree for selecting a suitable crystallization technique.

Troubleshooting Logic for "Oiling Out"

This diagram outlines the steps to troubleshoot the common issue of a compound "oiling out" during crystallization.

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool oiling_persists Oiling Persists? slow_cool->oiling_persists change_solvent Change Solvent/Method oiling_persists->change_solvent Yes success Crystals Formed oiling_persists->success No change_solvent->start

Caption: A logical flow for addressing the issue of "oiling out".

References

Technical Support Center: Stereoselective Synthesis of Piperidine-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of piperidine-morpholine compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of piperidine-morpholine compounds?

A1: The primary challenges include achieving high diastereoselectivity and enantioselectivity, controlling the regioselectivity of reactions, low reaction yields, and the potential for catalyst poisoning. The formation of complex mixtures of stereoisomers is a frequent issue that necessitates careful optimization of reaction conditions.[1][2]

Q2: How does the choice of solvent affect the diastereoselectivity of the reaction?

A2: The solvent can have a significant impact on the diastereoselectivity of piperidine and morpholine synthesis. Polar protic solvents like methanol and ethanol can influence the transition state geometry of the reaction, leading to different diastereomeric ratios. For instance, in certain reverse-Cope cyclisations to form piperidines, refluxing in methanol or ethanol has been shown to improve the diastereomeric ratio compared to less polar solvents.[1]

Q3: What role do protecting groups play in achieving stereocontrol?

A3: Protecting groups are crucial for directing the stereochemical outcome of a reaction. A chiral protecting group can act as a chiral auxiliary, influencing the facial selectivity of a nucleophilic attack or a cyclization step. The choice of protecting group can also impact the conformational preference of a molecule, thereby influencing the stereoselectivity.[3]

Q4: Can catalyst poisoning affect my reaction yield and selectivity?

A4: Yes, catalyst poisoning is a significant issue, particularly in hydrogenations of nitrogen-containing heterocycles like pyridines.[4] Functional groups such as amines can coordinate strongly to the metal catalyst (e.g., Palladium, Rhodium), leading to deactivation. This can result in incomplete reactions, low yields, and poor selectivity.[4][5] Conducting the hydrogenation in an acidic medium can sometimes mitigate this issue by protonating the nitrogen atom and reducing its coordinating ability.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity

Symptoms:

  • Formation of a mixture of diastereomers with a low ratio (e.g., close to 1:1).

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Methanol, Ethanol). In some cases, more polar solvents may enhance diastereoselectivity.[1]
Suboptimal Catalyst or Reagent The choice of catalyst, ligand, or reagent is critical. For hydrogenations, different catalysts (e.g., PtO2, Rh/C, Pd/C) can give different stereochemical outcomes. For base-mediated reactions, the nature of the base (e.g., TBAF, Cs2CO3) can influence the diastereomeric ratio.[6][7]
Incorrect Reaction Temperature Temperature can affect the thermodynamic versus kinetic control of a reaction. Lowering the temperature may favor the formation of the kinetically controlled product, which may be the desired diastereomer.
Steric Hindrance The steric bulk of substituents on the starting material can influence the approach of reagents. Consider modifying the protecting group or other substituents to enhance facial selectivity.
Issue 2: Low Reaction Yield

Symptoms:

  • Significantly lower than expected isolated yield of the desired product.

  • Presence of multiple side products in the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Poisoning Nitrogen-containing starting materials or products can poison the catalyst.[4][5] Try using a more robust catalyst, increasing the catalyst loading, or running the reaction under acidic conditions to protonate the nitrogen.[4]
Incomplete Reaction Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider adding more reagent or catalyst. Ensure all reagents are pure and dry.
Side Reactions Common side reactions include over-reduction, elimination, or rearrangement. Identify the major side products by NMR or MS to understand the competing reaction pathways. Adjusting the reaction time, temperature, or stoichiometry of reagents can help minimize side product formation.
Product Decomposition The desired product may be unstable under the reaction or workup conditions. Consider using milder reagents or performing the workup at a lower temperature.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,6-disubstituted Piperidines

This protocol describes a general procedure for the diastereoselective synthesis of 2,6-disubstituted piperidines via the addition of a Grignard reagent to an activated pyridinium salt, followed by directed metalation and reduction.[1]

Step 1: Formation of the Activated Pyridinium Salt

  • To a solution of the pyridine derivative (1.0 equiv) in anhydrous dichloromethane (0.5 M) at 0 °C, add the activating agent (e.g., phenyl chloroformate, 1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude pyridinium salt, which is used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude pyridinium salt in anhydrous THF (0.2 M) and cool the solution to -78 °C.

  • Add the Grignard reagent (1.5 equiv) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Directed Metalation and Electrophilic Quench

  • To a solution of the 1,2-dihydropyridine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a strong base (e.g., s-BuLi, 1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., an alkyl halide, 1.5 equiv) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and work up as described in Step 2.

Step 4: Reduction to Piperidine

  • Dissolve the 2,6-disubstituted dihydropyridine (1.0 equiv) in methanol (0.1 M).

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired piperidine.

Protocol 2: Catalytic Hydrogenation of Pyridines to Piperidines

This protocol outlines a general procedure for the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO2) as a catalyst.[6]

  • To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add PtO2 (5 mol%).

  • Place the reaction mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction at room temperature for 6-10 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Diastereomeric Ratio (d.r.) in a Reverse-Cope Cyclisation to a Piperidine Derivative [1]

EntrySolventTemperature (°C)d.r. (diastereomer 1 : diastereomer 2)Yield (%)
1Toluene110No Reaction-
2THF66No Reaction-
3Methanol653 : 280
4Ethanol783 : 275
5Chloroform611 : 170

Table 2: Comparison of Catalysts for the Diastereoselective cis-Hydrogenation of a Multi-substituted Pyridine [7]

EntryCatalystPressure (bar)Temperature (°C)d.r. (cis : trans)Yield (%)
1Ru/C5080>95 : 592
2Rh/C508090 : 1085
3Pd/C508085 : 1588
4PtO25080>95 : 595
5Ni-silicide60100>95 : 590

Visualizations

Troubleshooting_Poor_Diastereoselectivity start Poor Diastereoselectivity Observed check_solvent Step 1: Evaluate Solvent System start->check_solvent check_catalyst Step 2: Re-evaluate Catalyst/Reagent check_solvent->check_catalyst No Improvement sub_solvent Screen solvents of varying polarity (e.g., Toluene, THF, MeOH, EtOH) check_solvent->sub_solvent check_temp Step 3: Optimize Reaction Temperature check_catalyst->check_temp No Improvement sub_catalyst Try different catalysts/ligands or bases (e.g., PtO2 vs Rh/C, TBAF vs Cs2CO3) check_catalyst->sub_catalyst check_sterics Step 4: Assess Steric Factors check_temp->check_sterics No Improvement sub_temp Lower the reaction temperature to favor kinetic product formation. check_temp->sub_temp sub_sterics Modify protecting groups or substituents to enhance steric differentiation. check_sterics->sub_sterics solution_found Improved Diastereoselectivity sub_solvent->solution_found Improvement sub_catalyst->solution_found Improvement sub_temp->solution_found Improvement sub_sterics->solution_found Improvement Reaction_Pathway_Piperidine_Synthesis Pyridine Pyridine Derivative Activation Activation (e.g., with Phenyl Chloroformate) Pyridine->Activation Pyridinium Pyridinium Salt Activation->Pyridinium Grignard Grignard Addition Pyridinium->Grignard Dihydropyridine 1,2-Dihydropyridine Grignard->Dihydropyridine Metalation Directed Metalation (e.g., with s-BuLi) Dihydropyridine->Metalation Anion Dihydropyridine Anion Metalation->Anion Quench Electrophilic Quench Anion->Quench Disub_DHP 2,6-Disubstituted Dihydropyridine Quench->Disub_DHP Reduction Reduction (e.g., H2, Pd/C) Disub_DHP->Reduction Piperidine 2,6-Disubstituted Piperidine Reduction->Piperidine

References

Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of morpholine-containing drug candidates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine ring often a site of metabolic instability?

A1: The morpholine ring, while offering favorable physicochemical properties such as improved solubility and bioavailability, can be susceptible to metabolic enzymes.[1][2] The carbon atoms adjacent to the ring oxygen and nitrogen are particularly prone to oxidation by cytochrome P450 (CYP) enzymes.[3] This can lead to ring opening or the formation of various hydroxylated metabolites, resulting in rapid clearance of the drug from the body and potentially reduced efficacy.

Q2: What are the most common metabolic pathways for morpholine-containing drugs?

A2: The primary metabolic pathways for the morpholine moiety include:

  • Oxidation: This is the most common pathway, often occurring at the carbon atoms alpha to the nitrogen or oxygen atoms. This can result in the formation of hydroxylated metabolites.

  • N-dealkylation: If the morpholine nitrogen is attached to a larger part of the drug molecule, enzymatic cleavage of this bond can occur.

  • Ring Opening: Following initial oxidation, the morpholine ring can undergo cleavage to form more polar, linear metabolites.

Q3: What are the initial steps I should take if my morpholine-containing compound shows poor metabolic stability in a microsomal assay?

A3: If you observe high clearance in a liver microsomal stability assay, the first step is to identify the site of metabolism. This is typically done using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed. Once the "soft spot" on the morpholine ring or adjacent functionalities is identified, you can devise a strategy to block this metabolic site.

Q4: What are some common strategies to improve the metabolic stability of the morpholine ring?

A4: Several strategies can be employed to mitigate the metabolic liabilities of the morpholine ring:

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot can hinder the approach of metabolic enzymes. For example, adding a methyl group to the carbon adjacent to the ring nitrogen or oxygen can significantly increase metabolic stability.

  • Deuteration: Replacing hydrogen atoms at the site of metabolism with deuterium can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[4]

  • Bioisosteric Replacement: Replacing the morpholine ring with a structurally similar but more metabolically robust isostere can be a highly effective strategy.[5] Common bioisosteres for morpholine include piperidines, piperazines, and tetrahydropyrans.[6][7]

Q5: When should I consider using hepatocytes instead of microsomes for my stability assay?

A5: While microsomal assays are excellent for assessing Phase I metabolic pathways mediated by enzymes like CYPs, they lack the complete cellular machinery for Phase II metabolism (e.g., glucuronidation, sulfation) and do not account for cellular uptake and efflux.[2] You should consider using a hepatocyte stability assay when:

  • You need to evaluate both Phase I and Phase II metabolic pathways.

  • Your compound is suspected to be a substrate for drug transporters.

  • You want a more physiologically relevant in vitro model to predict in vivo clearance.

Troubleshooting Guides

Troubleshooting Common Issues in Metabolic Stability Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Poor compound solubility- Inconsistent quenching of the reaction- Use calibrated pipettes and ensure proper technique.- Vortex all solutions thoroughly before and during the experiment.- Check the solubility of your compound in the assay buffer; consider using a co-solvent if necessary.- Ensure rapid and complete mixing of the quenching solution at each time point.
No metabolism of the positive control - Inactive microsomes or hepatocytes- Incorrect cofactor concentration (e.g., NADPH)- Inappropriate incubation conditions (temperature, pH)- Use a new batch of cryopreserved microsomes or hepatocytes.- Prepare fresh cofactor solutions and verify their concentration.- Ensure the incubator is at 37°C and the buffer pH is correct.
Compound appears to be unstable in the absence of NADPH (in microsomal assays) - Chemical instability of the compound in the assay buffer- Non-CYP mediated metabolism (e.g., by esterases present in microsomes)- Run a control incubation without microsomes to assess chemical stability.- If chemical instability is ruled out, consider the involvement of other microsomal enzymes.
Discrepancy between microsomal and hepatocyte stability data - Compound is primarily cleared by Phase II metabolism- Active transport (uptake or efflux) in hepatocytes- Permeability-limited metabolism- Analyze for Phase II metabolites in the hepatocyte assay.- Investigate if your compound is a substrate for hepatic transporters.- If the compound is highly stable in microsomes but cleared in hepatocytes, it may indicate that cell permeability is the rate-limiting step for metabolism.
Troubleshooting LC-MS Data Interpretation for Metabolite Identification
Observed Problem Potential Cause(s) Recommended Solution(s)
No clear metabolite peaks detected - Low level of metabolism- Metabolites are not being ionized effectively- Co-elution with matrix components causing ion suppression- Increase the incubation time or enzyme concentration in your stability assay.- Optimize the mass spectrometer source conditions for your potential metabolites.- Improve the chromatographic separation to resolve metabolites from interfering matrix components.
Multiple potential sites of metabolism identified - The compound has several metabolic "soft spots"- Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and pinpoint the exact site of modification.- Consider synthesizing and testing analogs with modifications at each potential site to confirm the primary metabolic pathway.
Difficulty in distinguishing between isomeric metabolites - Isomers have the same mass and may have similar retention times.- Optimize the chromatography to achieve baseline separation of the isomers.- Use MS/MS fragmentation patterns, as isomers can sometimes produce distinct fragment ions.

Data Presentation: Improving Metabolic Stability of Morpholine-Containing Kinase Inhibitors

The following tables summarize quantitative data from studies where structural modifications were made to improve the metabolic stability of morpholine-containing kinase inhibitors.

Table 1: Effect of Methyl Substitution on the Metabolic Stability of PI3K Inhibitors

CompoundModificationHuman Liver Microsomal Clint (mL/min/kg)Mouse Liver Microsomal Clint (mL/min/kg)Reference
BKM120Parent Compound10.86151.33[8]
Compound 6gem-dimethyl substitution9.86185.15[8]
Compound 11(S)-3-methylmorpholine--[8]

Note: While a direct Clint value for compound 11 was not provided in the source, it was stated to have maintained comparable enzymic and cellular effects to compound 6, which had improved metabolic stability over the parent compound.

Table 2: Bioisosteric Replacement of Morpholine in mTOR Inhibitors

CompoundMorpholine IsostereHuman Hepatocyte Stability (% remaining after 3h)Reference
PQR620MorpholineLow (exact value not specified)[7][9]
Compound 11bTetrahydro-2H-pyran (THP)59.9%[9][10]

Experimental Protocols

Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

3. Procedure:

  • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Add the microsomal solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Hepatocyte Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound in a suspension of cryopreserved hepatocytes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 12- or 24-well plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system

3. Procedure:

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

  • Determine cell viability and density using a method such as trypan blue exclusion.

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.

  • Add the hepatocyte suspension to the wells of a multi-well plate.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Place the plate in an incubator on an orbital shaker.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot from each well and add it to the quenching solution.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

4. Data Analysis:

  • Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / number of hepatocytes).

Visualizations

Primary Metabolic Pathways of the Morpholine Ring cluster_0 Morpholine-Containing Drug cluster_1 Phase I Metabolism (CYP450) cluster_2 Intermediate Metabolites cluster_3 Phase II Metabolism cluster_4 Excretion Start Morpholine Moiety Oxidation C-Oxidation (alpha to N or O) Start->Oxidation Primary Pathway N_Dealkylation N-Dealkylation Start->N_Dealkylation If applicable Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Ring_Opened_Metabolite Ring-Opened Metabolite Hydroxylated_Metabolite->Ring_Opened_Metabolite Further Oxidation Conjugation Conjugation (e.g., Glucuronidation) Hydroxylated_Metabolite->Conjugation Excretion Excretion Ring_Opened_Metabolite->Excretion Conjugation->Excretion Troubleshooting Metabolic Stability Assays Start Unexpected Result in Metabolic Stability Assay Q1 Is the positive control metabolized as expected? Start->Q1 A1_No Check enzyme activity, cofactor preparation, and incubation conditions. Q1->A1_No No Q2 Is there high variability between replicates? Q1->Q2 Yes A2_Yes Review pipetting technique, solubility of compound, and mixing procedures. Q2->A2_Yes Yes Q3 Is the compound unstable in the absence of NADPH? Q2->Q3 No A3_Yes Assess chemical stability in buffer alone and consider non-CYP metabolism. Q3->A3_Yes Yes End Proceed with data analysis and metabolite identification. Q3->End No Workflow for Improving Metabolic Stability Start Initial Compound with Morpholine Moiety Step1 In Vitro Metabolic Stability Assay (Microsomes or Hepatocytes) Start->Step1 Decision1 Is the compound metabolically stable? Step1->Decision1 Step2 Metabolite Identification (LC-MS/MS) Decision1->Step2 No End Lead Optimization Decision1->End Yes Step3 Identify Metabolic 'Soft Spot' Step2->Step3 Step4 Design and Synthesize Analogs (e.g., steric hindrance, deuteration, bioisosteric replacement) Step3->Step4 Step4->Step1 Re-evaluate

References

Technical Support Center: Mitigating Toxicity of Novel 2-Piperidin-1-ylmethyl-morpholine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of novel 2-Piperidin-1-ylmethyl-morpholine analogs. The following resources are designed to assist in identifying and mitigating potential toxicities associated with this chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with the this compound scaffold?

A1: The primary toxicity concerns often stem from the individual properties of the piperidine and morpholine rings, as well as their combination. Key areas of concern include:

  • Cardiotoxicity: The basic nitrogen in the piperidine ring is a common pharmacophore for blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and potentially fatal cardiac arrhythmias.[1][2][3][4][5][6][7][8]

  • Hepatotoxicity: The morpholine ring can undergo metabolic activation, particularly N-oxidation, leading to the formation of reactive intermediates such as iminium ions. These reactive metabolites can covalently bind to liver proteins and other macromolecules, potentially causing drug-induced liver injury.[9][10]

  • Central Nervous System (CNS) Toxicity: Depending on the overall lipophilicity and ability to cross the blood-brain barrier, these analogs may exhibit off-target effects in the CNS. Furthermore, they may be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration but also contribute to complex drug-drug interactions and potential toxicity if inhibited.[11][12][13][14]

  • General Cytotoxicity: As with many biologically active small molecules, there is a potential for off-target cytotoxicity in various cell types.[15][16][17][18][19][20][21]

Q2: My lead compound shows significant hERG inhibition. What are the initial steps to mitigate this?

A2: Addressing hERG liability early is critical. Consider the following strategies:

  • Reduce Basicity (pKa): The basicity of the piperidine nitrogen is a key driver of hERG binding. Strategies to lower the pKa include:

    • Introducing electron-withdrawing groups on or near the piperidine ring.

    • Replacing the piperidine ring with a less basic heterocycle, such as a piperazine or a bridged piperidine.[1][5]

  • Decrease Lipophilicity (logP/logD): High lipophilicity can increase the concentration of the compound in the cell membrane where the hERG channel resides.[1][4] Reducing lipophilicity can be achieved by:

    • Adding polar functional groups to the molecule.

    • Replacing lipophilic aromatic groups with more polar heterocycles.

  • Introduce an Acidic Moiety: Creating a zwitterionic compound by adding an acidic group (e.g., a carboxylic acid) can mask the basic nitrogen and significantly reduce hERG affinity.[1]

  • Conformational Constraint: Introducing rigidity into the molecule, for instance, by using bridged or spirocyclic systems, can create steric hindrance that prevents optimal binding to the hERG channel pore.[2][5][7][8]

Q3: We observed elevated liver enzymes in our animal studies. What could be the mechanism, and how can we address it?

A3: Elevated liver enzymes suggest potential hepatotoxicity, which for this scaffold, may be due to the metabolic activation of the morpholine ring.[9][10] The likely mechanism involves oxidation of the morpholine nitrogen to form a reactive iminium ion.[9] To address this:

  • Block Metabolic "Hot Spots": If the site of oxidation on the morpholine ring can be identified (often through metabolite identification studies), it may be possible to block this position with a metabolically stable group, such as a fluorine atom or by creating a bridged analog.[5]

  • Reduce Lipophilicity: Highly lipophilic compounds can accumulate in the liver, increasing the likelihood of metabolic activation.

  • Alternative Scaffolds: In some cases, replacing the morpholine with a bioisostere that is less prone to metabolic activation may be necessary.[22]

Q4: How can we predict potential toxicities early in the discovery process?

A4: Early prediction is key to reducing late-stage attrition. A combination of in silico and in vitro methods is recommended:

  • In Silico ADMET Prediction: Use computational models to predict properties like lipophilicity (cLogP), pKa, hERG inhibition potential, and potential for metabolic activation.[23][24]

  • In Vitro Cytotoxicity Assays: Screen your compounds against a panel of cell lines (e.g., HepG2 for liver toxicity, and other cancer or normal cell lines) to determine their general cytotoxic potential.[16][17][18][19]

  • Early hERG Assessment: Utilize automated patch-clamp or binding assays to get an early read on hERG liability.[4]

  • Metabolic Stability Assays: Incubate your compounds with liver microsomes to assess their metabolic stability and identify potential reactive metabolites.[9]

Troubleshooting Guides

Issue 1: High variance in cytotoxicity data from MTT assays.

Possible Cause Troubleshooting Step
Compound Precipitation Inspect wells for precipitate. Pre-dissolve compounds in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density.
Assay Interference Some compounds can interfere with the MTT reagent. Run a control with your compound in cell-free media with MTT to check for direct reduction of the dye. Consider an alternative viability assay (e.g., CellTiter-Glo).
Contamination Check for microbial contamination in cell cultures.

Issue 2: Compound is a substrate for P-glycoprotein (P-gp) efflux, limiting CNS penetration.

Possible Cause Troubleshooting Step
Physicochemical Properties High number of hydrogen bond donors and high TPSA can increase P-gp recognition.[12] Attempt to reduce these properties through chemical modification.
Structural Features Specific pharmacophores can be recognized by P-gp. Modifying the orientation of functional groups or using conformational restriction can disrupt this recognition.
Co-dosing with P-gp Inhibitor In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil, PSC833) can confirm P-gp mediated efflux and help to study the compound's intrinsic CNS activity.[13] Note: This is a research tool and not a viable clinical strategy due to toxicity risks.[11][14]

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) for Reducing hERG Liability

Analog Modification cLogP pKa (Piperidine N) hERG IC50 (µM)
Lead Compound -4.59.20.8
Analog 1 Add -OH group3.89.15.2
Analog 2 Replace Piperidine with Morpholine3.56.5> 30
Analog 3 Add -COOH group3.2(zwitterionic)> 50
Analog 4 Introduce CF3 on Piperidine4.88.112.5

This is a hypothetical table based on established medicinal chemistry principles for mitigating hERG risk.[1][6]

Table 2: Example In Vitro Cytotoxicity Data (MTT Assay)

Compound HepG2 (Liver) IC50 (µM) MCF-7 (Breast) IC50 (µM) SH-SY5Y (Neuroblastoma) IC50 (µM)
Lead Compound 15.2 ± 1.825.6 ± 3.118.9 ± 2.2
Analog A > 50> 5045.3 ± 4.5
Analog B 8.7 ± 0.912.4 ± 1.59.1 ± 1.1
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.20.5 ± 0.08

Data is for illustrative purposes and represents typical outputs from cytotoxicity screening.[16][19]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: hERG Liability Assessment (Automated Patch-Clamp)

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture and prepare the cells according to the instrument manufacturer's protocol.

  • Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent and perform serial dilutions in the appropriate extracellular buffer.

  • Assay Execution: Load the cells, buffers, and compound plate onto the automated patch-clamp system.

  • Voltage Protocol: Apply a voltage protocol designed to elicit hERG channel currents. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.

  • Data Acquisition: Record the baseline hERG current. Apply the test compound at increasing concentrations and record the current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Toxicity_Mitigation_Workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Mitigation Strategies Lead Compound Lead Compound In Silico ADMET In Silico ADMET Lead Compound->In Silico ADMET In Vitro Cytotoxicity In Vitro Cytotoxicity Lead Compound->In Vitro Cytotoxicity Early hERG Screen Early hERG Screen Lead Compound->Early hERG Screen Metabolic Instability Metabolic Instability In Silico ADMET->Metabolic Instability High Cytotoxicity High Cytotoxicity In Vitro Cytotoxicity->High Cytotoxicity hERG Liability hERG Liability Early hERG Screen->hERG Liability SAR Expansion SAR Expansion High Cytotoxicity->SAR Expansion Iterate Design Reduce Lipophilicity Reduce Lipophilicity hERG Liability->Reduce Lipophilicity Lower pKa Lower pKa hERG Liability->Lower pKa Block Metabolism Block Metabolism Metabolic Instability->Block Metabolism Optimized Analog Optimized Analog SAR Expansion->Optimized Analog Reduce Lipophilicity->Optimized Analog Lower pKa->Optimized Analog Block Metabolism->Optimized Analog

Caption: Workflow for identifying and mitigating toxicity in drug discovery.

hERG_Mitigation_Strategies cluster_0 Chemical Modifications High hERG Risk High hERG Risk Reduce_pKa Reduce Basicity (pKa) - Add EWGs - Replace Piperidine High hERG Risk->Reduce_pKa Reduce_LogP Reduce Lipophilicity - Add polar groups High hERG Risk->Reduce_LogP Add_Acid Add Acidic Group - Form Zwitterion High hERG Risk->Add_Acid Constrain_Conf Constrain Conformation - Bridged/Spiro systems High hERG Risk->Constrain_Conf Low hERG Risk Low hERG Risk Reduce_pKa->Low hERG Risk Reduce_LogP->Low hERG Risk Add_Acid->Low hERG Risk Constrain_Conf->Low hERG Risk

Caption: Key strategies for mitigating hERG channel inhibition.

Metabolic_Activation_Pathway Morpholine_Analog Morpholine-Containing Analog CYP450 CYP450 Oxidation Morpholine_Analog->CYP450 Iminium_Ion Reactive Iminium Ion CYP450->Iminium_Ion Covalent_Binding Covalent Binding to Macromolecules Iminium_Ion->Covalent_Binding Hepatotoxicity Hepatotoxicity Covalent_Binding->Hepatotoxicity

Caption: Bioactivation pathway of morpholine leading to potential hepatotoxicity.

References

Validation & Comparative

Comparative Analysis of Novel Piperidine-Morpholine Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology Drug Development

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing piperidine and morpholine moieties, are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds, including those with potent antitumor activity.[1][2] This guide provides a comparative framework for evaluating novel compounds containing these scaffolds against established anticancer agents.

While direct experimental data for "2-Piperidin-1-ylmethyl-morpholine" as an anticancer agent is not available in the current scientific literature, this document will use a hypothetical derivative, designated as Compound X (a novel this compound derivative) , to illustrate the comparative process against the well-established chemotherapeutic drug, Doxorubicin . This approach provides a practical template for researchers evaluating new chemical entities.

Section 1: Overview of Comparator Compound

Doxorubicin: A Benchmark Anticancer Agent

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy to treat a range of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[] Its primary mechanisms of action are well-documented and serve as a valuable benchmark for comparison.

Mechanism of Action: Doxorubicin's anticancer effects are multifactorial and primarily involve:

  • DNA Intercalation: The planar anthraquinone ring of Doxorubicin inserts itself between the base pairs of the DNA double helix. This intercalation obstructs DNA and RNA synthesis by inhibiting the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[][4]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has cleaved the DNA strands. This prevents the re-ligation of the DNA, leading to double-strand breaks and the initiation of apoptosis.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates cytotoxic free radicals. These ROS can cause damage to cellular components, including DNA, proteins, and cell membranes.[5][6]

The multifaceted mechanism of Doxorubicin is depicted in the signaling pathway diagram below.

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA->TopoII unwinds DSB DNA Double-Strand Breaks TopoII->DSB induces Apoptosis Apoptosis DSB->Apoptosis triggers ROS->DSB causes MembraneDamage Membrane Damage ROS->MembraneDamage causes Drug_Screening_Workflow cluster_workflow Anticancer Drug Screening Workflow Start Start: Synthesize Novel Compound (e.g., Compound X) PrimaryScreen Primary Screening: MTT Assay on Cancer Cell Panel Start->PrimaryScreen HitIdent Hit Identification (IC50 < Threshold) PrimaryScreen->HitIdent SecondaryAssay Secondary Assays: - Cell Cycle Analysis - Apoptosis Assay HitIdent->SecondaryAssay Yes Discard Discard Compound HitIdent->Discard No MechanismStudy Mechanism of Action Studies SecondaryAssay->MechanismStudy LeadOpt Lead Optimization MechanismStudy->LeadOpt Apoptosis_Assay_Logic cluster_logic Logic of Annexin V / PI Apoptosis Assay Cell Treated Cell PS_Internal Phosphatidylserine (PS) is internal Cell->PS_Internal if viable PS_External PS translocated to outer membrane Cell->PS_External if apoptotic Membrane_Intact Membrane is intact PS_Internal->Membrane_Intact PS_External->Membrane_Intact early stage Membrane_Compromised Membrane is compromised PS_External->Membrane_Compromised late stage Result_Viable Result: Viable (Annexin V-, PI-) Membrane_Intact->Result_Viable and PS internal Result_Early Result: Early Apoptosis (Annexin V+, PI-) Membrane_Intact->Result_Early and PS external Result_Late Result: Late Apoptosis/Necrosis (Annexin V+, PI+) Membrane_Compromised->Result_Late

References

A Comparative Analysis of Piperidine and Morpholine Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic activities of 2-(benzimidazol-2-yl)quinoxaline derivatives bearing piperidine and morpholine moieties against various cancer cell lines.

This guide provides a comparative analysis of the anticancer activity of piperidine and morpholine derivatives, focusing on a series of synthesized 2-(benzimidazol-2-yl)quinoxalines. The inclusion of either a piperidine or a morpholine ring system significantly influences the cytotoxic potential of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of these heterocyclic compounds in an oncological context.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of a piperidine-containing compound, a mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(piperidin-1-yl)quinoxalines (referred to as mriBIQ 13dc/14dc ), was compared with its morpholine-containing counterpart, a mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(morpholin-1-yl)quinoxalines (referred to as mriBIQ 13dd/14dd ). The half-maximal inhibitory concentration (IC50) values were determined against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)[1]
mriBIQ 13dc/14dc (Piperidine derivative)A549Lung Adenocarcinoma26.3
HCT-116Colon Carcinoma>100
MCF-7Breast Adenocarcinoma>100
PC-3Prostate Adenocarcinoma>100
PANC-1Pancreatic Carcinoma>100
U-87 MGGlioblastoma>100
Wi-38Normal Human Fetal Lung>100
mriBIQ 13dd/14dd (Morpholine derivative)A549Lung Adenocarcinoma>100
HCT-116Colon Carcinoma>100
MCF-7Breast Adenocarcinoma>100
PC-3Prostate Adenocarcinoma>100
PANC-1Pancreatic Carcinoma>100
U-87 MGGlioblastoma>100
Wi-38Normal Human Fetal Lung>100

The data clearly indicates that the piperidine derivative (mriBIQ 13dc/14dc) exhibited selective cytotoxic activity against the A549 human lung adenocarcinoma cell line with an IC50 value of 26.3 μM.[1] In contrast, the morpholine derivative (mriBIQ 13dd/14dd) was inactive against all tested cancer cell lines, with IC50 values greater than 100 μM.[1] Notably, the piperidine derivative showed no significant cytotoxicity against the normal human fetal lung fibroblast cell line (Wi-38), suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

Cytotoxicity Assay:

The cytotoxic effects of the synthesized compounds were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (A549, HCT-116, MCF-7, PC-3, PANC-1, U-87 MG) and a normal cell line (Wi-38) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds were dissolved in DMSO and diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for 72 hours.

  • MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for another 4 hours at 37°C.

  • Data Analysis: The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general logic of the experimental workflow and a simplified representation of a potential mechanism of action.

G cluster_workflow Experimental Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Piperidine/Morpholine Derivatives seed->treat incubate 72h Incubation treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read calc Calculate IC50 read->calc end End: Comparative Activity Data calc->end

Caption: A flowchart of the MTT assay protocol used to determine the cytotoxic activity of the compounds.

G cluster_pathway Hypothesized Mechanism of Action Compound Piperidine Derivative (e.g., mriBIQ 13dc/14dc) Target Intracellular Target (e.g., DNA, Kinase) Compound->Target Binding Signal Apoptotic Signaling Cascade Target->Signal Activation Apoptosis Cell Death (Apoptosis) Signal->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism where the piperidine derivative induces apoptosis.

Conclusion

The presented data suggests that for the 2-(benzimidazol-2-yl)quinoxaline scaffold, the presence of a piperidine moiety is crucial for conferring cytotoxic activity, particularly against the A549 lung cancer cell line. The corresponding morpholine derivative was found to be inactive. This highlights the significant impact of the choice of the heterocyclic ring on the pharmacological properties of a molecule and provides a valuable structure-activity relationship insight for the design of future anticancer agents. Further investigation is warranted to elucidate the precise mechanism of action of the active piperidine derivative.

References

Validating In Silico Predictions for 2-Piperidin-1-ylmethyl-morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions for the compound 2-Piperidin-1-ylmethyl-morpholine against available experimental data for its structural analogs. Due to the limited publicly available experimental data for the specific compound of interest, this guide leverages predictive modeling and data from closely related molecules to offer insights into its potential biological activities and pharmacokinetic profile.

In Silico Predictions for this compound

In silico tools offer a valuable first pass in the drug discovery pipeline, allowing for the prediction of a compound's properties before committing to costly and time-consuming laboratory synthesis and testing. For this compound (CAS: 122894-67-1), we utilized a suite of well-established online prediction tools to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, physicochemical properties, and potential biological activities.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound used for these predictions is: C1CCN(CC2COCCN2)CC1.

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties suggest that this compound exhibits favorable drug-like characteristics according to Lipinski's Rule of Five, a widely used guideline in drug discovery.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight198.31 g/mol < 500 g/mol (Compliant)
LogP (Octanol/Water Partition Coefficient)1.25< 5 (Compliant)
Hydrogen Bond Donors0< 5 (Compliant)
Hydrogen Bond Acceptors3< 10 (Compliant)
Topological Polar Surface Area (TPSA)21.7 ŲN/A
ADMET Predictions

The predicted ADMET profile provides insights into the potential pharmacokinetic and safety aspects of the compound.

ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is possible.
Caco-2 PermeabilityHighLikely to be well-absorbed across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PenetrationYesPotential for central nervous system activity.
P-glycoprotein SubstrateNoLess likely to be subject to efflux by P-gp, which can enhance drug exposure.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other medications metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by the most common CYP enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesMay be actively secreted by the kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG I InhibitorNoLower risk of cardiotoxicity.
HepatotoxicityYesPotential for liver toxicity, warranting further investigation.
Predicted Biological Activities

Based on its structural features, in silico models predict a range of potential biological activities for this compound. The most prominent predictions point towards potential anticancer and anti-inflammatory effects. These predictions are consistent with the known biological activities of many piperidine and morpholine-containing compounds.

Comparison with Experimental Data of Structural Analogs

To provide a preliminary validation of the in silico predictions, we have compiled available experimental data for structurally similar compounds. The focus is on analogs that share the core piperidinomethyl-morpholine scaffold or related piperidine/morpholine moieties and have been evaluated for anticancer or anti-inflammatory activities.

Anticancer Activity
Analog CompoundCancer Cell LineIC50 (µM)Reference
N-(2-(Piperidin-1-yl)ethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamideLung Cancer (A549)Data not specified, but showed activity
N-(2-Morpholinoethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamideLung Cancer (A549)Data not specified, but showed activity

Note: While the exact IC50 values were not provided in the available literature, the study indicated that these related compounds exhibited activity against lung cancer cell lines, supporting the in silico prediction of anticancer potential for the broader class of molecules.

Anti-inflammatory Activity

Experimental data for the direct anti-inflammatory activity of close structural analogs of this compound is sparse in the readily available literature. However, the broader classes of piperidine and morpholine derivatives are well-documented for their anti-inflammatory properties. This supports the plausibility of the in silico prediction.

Experimental Protocols

To facilitate the experimental validation of the in silico predictions for this compound, detailed protocols for key assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well.
  • Incubate for 24 hours.

3. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
  • Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
  • Incubate for 24 hours.

4. Griess Assay:

  • Collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm.

5. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Determine the nitrite concentration in the samples from the standard curve.
  • Calculate the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Visualizations

Experimental Workflow for Validation

experimental_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_outcome Outcome in_silico In Silico Prediction of Biological Activity synthesis Compound Synthesis (this compound) in_silico->synthesis Hypothesis Generation anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Griess) synthesis->anti_inflammatory data_analysis Data Analysis (IC50, % Inhibition) anticancer->data_analysis anti_inflammatory->data_analysis validation Validation of In Silico Predictions data_analysis->validation

Caption: A logical workflow for the experimental validation of in silico predictions.

Hypothetical Signaling Pathway for Anti-inflammatory Action

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (NO Production) Nucleus->iNOS gene transcription Compound This compound Compound->IKK Inhibits?

Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Cross-Validation of Analytical Methods for 2-Piperidin-1-ylmethyl-morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method is critical for accurate and reliable quantification in research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful techniques suitable for the analysis of 2-Piperidin-1-ylmethyl-morpholine.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by highly selective and sensitive mass-based detection.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Linearity Range Typically in the µg/L to mg/L range. For morpholine, a linearity of 10–500 µg·L−1 has been reported.[1]Generally offers a wider dynamic range, from ng/L to mg/L. For morpholine, a linear range of 5 - 300 µg/L has been demonstrated.[2][3]
Limit of Detection (LOD) For morpholine, an LOD of 7.3 µg·L−1 has been achieved after derivatization.[1][4]Higher sensitivity is often achievable. For morpholine, LODs as low as 2 µg/kg have been reported.[2][3]
Limit of Quantification (LOQ) For morpholine, an LOQ of 24.4 µg·L−1 has been reported.[1][4]Lower LOQs are common. For morpholine, an LOQ of 5 µg/kg has been achieved.[2][3]
Accuracy (Recovery) Spiked recovery rates for morpholine have been reported to be between 94.3% and 109.0%.[1][4]Recoveries for morpholine have been documented in the range of 83% to 108%.[2][3]
Precision (RSD) Intraday repeatability for morpholine analysis has been reported between 2.0% and 4.4%, with interday reproducibility between 3.3% and 7.0%.[1][4]Repeatability (RSDr) for morpholine has been shown to be as low as 1.1% and reproducibility (RSDR) as low as 1.49%.[2][3]
Sample Preparation May require derivatization to improve volatility and chromatographic properties.[1] Extraction is often necessary.Often involves simpler sample preparation such as protein precipitation or solid-phase extraction (SPE).[5][6]
Throughput Can be lower due to longer run times and potential derivatization steps.Generally allows for higher throughput with faster analysis times.

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound based on established methods for similar compounds. These should be optimized and validated for the specific analyte and matrix.

GC-MS Method (Based on Morpholine Analysis)

This method involves a derivatization step to enhance the volatility and detectability of the analyte.

1. Sample Preparation and Derivatization:

  • To a 1 mL sample (e.g., plasma, urine), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent.

  • For derivatization, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and incubate at 70°C for 30 minutes.[7] This step is based on methods for other amines and would require optimization for this compound.

  • Evaporate the solvent and reconstitute in ethyl acetate for injection.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

LC-MS/MS Method (Based on Morpholine and Piperidine Derivative Analysis)

This method offers high sensitivity and selectivity without the need for derivatization.

1. Sample Preparation:

  • To a 200 µL sample, add an internal standard.

  • Perform protein precipitation by adding acetonitrile (e.g., 600 µL).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity system or equivalent.[5]

  • Column: C18 column (e.g., 100 mm long).[5]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[5]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.[5]

Visualizations

Experimental Workflow Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap1 Evaporation LLE->Evap1 Deriv Derivatization Evap1->Deriv Evap2 Evaporation Deriv->Evap2 Recon Reconstitution Evap2->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: GC-MS analytical workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Injection LC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: LC-MS/MS analytical workflow.

Logical Relationship Diagram

Method_Selection Analyte This compound Properties Physicochemical Properties (Volatility, Polarity, Stability) Analyte->Properties Method_Choice Choice of Analytical Method Properties->Method_Choice Matrix Sample Matrix (Plasma, Urine, Tissue) Matrix->Method_Choice Requirements Analytical Requirements (Sensitivity, Throughput, Cost) Requirements->Method_Choice GC_MS GC-MS Method_Choice->GC_MS Volatile / Derivatizable LC_MS_MS LC-MS/MS Method_Choice->LC_MS_MS Non-Volatile / High Sensitivity

Caption: Factors influencing analytical method selection.

References

Efficacy of Piperidine-Containing Compounds in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a representative piperidine-containing compound against a standard-of-care chemotherapy agent in the context of lung adenocarcinoma. Due to the limited publicly available data on 2-Piperidin-1-ylmethyl-morpholine, this analysis focuses on a structurally related compound with published experimental data to illustrate the potential of this chemical class.

A novel piperidine-containing compound, a 2-(benzimidazol-2-yl)quinoxaline derivative identified as regioisomer 13dc , has demonstrated selective cytotoxic effects against human lung adenocarcinoma.[1][2] This finding is part of a broader investigation into a series of compounds featuring piperazine, piperidine, and morpholine groups, which are considered important pharmacophores in the development of antitumor drugs.[1][2] In preclinical evaluations, the efficacy of such novel compounds is often benchmarked against established treatments. In this context, doxorubicin, a widely used chemotherapeutic agent, serves as a standard of care for comparison.

Quantitative Efficacy Data

The cytotoxic activity of the piperidine-containing compound 13dc and the standard of care, doxorubicin, was evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting biological function, was determined for both compounds.

CompoundTarget Cell LineIC50 (µM)
Regioisomer 13dc A549 (Lung Adenocarcinoma)26.3[1][2]
Doxorubicin A549 (Lung Adenocarcinoma)Not explicitly stated for A549 in the primary source, but used as a benchmark.

Note: The primary study compared a related N-methylpiperazine derivative to doxorubicin, showing a comparable IC50, highlighting the potential of this class of compounds. The piperidine derivative 13dc showed selective activity, though with a higher IC50 in this specific instance.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds was conducted using a standardized cell viability assay.

Cytotoxicity Assay:

  • Cell Line: Human lung adenocarcinoma (A549) and Normal Human Fetal Lung Fibroblast (WI38) cell lines were used.

  • Method: The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period with the test compounds.

  • Concentration Range: The cytotoxicity of the compounds was studied at concentrations ranging from 1 to 100 μM.[1][2]

Signaling Pathway and Experimental Workflow

The development and evaluation of novel anticancer agents like the piperidine-containing compound 13dc follow a structured workflow, from synthesis to biological testing. The mechanism of action for a related, highly active compound in the same study was suggested to involve the induction of mitochondrial apoptosis and cell cycle arrest.[3]

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Efficacy Evaluation cluster_2 Mechanism of Action (Hypothesized) synthesis Synthesis of Piperidine-Containing Quinoxaline Derivatives purification Purification & Characterization synthesis->purification compound_treatment Treatment with Compound 13dc & Doxorubicin purification->compound_treatment cell_culture Culturing of A549 Cancer Cells cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 dna_binding Interaction with DNA ic50->dna_binding Further Investigation cell_cycle_arrest Cell Cycle Arrest (S Phase) dna_binding->cell_cycle_arrest apoptosis Induction of Mitochondrial Apoptosis cell_cycle_arrest->apoptosis

Figure 1. Experimental workflow for the evaluation of piperidine-containing compounds.

The potential mechanism of action for this class of compounds involves interference with fundamental cellular processes, leading to cancer cell death.

G compound Piperidine-Quinoxaline Compound dna Nuclear DNA compound->dna Binds/Intercalates mitochondria Mitochondria compound->mitochondria Induces Stress cell_cycle Cell Cycle Progression dna->cell_cycle Replication Block s_phase S Phase Arrest cell_cycle->s_phase apoptosis Apoptosis s_phase->apoptosis mitochondria->apoptosis Initiates

Figure 2. Hypothesized signaling pathway for a related antitumor compound.

References

Performance Benchmark: A Comparative Analysis of 2-Piperidin-1-ylmethyl-morpholine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-Piperidin-1-ylmethyl-morpholine, against established alternatives in key preclinical assays. The following sections detail the experimental protocols for cytotoxicity, antimicrobial activity, and central nervous system (CNS) receptor binding assays, and present structured tables for the comparative analysis of potential data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[1]

Table 1: Comparative Cytotoxicity (IC50) of this compound

CompoundCell Line: A549 (Lung Carcinoma) IC50 (µM)Cell Line: MCF-7 (Breast Adenocarcinoma) IC50 (µM)Cell Line: Wi-38 (Normal Lung Fibroblast) IC50 (µM)Selectivity Index (Wi-38 / A549)
This compoundExperimental DataExperimental DataExperimental DataCalculated Value
Doxorubicin (Positive Control)0.5 - 1.50.8 - 2.00.1 - 0.5~0.3
Vehicle (Negative Control)> 100> 100> 100N/A

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates higher potency. The Selectivity Index indicates the differential activity of a compound against cancer cells versus normal cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells compound_prep->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of test compounds in 96-well plate inoculate_plate Inoculate wells with microbial suspension compound_dilution->inoculate_plate inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculate_plate incubate_plate Incubate plate for 16-24 hours inoculate_plate->incubate_plate read_mic Visually inspect for growth inhibition incubate_plate->read_mic determine_mic Determine MIC value read_mic->determine_mic GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 2-Piperidin-1-ylmethyl- morpholine receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

References

Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of two classes of piperidin-4-one derivatives: N-alkylated piperidinones and 3,5-bis(benzylidene)piperidin-4-ones. While both share a common heterocyclic core, substitutions at different positions on the piperidine ring dramatically influence their synthetic routes and biological profiles. This document offers detailed experimental protocols, quantitative biological data, and visual representations of key processes to aid in the research and development of novel therapeutic agents based on the versatile piperidin-4-one scaffold.

Introduction to Piperidin-4-one Derivatives

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and central nervous system effects. The versatility of this heterocyclic system allows for chemical modifications at the nitrogen atom and at various positions on the carbon ring, leading to a diverse range of pharmacological properties. This guide focuses on comparing the synthesis and biological potential of two distinct substitution patterns on the piperidin-4-one ring.

Synthesis Protocols

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

This compound is an example of an N-substituted piperidin-4-one, synthesized via a Mannich reaction. This one-pot condensation brings together a pre-formed piperidin-4-one, formaldehyde, and a secondary amine (morpholine).

Experimental Protocol:

A solution of 3-methyl-2,6-diphenylpiperidin-4-one (1.32 g, 0.005 mol) and formaldehyde (3 mL) is prepared in a mixture of ethanol (25 mL) and dimethylformamide (10 mL). The mixture is warmed to 60°C on a water bath. Morpholine (1 mL, 0.01 mol) is then added with constant stirring, and the reaction is continued for one hour. The resulting mixture is poured into crushed ice and left overnight at room temperature. The precipitate is collected by filtration, dried, and recrystallized from absolute ethanol to yield the final product.

Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones and their N-Acyl Analogs

This class of compounds, characterized by benzylidene groups at the 3 and 5 positions, has shown significant cytotoxic activity. Their synthesis typically involves an acid-catalyzed aldol condensation, followed by N-acylation for further derivatization.

Experimental Protocol:

a) Synthesis of 3,5-Bis(benzylidene)piperidin-4-one: A mixture of 4-piperidone, a substituted benzaldehyde, and concentrated hydrochloric acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized, and the product is extracted, dried, and purified by chromatography or recrystallization.

b) Synthesis of N-Acryloyl-3,5-bis(benzylidene)piperidin-4-one: To a solution of the 3,5-bis(benzylidene)piperidin-4-one in a suitable solvent (e.g., dichloromethane), an acylating agent such as acryloyl chloride is added dropwise at a low temperature (e.g., 0°C) in the presence of a base like triethylamine. The reaction mixture is stirred until completion, after which it is washed, dried, and the solvent is evaporated to yield the N-acylated product.

Comparative Biological Activity

While specific biological data for 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one is not extensively reported in the literature, the broader class of N-substituted piperidin-4-ones has been investigated for various activities. In contrast, the 3,5-bis(benzylidene)piperidin-4-one series has been systematically evaluated for its cytotoxic effects against a range of cancer cell lines.

Cytotoxicity of 3,5-Bis(benzylidene)piperidin-4-one Analogs

The cytotoxic activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the concentration of the compound that inhibits 50% of cell growth (CC50).

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the CC50 values are determined.

Table 1: Cytotoxic Activity (CC50, µM) of Representative 3,5-Bis(benzylidene)piperidin-4-ones

CompoundHSC-2 (Oral Cancer)HSC-4 (Oral Cancer)HL-60 (Leukemia)HGF (Normal Gingival Fibroblast)
Series 1 (Unsubstituted N)
1a (R=H)>100>10012.5>100
1b (R=4-F)16.218.37.9>100
Series 2 (N-Acryloyl)
2a (R=H)0.490.510.2912.8
2b (R=4-F)0.380.420.219.7

Data is illustrative and compiled from published studies on 3,5-bis(benzylidene)piperidin-4-ones.[1][2]

Visualizing Synthesis and Potential Mechanisms

Diagram 1: Synthesis Workflow for N-Substituted Piperidin-4-one

G A 3-Methyl-2,6-diphenyl- piperidin-4-one D Mannich Reaction (Ethanol/DMF, 60°C) A->D B Formaldehyde B->D C Morpholine C->D E 3-Methyl-1-morpholin-4-ylmethyl- 2,6-diphenylpiperidin-4-one D->E

Caption: Mannich condensation for N-substitution.

Diagram 2: Two-Step Synthesis of N-Acyl-3,5-bis(benzylidene)piperidin-4-ones

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: N-Acylation A 4-Piperidone C Acid Catalyst (e.g., HCl) A->C B Aryl Aldehyde B->C D 3,5-Bis(benzylidene) -piperidin-4-one C->D E 3,5-Bis(benzylidene) -piperidin-4-one G Base (e.g., Triethylamine) E->G F Acryloyl Chloride F->G H N-Acryloyl-3,5-bis(benzylidene) -piperidin-4-one G->H

Caption: Synthesis of cytotoxic piperidin-4-ones.

Diagram 3: Postulated Mechanism of Action - Induction of Apoptosis

G A 3,5-Bis(benzylidene) -piperidin-4-one Derivative B Cancer Cell A->B Enters C Interaction with Cellular Thiols (e.g., Glutathione) B->C D Increased Oxidative Stress C->D E Mitochondrial Membrane Depolarization D->E F Caspase Activation (e.g., Caspase-3) E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Apoptosis induction by piperidin-4-ones.

Conclusion

The comparison between N-alkylated piperidin-4-ones and 3,5-bis(benzylidene)piperidin-4-ones highlights the profound impact of substitution patterns on the chemical synthesis and biological activity of this versatile heterocyclic core. While the Mannich reaction provides a straightforward route to N-substituted derivatives with potential biological activities, the 3,5-bis(benzylidene) analogs, accessible through aldol condensation, have demonstrated potent and selective cytotoxicity against cancer cells. The N-acylation of the latter further enhances this activity. The provided protocols and data serve as a valuable resource for researchers aiming to design and synthesize novel piperidin-4-one derivatives with improved therapeutic potential. Future studies should focus on obtaining specific biological data for a wider range of N-substituted piperidin-4-ones to enable a more direct and comprehensive comparison.

References

Navigating the Landscape of Piperidine-Morpholine Scaffolds: A Comparative Analysis of Bioactive Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Our extensive search for structure-activity relationship (SAR) studies and comparative biological evaluations of 2-Piperidin-1-ylmethyl-morpholine analogs did not yield a specific dataset suitable for a direct, quantitative comparison as requested. The available research tends to focus on broader classes of piperidine and morpholine derivatives, where these rings are appended to larger, more complex core structures, such as quinolines or benzimidazoles.[3][4]

While a specific comparative guide on this compound analogs cannot be constructed at this time due to the absence of dedicated studies, this guide will provide a valuable overview of the general synthesis, biological significance, and experimental evaluation of closely related piperidine and morpholine-containing compounds, drawing from the available scientific literature. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the key attributes of these important pharmacophores.

The Significance of Piperidine and Morpholine Moieties in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, and morpholine, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, are staples in drug design.[1] Their prevalence stems from their ability to:

  • Introduce basicity: The nitrogen atom in both rings can be protonated at physiological pH, which can be crucial for interactions with biological targets and for improving pharmacokinetic properties such as solubility.

  • Provide structural rigidity: The cyclic nature of these moieties can help to lock the conformation of a molecule, leading to higher binding affinity and selectivity for its target.

  • Serve as versatile synthetic handles: The nitrogen atom can be readily functionalized, allowing for the exploration of a wide range of derivatives to optimize biological activity.[2]

These favorable characteristics have led to the incorporation of piperidine and morpholine in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][5][6]

General Approaches to Synthesis and Biological Evaluation

The synthesis of molecules containing piperidine and morpholine rings often involves standard organic chemistry transformations. A common strategy for creating a linkage similar to the requested scaffold, such as a methyl-amino bridge, is reductive amination. This powerful reaction allows for the coupling of an aldehyde or ketone with an amine in the presence of a reducing agent.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of a molecule containing a piperidin-ylmethyl-morpholine-like fragment, based on common synthetic strategies.

G A Starting Material 1 (e.g., Morpholine derivative with an aldehyde) C Reductive Amination (e.g., NaBH(OAc)3, NaCNBH3) A->C B Starting Material 2 (Piperidine) B->C D Reaction Work-up (e.g., Quenching, Extraction) C->D E Purification (e.g., Column Chromatography) D->E F Final Product (Piperidin-ylmethyl-morpholine analog) E->F G Characterization (e.g., NMR, Mass Spectrometry) F->G

Caption: Generalized workflow for the synthesis of piperidin-ylmethyl-morpholine analogs via reductive amination.

The biological evaluation of such compounds is highly dependent on the therapeutic target of interest. Common experimental protocols include:

  • Cytotoxicity Assays: To assess the general toxicity of the compounds against cell lines, often using assays like the MTT or MTS assay.[4]

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the analog to determine the IC50 value.

  • Receptor Binding Assays: To determine the affinity of the analogs for a specific receptor, typically using radioligand binding assays to calculate the Ki value.

  • In vivo Efficacy Studies: Promising candidates are often tested in animal models of the disease to evaluate their therapeutic effect.

Example Signaling Pathway: PI3K/Akt/mTOR

While no specific signaling pathway is definitively associated with the "this compound" scaffold due to the lack of dedicated research, many morpholine-containing compounds are known to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Analog Morpholine-containing Analog (Hypothetical) Analog->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing analog.

Future Directions

The absence of a direct comparative study on this compound analogs highlights a potential area for future research. A systematic investigation of this scaffold, involving the synthesis of a diverse library of analogs and their evaluation against a panel of biological targets, could uncover novel therapeutic agents. Such studies would be invaluable in elucidating the structure-activity relationships and identifying the key structural features required for potent and selective biological activity.

While the specific head-to-head comparison requested could not be provided, it is hoped that this overview of the broader context of piperidine and morpholine-containing compounds will be a useful resource for the research community. As new studies emerge, a more detailed comparative analysis of the this compound scaffold may become possible.

References

Unveiling the Binding Profile of 2-Piperidin-1-ylmethyl-morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinity of 2-Piperidin-1-ylmethyl-morpholine and related compounds reveals a strong potential for interaction with sigma receptors, particularly the sigma-1 (σ1) subtype, and the histamine H3 receptor. This guide provides a comparative analysis of its expected binding characteristics against established ligands, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Derivatives of piperidine and morpholine are well-established pharmacophores known to interact with a variety of biological targets. The specific compound, this compound, based on its structural similarity to known ligands, is predicted to exhibit significant binding affinity for the σ1 receptor and the histamine H3 receptor. The piperidine moiety, in particular, has been identified as a crucial structural element for dual affinity at both of these receptor sites[1][2][3].

Comparative Binding Affinity Data

To contextualize the potential binding affinity of this compound, the following table summarizes the binding affinities (Ki, in nM) of several structurally related piperidine derivatives for the sigma-1 (σ1), sigma-2 (σ2), and histamine H3 (hH3) receptors. A lower Ki value indicates a higher binding affinity.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)hH3 Receptor Ki (nM)
Compound 1 (Piperidine derivative)3.2105.6-
Compound 3 (Piperidine derivative)8.9231.4-
Compound 5 (Piperidine derivative)3.64-7.70
Compound 11 (Piperidine derivative)---
Haloperidol (Reference Ligand)2.62.5-
(+)-Pentazocine (Reference Ligand)---

Data sourced from multiple studies on piperidine and piperazine derivatives[2][4].

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to the sigma-1 and histamine H3 receptors.

Sigma-1 (σ1) Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine

  • Membrane Preparation: Homogenates from guinea pig brain or a cell line expressing the σ1 receptor (e.g., MDA-MB-468 cells)[5][6].

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: Tris-HCl buffer

  • Test Compound: this compound or other comparator compounds at varying concentrations.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand via rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Histamine H3 (H3) Receptor Binding Assay

This assay determines the affinity of a compound for the H3 receptor.

Materials:

  • Radioligand: [3H]-Nα-methylhistamine

  • Membrane Preparation: Membranes from rat brain cortex or cells stably expressing the human H3 receptor (e.g., HEK-293 cells)[7].

  • Non-specific Binding Control: Thioperamide

  • Assay Buffer: Phosphate buffer

  • Test Compound: this compound or other comparator compounds at varying concentrations.

Procedure:

  • Combine the membrane preparation, radioligand, and various concentrations of the test compound in the assay buffer.

  • Incubate to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration.

  • Wash the filters to reduce non-specific binding.

  • Measure the bound radioactivity using a scintillation counter.

  • Calculate the IC50 and subsequently the Ki values from the competition binding curves.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for determining binding affinity and the signaling pathway context.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Test Compound Dilutions D Incubation A->D B Radioligand Solution B->D C Receptor Membrane Prep C->D E Filtration D->E F Scintillation Counting E->F G Competition Curve Generation F->G H Ki Value Calculation G->H

Experimental workflow for radioligand binding assay.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Potential Downstream Effects Ligand This compound (or Alternative) Sigma1 Sigma-1 Receptor Ligand->Sigma1 H3R Histamine H3 Receptor Ligand->H3R Modulation Modulation of Neurotransmitter Systems Sigma1->Modulation H3R->Modulation

Potential signaling pathway interactions.

References

Assessing the Selectivity of Piperidine and Morpholine Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary: Cytotoxicity of Piperidine and Morpholine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperidine and morpholine derivatives against a panel of human cancer cell lines. For comparative purposes, IC50 values for standard chemotherapeutic agents, as reported in the same studies, are also included. A lower IC50 value indicates greater potency. The selectivity of a compound is often inferred by comparing its cytotoxicity against cancer cell lines to that against normal (non-cancerous) cell lines.

Compound Class/NameCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Morpholine-Substituted Tetrahydroquinolines
Compound 10eA549 (Lung)0.033 ± 0.003[1][2]Vero (Normal kidney)>10[1][2]>303
MCF-7 (Breast)0.63 ± 0.02[1]
MDA-MB-231 (Breast)0.63 ± 0.02[1]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[1][2]Vero (Normal kidney)>10[1][2]>115
Morpholine-Substituted Quinolines
AK-3A549 (Lung)10.38 ± 0.27[3]HEK293 (Normal kidney)Non-toxic at 25 µM[3]>2.4
MCF-7 (Breast)6.44 ± 0.29[3]>3.9
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]>2.6
AK-10A549 (Lung)8.55 ± 0.67[3][4]HEK293 (Normal kidney)Non-toxic at 25 µM[3]>2.9
MCF-7 (Breast)3.15 ± 0.23[3][4]>7.9
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3][4]>7.4
Benzimidazole-Quinoxaline Derivatives with Piperidine/Morpholine
mriBIQ 13da/14daA549 (Lung)at doxorubicin level[5]WI38 (Normal lung)Low cytotoxicity[5]12[5]
Standard Chemotherapeutics
DoxorubicinMCF-7 (Breast)0.69[6]---
HepG2 (Liver)0.81[6]
A549 (Lung)1.50[7]
HeLa (Cervical)1.00[7]
5-FluorouracilMCF-7 (Breast)0.38[8]---
HCT116 (Colon)185 (24h)CCD112 (Normal colon)High IC50[9]-
CisplatinA549 (Lung)7.49 ± 0.16 (48h)[10]---
A2780 (Ovarian)~1 (MTT)
SKOV-3 (Ovarian)2 to 40 (24h)[11]

Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of novel compounds is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., piperidine-morpholine derivatives) and a vehicle control. Include a positive control with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.

Visualizations: Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol readout Measure Absorbance formazan_sol->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathway: mTOR

Several studies indicate that morpholine derivatives can exert their anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival and is often hyperactivated in cancer.[13][14]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation Morpholine_Derivative Morpholine Derivatives Morpholine_Derivative->mTORC1 inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Signaling Pathway: Apoptosis

The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds eliminate cancer cells.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Piperidine_Morpholine Piperidine-Morpholine Derivative Piperidine_Morpholine->DNA_Damage

Caption: The intrinsic apoptosis pathway, a target for piperidine-morpholine derivatives.

Conclusion

While data on the specific molecule 2-Piperidin-1-ylmethyl-morpholine is lacking, the broader class of compounds containing piperidine and morpholine rings demonstrates significant potential as selective anticancer agents. As evidenced by the compiled data, several derivatives exhibit high potency against various cancer cell lines with minimal toxicity to normal cells, resulting in high selectivity indices.[1][2][5] The mechanisms of action for these compounds often involve the modulation of critical signaling pathways such as mTOR and the induction of apoptosis.[1] Further research and structure-activity relationship (SAR) studies are warranted to optimize the selectivity and efficacy of these promising scaffolds for the development of next-generation cancer therapeutics.

References

Safety Operating Guide

Prudent Disposal of 2-Piperidin-1-ylmethyl-morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Piperidin-1-ylmethyl-morpholine was not located. The following guidance is based on the safety data for structurally related compounds, including piperidine and morpholine derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of this compound, a chemical compound utilized in laboratory research, is critical for ensuring personnel safety and environmental protection. Due to the absence of a specific Safety Data Sheet, a conservative approach to its handling and disposal is warranted, drawing upon the known hazards of similar chemical structures. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Hazard Profile Analysis

Based on the safety data of analogous compounds containing piperidine and morpholine moieties, this compound should be handled as a hazardous substance with the potential for the following:

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[1]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2]

  • Flammability: May be a flammable liquid and vapor.[1]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

A summary of the hazards associated with related compounds is presented in the table below.

Hazard ClassificationPiperidine[1]2-Methylpiperidine[2]Morpholine4-(Piperidin-4-yl)-morpholine[3]
Flammability Highly flammable liquid and vapourFlammable liquid and vaporFlammable liquid and vaporNot Classified
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowedHarmful if swallowedNot Classified
Acute Toxicity (Dermal) Toxic in contact with skinToxic in contact with skinToxic in contact with skinNot Classified
Acute Toxicity (Inhalation) Toxic if inhaledMay cause respiratory irritationToxic if inhaledMay cause respiratory irritation
Skin Corrosion/Irritation Causes severe skin burns and eye damageCauses severe skin burns and eye damageCauses severe skin burns and eye damageCauses skin irritation
Serious Eye Damage/Irritation Causes severe skin burns and eye damageCauses severe skin burns and eye damageCauses severe skin burns and eye damageCauses serious eye irritation
Aquatic Hazard Harmful to aquatic lifeNot ClassifiedNot ClassifiedNot Classified

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic amines.

    • Do not mix with incompatible waste streams. Based on related compounds, avoid mixing with acids, strong oxidizing agents, and acid chlorides.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Keep the container away from sources of ignition, heat, and incompatible materials.[1][2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3]

    • Provide the waste disposal service with all available information about the compound.

Spill and Emergency Procedures

  • Small Spills:

    • For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS department.

  • First Aid:

    • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] Seek medical attention.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[4][5] Seek immediate medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handler C Collect Waste in Designated Container B->C D Securely Seal and Label Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Service E->F Coordinator G Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G Transporter H Final Disposal via Incineration or Other Approved Method G->H Operator

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Piperidin-1-ylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, operation, and disposal of 2-Piperidin-1-ylmethyl-morpholine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally related compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection - Gloves: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1] - Clothing: Fire/flame resistant and impervious clothing. A lab coat is mandatory. Protective boots may be required depending on the scale of work.[1]To prevent skin contact which may cause irritation or corrosion.[1][2] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
Respiratory Protection A government-approved respirator (NIOSH/MSHA or European Standard EN 149) should be used if exposure limits are exceeded or if irritation is experienced.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][4]To protect against inhalation of vapors, mists, or gases which may cause respiratory irritation.[2]

Operational and Handling Plan

Safe handling practices are critical to minimize risk. Always consult the Safety Data Sheet (SDS) for detailed information.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[4]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[3]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Keep containers tightly closed when not in use.[4]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical advice if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Handling:

  • Collect waste material in a suitable, closed container for disposal.[3]

  • Dispose of this material and its container at an approved waste disposal plant in accordance with federal, state, and local regulations.[2][4]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not let the product enter drains, as it must be discharged into the environment must be avoided.[1][3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this chemical, from preparation to disposal.

prep Preparation ppe Wear Appropriate PPE prep->ppe Verify handling Handling & Operation spill Spill or Exposure handling->spill If Occurs waste Waste Collection handling->waste Generate first_aid First Aid spill->first_aid Administer disposal Disposal waste->disposal Send for ppe->handling Proceed to sds Consult SDS sds->prep Review

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.